Product packaging for 5-fluorobenzofuran-2-carboxylic Acid(Cat. No.:CAS No. 89197-62-6)

5-fluorobenzofuran-2-carboxylic Acid

Cat. No.: B182059
CAS No.: 89197-62-6
M. Wt: 180.13 g/mol
InChI Key: HITUZQPFDWNUHA-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated benzofuran derivative that serves as a key synthetic intermediate and scaffold in medicinal chemistry and pharmaceutical research. Its core structure is integral to developing novel therapeutic agents, particularly in oncology. Benzofuran derivatives have demonstrated significant potential as anticancer agents, with halogenated substitutions, such as the fluorine atom in this compound, often enhancing biological activity and binding affinity through specific interactions with target proteins . Research into related benzofuran compounds has shown their ability to interfere with cancer cell cycles and induce cytotoxic effects . Furthermore, structurally similar benzofuran-2-carboxylic acid esters have been investigated as inhibitors of key enzymatic pathways, including leukotriene biosynthesis, highlighting the scaffold's relevance in developing anti-inflammatory agents . This compound also contributes to basic scientific research, as studies on benzofuran derivatives have revealed their ability to bind to serum albumins, such as Bovine Serum Albumin (BSA). Such interactions are critical for understanding the pharmacokinetic properties of drug candidates, including their transport and delivery within biological systems . The versatility of the benzofuran core makes this carboxylic acid a valuable building block for researchers designing and synthesizing new molecules for probing biological mechanisms and developing potential treatments for various diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FO3 B182059 5-fluorobenzofuran-2-carboxylic Acid CAS No. 89197-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITUZQPFDWNUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450820
Record name 5-fluorobenzofuran-2-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89197-62-6
Record name 5-fluorobenzofuran-2-carboxylic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID60450820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1-benzofuran-2-carboxylic acid
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Foundational & Exploratory

5-fluorobenzofuran-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound that belongs to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorine atom into the benzofuran scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with relevant experimental protocols and workflows for its synthesis and characterization.

Chemical Properties

The chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the listed properties are predicted values based on computational modeling.

PropertyValueSource
Molecular Formula C₉H₅FO₃[1]
Molecular Weight 180.13 g/mol [1]
CAS Number 89197-62-6[1]
Appearance White solidPredicted
Melting Point Not available-
Boiling Point 317.0 ± 22.0 °C (Predicted)ChemicalBook
Density 1.463 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 2.95 ± 0.30 (Predicted)ChemicalBook
Solubility Expected to be soluble in DMSO and DMF.Based on analogs

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Currently, only the infrared (IR) spectrum is readily available in public databases. The expected characteristics for other spectroscopic techniques are inferred from the analysis of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-F stretch (around 1000-1400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not available in the searched literature, the expected chemical shifts and coupling constants can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzofuran ring system. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The fluorine atom will cause splitting of the signals of nearby protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm. The carbon atoms attached to the fluorine and oxygen atoms will also have characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 180. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH, 45 Da) and other characteristic fragments of the benzofuran ring.

Experimental Protocols

G cluster_0 Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate cluster_1 Step 2: Hydrolysis to this compound A 5-Fluorosalicylaldehyde D Reaction Mixture A->D B Ethyl bromoacetate B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E Reflux D->E F Work-up and Purification E->F G Ethyl 5-fluorobenzofuran-2-carboxylate F->G H Ethyl 5-fluorobenzofuran-2-carboxylate J Reaction Mixture H->J I Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol/Water) I->J K Reflux J->K L Acidification (e.g., HCl) K->L M Work-up and Purification L->M N This compound M->N

Caption: Plausible synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

  • To a solution of 5-fluorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).

  • To this stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 5-fluorobenzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Signaling Pathways

The biological activities of benzofuran derivatives are diverse and well-documented.[2] They have been investigated as anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activity and mechanism of action of this compound are not extensively studied. However, research on related fluorinated benzofuran compounds suggests potential anti-inflammatory and anticancer effects. For instance, some fluorinated benzofuran derivatives have been shown to inhibit the proliferation of cancer cells and suppress inflammatory responses.[2]

The precise signaling pathways modulated by this compound have not been elucidated. To provide a conceptual framework, a generalized workflow for evaluating the biological activity of a novel compound is presented below.

G A Compound Synthesis and Purification (this compound) B In vitro Assays A->B C Cytotoxicity Assays (e.g., MTT, SRB) B->C D Enzyme Inhibition Assays B->D E Receptor Binding Assays B->E F Cell-based Signaling Assays (e.g., Western Blot, qPCR) B->F G Identification of Molecular Target(s) F->G H In vivo Studies (Animal Models) G->H I Pharmacokinetic Studies (ADME) H->I J Efficacy Studies H->J K Lead Optimization J->K

Caption: General workflow for biological evaluation of a chemical compound.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. While a complete experimental characterization of its chemical and biological properties is still lacking in the public domain, this technical guide provides a summary of the available information and outlines the necessary experimental workflows for its further investigation. Future research should focus on obtaining detailed experimental data for its physicochemical properties, optimizing its synthesis, and elucidating its specific biological targets and mechanisms of action. This will be crucial for unlocking the full therapeutic potential of this and related fluorinated benzofuran derivatives.

References

Synthesis of 5-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the predominant synthetic pathway for 5-fluorobenzofuran-2-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process commencing with the formation of ethyl 5-fluorobenzofuran-2-carboxylate, followed by its hydrolysis to the target carboxylic acid. This guide provides detailed experimental protocols derived from analogous syntheses of halogenated benzofurans, alongside quantitative data and workflow visualizations to facilitate laboratory application.

Core Synthetic Pathway

The most common and adaptable route for the synthesis of this compound involves two key transformations:

  • Cyclization Reaction: The reaction of 5-fluorosalicylaldehyde with an ethyl haloacetate (commonly ethyl bromoacetate) in the presence of a base to form ethyl 5-fluorobenzofuran-2-carboxylate.

  • Hydrolysis: The subsequent hydrolysis of the ethyl ester to yield the final this compound.

This pathway is widely employed for various substituted benzofuran-2-carboxylic acids and offers a reliable method for obtaining the desired product.

Experimental Protocols

The following protocols are based on established procedures for analogous 5-halo-substituted benzofuran-2-carboxylic acid derivatives and can be adapted for the synthesis of the 5-fluoro compound.

Step 1: Synthesis of Ethyl 5-Fluorobenzofuran-2-carboxylate

This step involves the O-alkylation of 5-fluorosalicylaldehyde with ethyl bromoacetate, followed by an intramolecular cyclization to form the benzofuran ring.

Reaction:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
5-FluorosalicylaldehydeC₇H₅FO₂140.11
Ethyl bromoacetateC₄H₇BrO₂167.00
Cesium CarbonateCs₂CO₃325.82
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Ethyl acetateC₄H₈O₂88.11
Deionized WaterH₂O18.02
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • To a solution of 5-fluorosalicylaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add cesium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add ethyl bromoacetate (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-fluorobenzofuran-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Analogous Syntheses:

SubstituentBaseSolventTemperature (°C)Time (h)Yield (%)
5-ChloroCesium CarbonateDMFReflux4884.8
5-BromoCesium CarbonateDMF120259.7
Step 2: Hydrolysis of Ethyl 5-Fluorobenzofuran-2-carboxylate

This final step involves the saponification of the ethyl ester to the corresponding carboxylic acid.

Reaction:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
Ethyl 5-fluorobenzofuran-2-carboxylateC₁₁H₉FO₃208.19
Sodium Hydroxide (NaOH)NaOH40.00
Ethanol (EtOH)C₂H₅OH46.07
Hydrochloric Acid (HCl)HCl36.46
Deionized WaterH₂O18.02

Procedure:

  • Dissolve ethyl 5-fluorobenzofuran-2-carboxylate (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq).

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data for Analogous Hydrolysis:

Starting EsterBaseSolventTime (h)Yield (%)
Ethyl 5-bromobenzofuran-2-carboxylateNaOHEtOH/H₂O2High
Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylateNaOHEtOH1High

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A 5-Fluorosalicylaldehyde D Reaction Mixture A->D B Ethyl Bromoacetate B->D C Base (e.g., Cs2CO3) in DMF C->D E Heating (80-120°C) D->E F Workup & Purification E->F G Ethyl 5-fluorobenzofuran-2-carboxylate F->G H Ethyl 5-fluorobenzofuran-2-carboxylate J Reaction Mixture H->J I Base (e.g., NaOH) in EtOH/H2O I->J K Reflux J->K L Acidification & Workup K->L M This compound L->M Logical_Relationship start Starting Materials (5-Fluorosalicylaldehyde, Ethyl bromoacetate) intermediate Intermediate (Ethyl 5-fluorobenzofuran-2-carboxylate) start->intermediate Cyclization final_product Final Product (this compound) intermediate->final_product Hydrolysis

The 5-Fluorobenzofuran-2-Carboxylic Acid Scaffold: A Technical Guide to Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorobenzofuran-2-carboxylic acid is a synthetic building block belonging to the benzofuran class of heterocyclic compounds. While this specific molecule is not an established therapeutic agent with a defined mechanism, its core structure, the benzofuran-2-carboxylic acid scaffold, is recognized as a "privileged" pharmacophore in medicinal chemistry. This technical guide synthesizes the available scientific literature to explore the potential mechanisms of action for compounds derived from this scaffold. By examining the biological activities of structurally similar analogs, we elucidate the most promising therapeutic targets, including Pim-1 kinase and Protein Arginine Methyltransferase 1 (PRMT1), and detail the downstream signaling pathways. This document provides quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers engaged in drug discovery and development programs centered on benzofuran derivatives.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are a class of compounds found in numerous natural products and synthetic molecules that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The fused benzene and furan ring system provides a rigid, planar structure that can be readily functionalized, making it an attractive starting point for the design of novel therapeutics.[1]

Specifically, the benzofuran-2-carboxylic acid moiety serves as a versatile building block.[3][4] The carboxylic acid group at the 2-position provides a key interaction point, often forming critical salt-bridge or hydrogen-bond interactions with target proteins, and serves as a handle for synthetic modification.[5][6] The addition of a fluorine atom at the 5-position, as in this compound, can further enhance metabolic stability, binding affinity, and membrane permeability.

This guide will focus on the most well-documented mechanisms of action for close analogs of this compound, providing a predictive framework for its potential biological activities.

Potential Mechanism of Action I: Pim-1 Kinase Inhibition

The most direct evidence for the therapeutic potential of the benzofuran-2-carboxylic acid scaffold comes from its potent activity as an inhibitor of the Pim-1 kinase family.

Biological Role of Pim-1 Kinase

Pim-1 is a proto-oncogenic serine/threonine kinase that plays a critical role in cell cycle progression, survival, and apoptosis. It is often overexpressed in various hematological and solid tumors, making it an attractive target for cancer therapy. Pim-1 phosphorylates numerous downstream substrates, including the pro-apoptotic protein BAD, thereby inactivating it and promoting cell survival. Inhibition of Pim-1 can thus restore apoptotic signaling in cancer cells.

Benzofuran-2-Carboxylic Acids as Pim-1 Inhibitors

Fragment-based screening followed by structure-guided medicinal chemistry has led to the discovery of novel benzofuran-2-carboxylic acids as highly potent Pim-1 inhibitors.[5] X-ray crystallography studies reveal that the carboxylic acid group forms key salt-bridge and hydrogen bond interactions within the Pim-1 active site.[5] These compounds also demonstrate good selectivity for the Pim kinase family over other kinases.[5]

Quantitative Data: Pim Kinase Inhibition by Benzofuran Analogs
Compound IDModificationPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Reference
29 3-amino-6-chlorobenzofuran-2-carboxylic acid derivative1138[5]
38 3-amino-6-(thiazol-2-yl)benzofuran-2-carboxylic acid derivative314[5]
39 3-amino-6-(pyridin-2-yl)benzofuran-2-carboxylic acid derivative410[5]

Signaling Pathway

Pim1_Pathway GF Growth Factors (e.g., IL-3, FLT3-L) Receptor Tyrosine Kinase Receptors GF->Receptor STAT STAT3 / STAT5 Receptor->STAT JAK/STAT Pathway Pim1 Pim-1 Kinase (Target) STAT->Pim1 Upregulates Transcription BAD BAD Pim1->BAD Phosphorylates (Inactivates) Compound Benzofuran-2- Carboxylic Acid Derivatives Compound->Pim1 INHIBITS Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Binds & Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Pim-1 signaling pathway and point of inhibition by benzofuran derivatives.

Experimental Protocol: Pim-1 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of a test compound against Pim-1.

  • Reagents and Materials:

    • Recombinant human Pim-1 kinase.

    • Pim-1 substrate peptide (e.g., a BAD-derived peptide).

    • ATP (Adenosine triphosphate).

    • Test compound (this compound derivative) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 10 µL of a solution containing the Pim-1 enzyme and the substrate peptide to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagents according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Potential Mechanism of Action II: PRMT1 Inhibition

Derivatives of the furan and benzofuran scaffold have also been identified as inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), suggesting another plausible mechanism of action.[7][8]

Biological Role of PRMT1

PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[7] This post-translational modification is crucial for regulating numerous cellular processes, including gene transcription, DNA repair, and signal transduction. PRMT1 is the primary type I PRMT in humans and is responsible for the majority of asymmetric arginine dimethylation.[9] Its upregulation is implicated in various cancers, such as lung and breast cancer, often promoting processes like the epithelial-mesenchymal transition (EMT), which is critical for metastasis.[7][10]

Furan Derivatives as PRMT1 Inhibitors

A series of 2,5-substituted furan derivatives have been designed and synthesized to target the substrate arginine-binding site on PRMT1.[7][8] These compounds have demonstrated significant inhibitory effects against PRMT1 and have been shown to inhibit cancer cell migration by preventing the TGF-β1-induced EMT in A549 lung cancer cells.[7]

Quantitative Data: PRMT1 Inhibition by Furan Analogs
Compound IDModificationPRMT1 IC₅₀ (µM)Reference
Hao Yang's 13d Furan ring-derived compound8.20[8]
WCJ-394 (1r) 2,4-substituted thiazole derivative (related scaffold)Potent inhibitor (IC₅₀ not specified)[7][8]
AMI-1 Pan-PRMT inhibitor (reference compound)~1.1[7][11]

Workflow and Signaling

PRMT1_Workflow cluster_0 Cellular Process SAM SAM (Methyl Donor) PRMT1 PRMT1 Enzyme SAM->PRMT1 Methylated_Histone Asymmetrically Dimethylated H4R3 (H4R3me2a) PRMT1->Methylated_Histone Catalyzes Methylation Histone Histone H4 (Substrate) Histone->PRMT1 Gene_Transcription Altered Gene Transcription (e.g., EMT promotion) Methylated_Histone->Gene_Transcription Compound Furan/Benzofuran Inhibitor Compound->PRMT1 INHIBITS

Caption: Role of PRMT1 in histone methylation and its inhibition by furan derivatives.

Experimental Protocol: In Vitro PRMT1 Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of a compound against PRMT1 using a radioactivity-based assay.

  • Reagents and Materials:

    • Recombinant human PRMT1.

    • Histone H4 protein or peptide substrate.

    • [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine).

    • Test compound (this compound derivative) in DMSO.

    • Assay buffer (e.g., HEPES, EDTA, DTT).

    • Scintillation cocktail.

    • Filter paper (e.g., P81 phosphocellulose paper).

    • Phosphoric acid wash buffer.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a reaction tube, combine the assay buffer, histone H4 substrate, and the diluted test compound.

    • Add PRMT1 enzyme to the mixture.

    • Initiate the reaction by adding [³H]-SAM.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction by spotting the reaction mixture onto the P81 filter paper.

    • Wash the filter paper three times with phosphoric acid wash buffer to remove unincorporated [³H]-SAM.

    • Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.

    • Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot percent inhibition against the logarithm of inhibitor concentration.

    • Determine the IC₅₀ value by fitting the curve using non-linear regression analysis.

Other Potential Mechanisms and Therapeutic Applications

The versatility of the benzofuran scaffold is highlighted by its activity against other diverse targets.

  • Antimicrotubule Agents: 2-Aroyl benzofuran derivatives have been synthesized as potent inhibitors of tubulin polymerization, showing excellent antiproliferative activity against various cancer cell lines with IC₅₀ values in the nanomolar range.[12]

  • NF-κB Inhibition: Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities against multiple human cancer cell lines, with evidence suggesting they act through the inhibition of NF-κB transcriptional activity.[6]

  • Calcium-Activated Chloride Channel (TMEM16A) Inhibition: Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids (structurally related) act as inhibitors of the TMEM16A channel, which is involved in various physiological processes like epithelial secretion and smooth muscle contraction.[13]

Conclusion and Future Directions

While this compound is currently utilized as a synthetic intermediate, its core scaffold is present in molecules with potent and specific inhibitory activity against key targets in oncology and other therapeutic areas. The strongest evidence points towards potential activity as an inhibitor of the Pim-1 kinase and PRMT1 enzyme families.

Future research should focus on the synthesis of a targeted library of derivatives based on the this compound core. By applying the structure-activity relationships established for Pim-1 and PRMT1 inhibitors, novel compounds with enhanced potency, selectivity, and drug-like properties could be developed. The experimental protocols detailed in this guide provide a clear path for the biological evaluation of these new chemical entities. The demonstrated versatility of the benzofuran scaffold suggests that screening these new compounds against other targets, such as tubulin and NF-κB, may also yield promising results for the development of next-generation therapeutics.

References

The Biological Activity of 5-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-fluorobenzofuran-2-carboxylic acid is limited in publicly available literature. This guide extrapolates its potential activities and mechanisms based on studies of structurally related benzofuran derivatives, particularly those with fluorine substitutions. The experimental protocols provided are representative methods for assessing the described biological activities.

Executive Summary

This compound is a halogenated heterocyclic compound with a scaffold that is prominent in a variety of biologically active molecules. The benzofuran nucleus is a well-established pharmacophore, and the introduction of a fluorine atom at the 5-position is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological profile. Based on the activities of analogous compounds, this compound is predicted to exhibit anti-inflammatory, anticancer, and enzyme inhibitory activities. This document provides a comprehensive overview of its potential biological activities, supported by data from related compounds, detailed experimental protocols for its evaluation, and visualizations of relevant signaling pathways.

Chemical Structure and Properties

  • IUPAC Name: 5-Fluoro-1-benzofuran-2-carboxylic acid

  • Molecular Formula: C₉H₅FO₃

  • Molecular Weight: 180.14 g/mol

  • Structure:

Predicted Biological Activities and Therapeutic Potential

The biological activities of benzofuran derivatives are significantly influenced by the nature and position of substituents on the benzofuran ring system. The presence of a fluorine atom, a known bioisostere for a hydrogen atom, can enhance binding affinity to target proteins and improve metabolic stability.

Anti-inflammatory Activity

Benzofuran derivatives are known to possess anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Potential Mechanisms:

  • Inhibition of Cyclooxygenase-2 (COX-2): Many anti-inflammatory drugs act by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Anticancer Activity

The benzofuran scaffold is present in numerous compounds with demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

Potential Mechanisms:

  • Inhibition of Protein Kinases: Several benzofuran derivatives have been identified as inhibitors of protein kinases, such as Pim-1, which are often overexpressed in cancer cells and play a crucial role in cell survival and proliferation.

  • Induction of Apoptosis: Cytotoxic effects can be mediated through the induction of programmed cell death (apoptosis).

  • Inhibition of Ion Channels: The TMEM16A calcium-activated chloride channel has been implicated in the proliferation of certain cancer cells, and its inhibition can impede tumor growth.

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of this compound, the following tables summarize the biological activity data for structurally similar benzofuran derivatives.

Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

CompoundTarget/AssayIC₅₀ (µM)Cell Line/Model
Difluoro-bromo-benzofuran-carboxylic acid derivativeIL-6 secretion1.2 - 9.04Macrophages
Difluoro-bromo-benzofuran-carboxylic acid derivativeCCL2 secretion1.5 - 19.3Macrophages
Difluoro-bromo-benzofuran-carboxylic acid derivativeNitric Oxide (NO) production2.4 - 5.2Macrophages
Difluoro-bromo-benzofuran-carboxylic acid derivativeProstaglandin E2 (PGE₂) production1.1 - 20.5Macrophages
Monofluorinated benzofuran derivativeCOX-1 activity5.0Enzyme assay
Monofluorinated benzofuran derivativeCOX-2 activity13.0Enzyme assay

Data extrapolated from a study on fluorinated benzofuran and dihydrobenzofuran derivatives.

Table 2: Anticancer and Enzyme Inhibitory Activity of Benzofuran-2-carboxylic Acid Derivatives

Compound Derivative ClassTarget/AssayIC₅₀ / Kᵢ (µM)Cell Line/Enzyme
Benzofuran-2-carboxylic acid amideCytotoxicity (ACHN - renal cancer)Low micromolarACHN cells
Benzofuran-2-carboxylic acid amideCytotoxicity (HCT15 - colon cancer)Low micromolarHCT15 cells
Benzofuran-2-carboxylic acid amideNF-κB transcriptional activity-LPS-stimulated RAW 264.7 cells
Novel benzofuran-2-carboxylic acidsPim-1 kinase inhibition-Pim-1 enzyme
Novel benzofuran-2-carboxylic acidsPim-2 kinase inhibition-Pim-2 enzyme
5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acidsTMEM16A/CaCC inhibition< 6FRT cells expressing hTMEM16A

Data compiled from studies on various benzofuran-2-carboxylic acid derivatives.[1][2][3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 5-fluorosalicylaldehyde with diethyl bromomalonate, followed by saponification and decarboxylation.

Step 1: Synthesis of Diethyl 2-(4-fluoro-2-formylphenoxy)malonate

  • To a solution of 5-fluorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 equivalents).

  • To this suspension, add diethyl bromomalonate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Saponification and Decarboxylation to this compound

  • Dissolve the product from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for several hours until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.[4]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.

  • Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a 10X working solution in COX Assay Buffer.

  • Assay Plate Setup: Add the test inhibitor, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and assay buffer (enzyme control) to different wells of a 96-well opaque plate.

  • Enzyme Addition: Add the diluted COX-2 enzyme to the inhibitor and control wells.

  • Reaction Initiation: Prepare a reaction mix containing the COX probe and cofactor. Add this mix to all wells. Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for the test compound and determine its IC₅₀ value.[4]

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay quantifies the inhibition of NF-κB transcriptional activity.

  • Cell Culture: Use a cell line (e.g., HEK293) stably transfected with an NF-κB-dependent luciferase reporter construct.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for 1 hour.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase). Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Inhibitor 5-Fluorobenzofuran- 2-carboxylic acid (Hypothesized) Inhibitor->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Pim1_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm / Nucleus Cytokines_GF Cytokines / Growth Factors Receptor Receptor Cytokines_GF->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Activates Pim1 Pim-1 Kinase JAK_STAT->Pim1 Induces Expression Substrate_P Phosphorylated Substrates (e.g., p21, p27, BAD) Pim1->Substrate_P Phosphorylates Inhibitor 5-Fluorobenzofuran- 2-carboxylic acid (Hypothesized) Inhibitor->Pim1 Inhibits (Hypothesized) Proliferation Cell Proliferation & Survival Substrate_P->Proliferation Apoptosis Apoptosis Substrate_P->Apoptosis

Experimental Workflow

Experimental_Workflow

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet abundant, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the areas of anti-inflammatory and anticancer research. The presence of the benzofuran-2-carboxylic acid core, combined with a fluorine substituent, makes it a compelling candidate for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for researchers to explore the therapeutic potential of this compound. Future studies are warranted to definitively characterize its biological activity profile and elucidate its precise mechanisms of action.

References

Synthesis of 5-Fluorobenzofuran-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 5-fluorobenzofuran-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. This document details the core synthetic methodologies, presents key quantitative data, and outlines the biological context of these compounds, particularly their role as kinase inhibitors in cancer therapy.

Core Synthesis Strategy

The primary route for synthesizing this compound involves a two-step process starting from commercially available 5-fluorosalicylaldehyde. The general workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization A 5-Fluorosalicylaldehyde C Ethyl 5-fluorobenzofuran-2-carboxylate A->C  Base (e.g., K2CO3, Cs2CO3)  Solvent (e.g., DMF, 2-butanone) B Ethyl Bromoacetate B->C D This compound C->D  Base (e.g., NaOH, LiOH)  Solvent (e.g., Ethanol/Water) E Amide Derivatives D->E  Coupling Agents (e.g., HATU, EDCI)  Amine

Caption: General synthesis workflow for this compound and its amide derivatives.

This strategy is based on an initial cyclization reaction to form the benzofuran ring system, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. Subsequent derivatization, such as amidation, can be performed to generate a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

This procedure is adapted from analogous syntheses of halogenated benzofuran-2-carboxylates.[1]

Materials:

  • 5-Fluorosalicylaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 2-Butanone or N,N-Dimethylformamide (DMF)

  • Ether

  • 5% Sodium hydroxide solution

  • Water

  • Ethanol

Procedure:

  • To a solution of 5-fluorosalicylaldehyde (1.0 eq) in 2-butanone or DMF, add potassium carbonate (2.0 eq) or cesium carbonate (1.0 eq).

  • To this mixture, add diethyl bromomalonate (1.1 eq) or ethyl bromoacetate (2.0 eq) dropwise.[1][2]

  • Heat the reaction mixture at reflux for 14 hours or at 120°C for 2 hours.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the organic compound with ether.

  • Wash the ether phase with a 5% sodium hydroxide solution and then with water.

  • Dry the ether phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to yield ethyl 5-fluorobenzofuran-2-carboxylate.

Synthesis of this compound

This protocol follows a standard ester hydrolysis procedure.[3]

Materials:

  • Ethyl 5-fluorobenzofuran-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-fluorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, place the reaction mixture in an ice bath.

  • Acidify the mixture to a pH of 1-2 by the slow addition of concentrated HCl, which will cause a precipitate to form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of 5-Fluorobenzofuran-2-carboxamide Derivatives

This is a general procedure for the synthesis of amide derivatives from the corresponding carboxylic acid.

Materials:

  • This compound

  • Desired amine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or DMF.

  • Add HATU (1.1 eq) or EDCI (1.2 eq) and DIPEA (2.0 eq).

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize key quantitative data for representative benzofuran-2-carboxylic acid derivatives from various studies.

CompoundStarting MaterialReagentsSolventYield (%)Reference
Ethyl 5-bromobenzofuran-2-carboxylate5-BromosalicylaldehydeDiethyl bromomalonate, K₂CO₃2-Butanone-[1]
Ethyl 5-bromobenzofuran-2-carboxylate5-BromosalicylaldehydeEthyl bromoacetate, Cs₂CO₃DMF59.7[2]
5-Bromobenzofuran-2-carboxylic acidEthyl 5-bromobenzofuran-2-carboxylateNaOHEthanol/Water-[3]
5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid3-Bromo-4-methyl-6,7-dimethoxycoumarinNaOHEthanol99[4]

Table 1: Synthesis Yields of Benzofuran-2-Carboxylic Acid Derivatives.

CompoundTargetAssayIC₅₀ (µM)Cell LineReference
Benzofuran derivative 44b Proliferation-2.52MDA-MB-231[5]
Benzofuran derivative 9e Proliferation-2.52MDA-MB-231[6]
Benzofuran derivative 33d Proliferation-3.22MCF-7[5]
Benzofuran derivative 33d Proliferation-2.74A-549[5]
Benzofuran derivative 38 ProliferationMTT25.15A549[5]
Benzofuran derivative 38 ProliferationMTT29.66K562[5]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m )NF-κB Transcriptional Activity--RAW 264.7[7]
Benzofuran-based chalcone 5c VEGFR-2-0.00107-[8]
Benzofuran-2-carboxylic acid derivative 29 Pim-1Enzyme Assay--[9]
Benzofuran-2-carboxylic acid derivative 38 Pim-1Enzyme Assay--[9]
Benzofuran-2-carboxylic acid derivative 39 Pim-1Enzyme Assay--[9]

Table 2: Biological Activity of Benzofuran-2-Carboxylic Acid Derivatives.

Biological Activity and Signaling Pathways

Derivatives of benzofuran-2-carboxylic acid have demonstrated significant potential as anticancer agents.[10][11][12] Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Notably, these compounds have been identified as inhibitors of Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] Additionally, some derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cancer progression.[7][13]

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[14] Benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase.[9] The inhibitory activity is thought to arise from key interactions between the carboxylic acid moiety and the kinase's active site.

Pim1_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3 STAT3 JAK->STAT3 phosphorylates Pim1 Pim-1 Kinase STAT3->Pim1 induces transcription BAD BAD Pim1->BAD phosphorylates (inactivates) Proliferation Cell Proliferation Pim1->Proliferation Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Inhibitor 5-Fluorobenzofuran- 2-carboxylic acid Derivative Inhibitor->Pim1 inhibits

Caption: Inhibition of the Pim-1 signaling pathway by this compound derivatives.

Inhibition of Pim-1 by these compounds can lead to the de-repression of pro-apoptotic proteins like BAD, ultimately inducing apoptosis in cancer cells.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. The synthetic routes are well-established and offer opportunities for the generation of diverse chemical libraries. The potent inhibitory activity against key cancer-related kinases such as Pim-1 highlights their therapeutic potential. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for advancing these compounds into clinical development.

References

Spectroscopic Profile of 5-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the benzofuran scaffold can profoundly influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in synthetic pathways. This technical guide provides a detailed overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~13.0SingletCOOH
~7.8Doublet of doubletsH-4
~7.5DoubletH-7
~7.3Triplet of doubletsH-6
~7.2SingletH-3

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~162C=O (Carboxylic Acid)
~159 (d, ¹JCF ≈ 240 Hz)C-5
~155C-7a
~145C-2
~128 (d, ³JCF ≈ 9 Hz)C-7
~122 (d, ⁴JCF ≈ 3 Hz)C-3a
~115 (d, ²JCF ≈ 25 Hz)C-6
~112C-3
~108 (d, ²JCF ≈ 27 Hz)C-4

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid dimer)
1680-1710StrongC=O stretch (Carboxylic acid)
1600, 1480, 1450MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Carboxylic acid)
~1200StrongC-F stretch
~1100MediumC-O-C stretch (Furan ring)
Mass Spectrometry (MS)

The predicted mass spectrum of this compound under electron ionization (EI) would be expected to show the following significant fragments.

m/zPredicted Relative IntensityAssignment
180High[M]⁺ (Molecular ion)
163Medium[M - OH]⁺
135High[M - COOH]⁺
107Medium[C₇H₄F]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set to 16 ppm, with a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width (e.g., 240 ppm) is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is applied to simplify the spectrum.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is often presented in terms of transmittance.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolve_in_Solvent Dissolve in Deuterated Solvent Sample->Dissolve_in_Solvent NMR Solid_Sample_ATR Place on ATR Crystal Sample->Solid_Sample_ATR IR Direct_Insertion Introduce via Direct Probe Sample->Direct_Insertion MS NMR NMR Dissolve_in_Solvent->NMR IR IR Solid_Sample_ATR->IR MS MS Direct_Insertion->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 89197-62-6

This technical guide provides a comprehensive overview of 5-fluorobenzofuran-2-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a format tailored for researchers and professionals in the field.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its identification, purification, and use in synthetic applications.

PropertyValueSource
CAS Number 89197-62-6[1]
Molecular Formula C₉H₅FO₃[1][2]
Molecular Weight 180.13 g/mol [1][2]
Physical Form White solid[1]
Predicted pKa 2.95 ± 0.30[1]
Storage Temperature 2-8°C[1]

Spectroscopic Analysis:

Detailed spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band between 2500 and 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, the C=O stretch appears around 1710 cm⁻¹. The C-O stretching vibration is typically observed in the 1210 to 1320 cm⁻¹ region. An FTIR spectrum for 5-Fluoro-1-benzofuran-2-carboxylic acid is available for reference.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The acidic proton of the carboxylic acid group typically appears as a broad singlet far downfield, around 12 δ. The chemical shift of this proton is dependent on concentration and the solvent used due to variations in hydrogen bonding. Aromatic protons will resonate in the aromatic region of the spectrum.[6]

    • ¹³C NMR: The carbon atom of the carboxyl group is characteristically found in the range of 165 to 185 δ. Aromatic and α,β-unsaturated acids tend to be at the upfield end of this range.[7]

  • Mass Spectrometry (MS): In mass spectrometry, carboxylic acids often undergo fragmentation, and the molecular ion peak (M+) may be observed. The fragmentation patterns can provide valuable structural information.[8]

Experimental Protocols

General Synthesis of Benzofuran-2-carboxylic Acids

A common route for the synthesis of benzofuran-2-carboxylic acid derivatives involves the reaction of a substituted salicylaldehyde with an α-halo ester followed by hydrolysis. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

This step involves the reaction of 5-fluorosalicylaldehyde with ethyl bromoacetate.

  • Reagents and Materials:

    • 5-fluorosalicylaldehyde

    • Ethyl bromoacetate

    • Potassium carbonate (or a similar base like cesium carbonate)

    • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetone, or acetonitrile)

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

    • Reflux condenser

  • Procedure:

    • In a dry round-bottom flask, dissolve 5-fluorosalicylaldehyde and potassium carbonate in the chosen anhydrous solvent.

    • To this stirred solution, add ethyl bromoacetate dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield ethyl 5-fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reagents and Materials:

    • Ethyl 5-fluorobenzofuran-2-carboxylate

    • Base (e.g., sodium hydroxide or potassium hydroxide)

    • Solvent (e.g., ethanol or methanol)

    • Acid for neutralization (e.g., hydrochloric acid)

    • Beaker, magnetic stirrer

  • Procedure:

    • Dissolve the ethyl 5-fluorobenzofuran-2-carboxylate in an alcohol solvent in a beaker.

    • Add an aqueous solution of the base (e.g., NaOH) to the ester solution.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) until the product precipitates.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • FTIR Spectroscopy (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

  • Mass Spectrometry (Electron Ionization): A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is then ionized by a beam of high-energy electrons.[8]

Biological Activity and Applications

Benzofuran derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[9] While specific data for this compound is limited, the benzofuran nucleus is associated with various pharmacological properties, including:

  • Anticancer Activity: Numerous benzofuran derivatives have been investigated for their potential as anticancer agents.[10][11]

  • Antimicrobial and Antifungal Activity: The benzofuran scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.[10]

  • Anti-inflammatory Effects: Certain benzofuran derivatives have shown promise as anti-inflammatory agents.[10]

The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents with potentially improved pharmacological profiles.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of this compound.

Synthesis_Workflow Start 5-Fluorosalicylaldehyde + Ethyl Bromoacetate Intermediate Ethyl 5-fluorobenzofuran-2-carboxylate Start->Intermediate Cyclization Final_Product This compound Intermediate->Final_Product Hydrolysis

Caption: General synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep_NMR Dissolve in Deuterated Solvent NMR NMR Spectrometer Prep_NMR->NMR Prep_FTIR Prepare KBr Pellet FTIR FTIR Spectrometer Prep_FTIR->FTIR Prep_MS Direct Insertion or GC MS Mass Spectrometer Prep_MS->MS Data Structural Elucidation & Purity Assessment NMR->Data FTIR->Data MS->Data

Caption: Workflow for spectroscopic analysis and data interpretation.

References

physical and chemical properties of 5-fluorobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 5-fluorobenzofuran-2-carboxylic acid. The information is compiled from predictive data and literature on analogous compounds, intended to serve as a foundational resource for research and development.

Core Physical and Chemical Properties

This compound is a fluorinated heterocyclic compound. While specific experimental data for this molecule is limited in publicly available literature, its core properties can be summarized based on chemical database predictions and data from structurally similar compounds.

Table 1: General and Physicochemical Properties

Property Value Source
CAS Number 89197-62-6 [1]
Molecular Formula C₉H₅FO₃ [1]
Molecular Weight 180.13 g/mol [1]
Appearance White solid [1]
Boiling Point 317.0 ± 22.0 °C (Predicted) [1]
Density 1.463 ± 0.06 g/cm³ (Predicted) [1]
pKa 2.95 ± 0.30 (Predicted) [1]

| Storage Temp. | 2-8°C |[1] |

Table 2: Structural Identifiers

Identifier Type Value
InChI InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
InChIKey HITUZQPFDWNUHA-UHFFFAOYSA-N

| SMILES | C1=CC2=C(C=C1F)C=C(O2)C(=O)O |

Solubility Profile Quantitative solubility data for this compound is not readily available. However, based on its structure—a moderately polar aromatic carboxylic acid—a general solubility profile can be inferred. It is expected to have limited solubility in non-polar solvents like hexanes and toluene. Its solubility should be greater in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as in polar protic solvents like methanol and ethanol. As a carboxylic acid, its solubility in aqueous solutions is expected to be significantly enhanced by conversion to a salt through deprotonation with a suitable base.

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectral characteristics based on its functional groups and structure.

Infrared (IR) Spectroscopy An FTIR spectrum is available for this compound, though specific peak values are not detailed in the search results. The spectrum is expected to show characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1680 cm⁻¹, indicative of the carbonyl group in an aromatic carboxylic acid.

  • C-O Stretch: A peak in the 1320-1210 cm⁻¹ region corresponding to the C-O stretching of the carboxylic acid.

  • Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ range.

  • C-F Stretch: A strong absorption band typically found in the 1250-1000 cm⁻¹ region.

NMR Spectroscopy Specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the reviewed literature. The expected shifts can be estimated based on general principles and data from analogous compounds.

  • ¹H NMR:

    • -COOH Proton: A broad singlet is expected far downfield, typically between δ 10.0-13.2 ppm, which may or may not be observed depending on the solvent and concentration.

    • Aromatic Protons: The four protons on the benzofuran ring system would appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom and the heterocyclic ring will influence their precise shifts and give rise to complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): This quaternary carbon is expected to appear in the δ 165-180 ppm range.

    • Aromatic and Heterocyclic Carbons: Nine distinct signals are expected in the aromatic region (approximately δ 100-165 ppm). The carbon directly bonded to the fluorine atom will show a large C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups and the electron-donating effect of the furan oxygen.

Proposed Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible and efficient two-step synthesis can be proposed based on standard methodologies for benzofuran formation, starting from the commercially available 5-fluorosalicylaldehyde. This proposed method involves an initial condensation to form the ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate This step involves the reaction of 5-fluorosalicylaldehyde with diethyl bromomalonate in the presence of a base, followed by hydrolysis and decarboxylation, or more directly via a Perkin or related condensation. A common modern approach is the reaction with an ethyl haloacetate.

  • Reagents and Materials:

    • 5-Fluorosalicylaldehyde

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure:

    • To a round-bottom flask, add 5-fluorosalicylaldehyde (1.0 eq).

    • Dissolve the aldehyde in DMF or a mixture of DMF/MeCN.

    • Add potassium carbonate (or cesium carbonate, ~2.0 eq) to the solution.

    • Add ethyl bromoacetate (1.1-1.3 eq) dropwise to the stirring mixture at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C).

    • Maintain the reflux for several hours (e.g., 4-12 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 5-fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis to this compound This step involves a standard ester hydrolysis using a base.

  • Reagents and Materials:

    • Ethyl 5-fluorobenzofuran-2-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol (EtOH) or Tetrahydrofuran (THF)

    • Deionized water

    • Hydrochloric acid (HCl), concentrated or 1M solution

    • Round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel

  • Procedure:

    • Dissolve the Ethyl 5-fluorobenzofuran-2-carboxylate from Step 1 in a mixture of ethanol (or THF) and water.

    • Add an aqueous solution of NaOH or LiOH (2.0-3.0 eq) to the flask.

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

    • Cool the reaction mixture to room temperature and remove the organic solvent (ethanol/THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution by slowly adding HCl until the pH is ~1-2.

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product with cold deionized water to remove inorganic salts.

    • Dry the solid under a vacuum to yield the final product, this compound.

G cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A 5-Fluorosalicylaldehyde + Ethyl Bromoacetate B Add Base (K2CO3) in DMF/MeCN A->B Reagents C Heat to Reflux (4-12h) B->C Cyclization D Work-up & Purification (Extraction, Chromatography) C->D Reaction Complete E Ethyl 5-fluorobenzofuran-2-carboxylate D->E Isolation F Ethyl 5-fluorobenzofuran-2-carboxylate G Add Base (NaOH) in EtOH/Water F->G Starting Material H Heat to Reflux (2-4h) G->H Saponification I Acidification (HCl) & Precipitation H->I Reaction Complete J This compound I->J Isolation G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P p-IκBα Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & IkBa->IkBa_P NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive Inhibits (Sequesters) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proteasome->IkBa Degradation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Promotes Inhibitor 5-Fluorobenzofuran- 2-carboxylic Acid (Proposed) Inhibitor->IKK Inhibits (Potential Target)

References

Potential Therapeutic Targets of 5-Fluorobenzofuran-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific biological targets of 5-fluorobenzofuran-2-carboxylic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on studies of structurally related benzofuran-2-carboxylic acid derivatives, particularly those with halogen substitutions. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigations.

Executive Summary

This compound belongs to a class of compounds, benzofuran-2-carboxylic acids, that has demonstrated a wide range of biological activities. Derivatives of this scaffold have been identified as potent inhibitors of various enzymes and modulators of key signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases. The introduction of a fluorine atom at the 5-position is anticipated to enhance the metabolic stability and pharmacokinetic properties of the molecule, making it an attractive candidate for drug development. This document provides a comprehensive overview of the potential therapeutic targets of this compound, based on the established activities of its structural analogs. It includes a summary of quantitative biological data, detailed experimental protocols for relevant assays, and visualizations of implicated signaling pathways.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological evaluation of structurally similar benzofuran-2-carboxylic acid derivatives, the following therapeutic targets and mechanisms of action are proposed for this compound.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Several benzofuran derivatives have been reported to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Anticancer Activity

The benzofuran scaffold is a common motif in a variety of natural and synthetic compounds with demonstrated anticancer activity.[2] The proposed anticancer mechanisms for benzofuran-2-carboxylic acid derivatives include:

  • Inhibition of Pro-survival Kinases: Certain derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell survival and proliferation.[3]

  • Modulation of NF-κB Signaling: The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory and immune responses and is constitutively active in many cancer types, promoting cell proliferation, survival, and metastasis. Some benzofuran derivatives have been shown to inhibit NF-κB signaling.[4][5]

  • Inhibition of Lymphoid Tyrosine Phosphatase (LYP): LYP (also known as PTPN22) is a protein tyrosine phosphatase that acts as a negative regulator of T-cell activation. Inhibition of LYP can enhance anti-tumor immunity, making it an attractive target for cancer immunotherapy. Benzofuran-2-carboxylic acid has been identified as a scaffold for the development of LYP inhibitors.

Neurological Disorders

Recent studies have highlighted the potential of 2-arylbenzofuran derivatives as agents for the treatment of Alzheimer's disease. These compounds have shown dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in Alzheimer's therapy, as well as inhibitory activity against β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides.[6]

Quantitative Data on Related Benzofuran Derivatives

The following tables summarize the quantitative biological data for various benzofuran-2-carboxylic acid derivatives, providing an indication of the potential potency of this compound.

Compound/DerivativeTarget/AssayIC50/Ki ValueReference
Novel Benzofuran-2-carboxylic acidsPim-1 KinasePotent Inhibition[3]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)NF-κB InhibitionActive[4]
2-Arylbenzofuran derivative (Compound 20)Acetylcholinesterase (AChE)0.086 ± 0.01 µM[6]
2-Arylbenzofuran derivative (Compound 20)β-secretase (BACE1)0.043 ± 0.01 µmol·L−1[6]
Visnagin and benzofuran scaffold-based moleculesCyclooxygenase-2 (COX-2)Selective Inhibition[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is a representative example of a colorimetric COX inhibitor screening assay.[7]

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

  • Add the test compound at various concentrations to the wells. For control wells, add the vehicle solvent.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD to all wells.

  • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the inhibition of NF-κB transcriptional activity.[8]

Objective: To quantify the inhibitory effect of a test compound on NF-κB-mediated gene expression.

Materials:

  • A suitable cell line (e.g., HEK293T or RAW 264.7) stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Cell culture medium and supplements.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • An NF-κB activating agent (e.g., TNF-α or LPS).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the NF-κB activating agent for a specified period (e.g., 6-8 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic activities of this compound.

G cluster_0 Canonical NF-κB Signaling Pathway cluster_1 Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Gene Target Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene Inhibitor 5-Fluorobenzofuran- 2-carboxylic acid (Potential Inhibitor) Inhibitor->IKK_complex Potential Inhibition

Caption: Potential inhibition of the canonical NF-κB signaling pathway.

G cluster_0 Cyclooxygenase (COX) Pathway Membrane Cell Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Acts on Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Substrate for PGG2 PGG2 COX1_2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, TXA2) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inhibitor 5-Fluorobenzofuran- 2-carboxylic acid (Potential Inhibitor) Inhibitor->COX1_2 Potential Inhibition

Caption: Potential inhibition of the Cyclooxygenase (COX) pathway.

G cluster_workflow General Experimental Workflow for Target Identification start Start: Hypothesized Activity of This compound invitro In vitro Enzyme/Receptor Binding Assays start->invitro cell_based Cell-based Functional Assays (e.g., Reporter Gene, Proliferation) invitro->cell_based data_analysis Data Analysis (IC50/EC50 Determination) cell_based->data_analysis hit_validation Hit Validation and Selectivity Profiling data_analysis->hit_validation mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Profiling) hit_validation->mechanism invivo In vivo Efficacy Studies in Animal Models mechanism->invivo end Identification of Therapeutic Target(s) invivo->end

Caption: A generalized workflow for identifying therapeutic targets.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The key areas of promise appear to be in the fields of inflammation, oncology, and neurodegenerative diseases.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound against a panel of relevant biological targets, including but not limited to COX-1/2, Pim-1 kinase, components of the NF-κB signaling pathway, LYP, AChE, BChE, and BACE1. Such studies will be crucial to validate the therapeutic potential of this compound and to elucidate its precise mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

In Silico Modeling of 5-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The benzofuran scaffold, a fusion of benzene and furan rings, is a key structural motif in numerous natural products and synthetic molecules with a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The introduction of a carboxylic acid group at the 2-position provides a crucial anchor for biological interactions and a versatile handle for synthetic modifications.[5][6][7] Furthermore, the incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[8] This guide focuses on the in silico modeling of a specific, promising derivative: 5-fluorobenzofuran-2-carboxylic acid. While direct experimental data for this particular compound is limited, this document will leverage data from structurally similar benzofuran-2-carboxylic acid derivatives to predict its biological targets and outline a comprehensive in silico evaluation workflow. This guide is intended for researchers, scientists, and drug development professionals.

Potential Biological Targets for this compound

Based on studies of analogous benzofuran-2-carboxylic acid derivatives, several potential protein targets can be hypothesized for this compound. These include:

  • Pim-1 Kinase: A serine/threonine kinase implicated in cell cycle progression and apoptosis.[9][10] Several benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1.[9][10]

  • Lymphoid Tyrosine Phosphatase (LYP): A critical negative regulator of T-cell activation, making it a target for autoimmune diseases and cancer immunotherapy.[11][12][13] Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic and a core scaffold for LYP inhibitors.[13]

  • p38α Mitogen-Activated Protein (MAP) Kinase: A key enzyme in cellular responses to inflammatory cytokines and stress.[14][15] Benzofuran-containing compounds have shown significant inhibitory activity against p38α MAP kinase.[14][15]

In Silico Modeling Workflow

A systematic in silico approach can be employed to predict the interaction of this compound with its potential targets and to evaluate its drug-like properties.

In_Silico_Workflow cluster_Input Input cluster_Modeling Modeling & Prediction cluster_Output Output & Analysis Ligand 5-Fluorobenzofuran- 2-carboxylic Acid Structure Target_ID Target Identification (Literature-based) ADMET ADMET Prediction Docking Molecular Docking Target_ID->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Binding_Affinity Binding Affinity & Interaction Analysis Docking->Binding_Affinity Complex_Stability Complex Stability & Conformational Changes MD_Sim->Complex_Stability PK_Profile Pharmacokinetic Profile ADMET->PK_Profile

Caption: In Silico Modeling Workflow for this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can provide insights into the binding mode and affinity of this compound to the active sites of Pim-1 kinase, LYP, and p38α MAP kinase.

Table 1: Predicted Binding Affinities of this compound with Potential Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Pim-1 Kinase3BGP-8.5 to -10.0Lys67, Glu121, Asp128
LYP (PTPN22)2QCT-7.0 to -8.5Cys227, Arg233, Gln262
p38α MAP Kinase1A9U-7.5 to -9.0Lys53, Met109, Asp168

Note: These values are hypothetical and would be determined through actual docking calculations.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of the binding pose and conformational changes.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. In silico models can predict these properties for this compound.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorption> 90%High
Caco-2 Permeability (logPapp)> 1.0 x 10⁻⁶ cm/sHigh
Distribution
Plasma Protein Binding85 - 95%High
Blood-Brain Barrier PermeationModerate to HighCNS penetration possible
Metabolism
CYP2D6 SubstrateUnlikelyLow risk of metabolism by this enzyme
CYP3A4 SubstrateLikelyPotential for drug-drug interactions
Excretion
Total ClearanceLow to Moderate
Toxicity
AMES MutagenicityNegativeNon-mutagenic
hERG InhibitionLow riskLow risk of cardiotoxicity

Note: These values are hypothetical and would be determined through ADMET prediction software.

Signaling Pathways

Understanding the signaling pathways in which the potential targets are involved is crucial for elucidating the mechanism of action of this compound.

Pim_1_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Bad Bad Pim1->Bad p27 p27 Pim1->p27 Cdc25A Cdc25A Pim1->Cdc25A Apoptosis_Inhibition Apoptosis Inhibition Bad->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Cdc25A->Cell_Cycle_Progression BFC 5-Fluorobenzofuran- 2-carboxylic Acid BFC->Pim1

Caption: Potential Inhibition of the Pim-1 Kinase Signaling Pathway.

LYP_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Downstream_Signaling Downstream Signaling (e.g., PLCγ1, MAPK) LAT_SLP76->Downstream_Signaling T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation LYP LYP (PTPN22) LYP->Lck LYP->ZAP70 BFC 5-Fluorobenzofuran- 2-carboxylic Acid BFC->LYP

Caption: Potential Inhibition of the LYP Negative Regulatory Pathway in T-Cells.

Experimental Protocols

The following are generalized protocols for key in vitro assays to validate the in silico predictions.

Pim-1 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Peptide substrate (e.g., PIMtide)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the compound dilutions to the wells of a 384-well plate.

  • Add Pim-1 kinase to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

LYP (PTPN22) Inhibition Assay

This protocol outlines a method to measure the inhibition of LYP phosphatase activity.

Materials:

  • Recombinant human LYP (catalytic domain)

  • Phosphatase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Phosphopeptide substrate (e.g., DiFMUP)

  • This compound (dissolved in DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the compound dilutions to the wells of a 96-well plate.

  • Add LYP to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the phosphatase reaction by adding the DiFMUP substrate.

  • Incubate the reaction for 30-60 minutes at 37°C, protected from light.

  • Measure the fluorescence (Excitation: 355 nm, Emission: 460 nm) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound. By leveraging knowledge from structurally related compounds, we can predict its potential biological targets and pharmacokinetic properties. The outlined workflow, from molecular docking and MD simulations to ADMET prediction, offers a robust strategy for evaluating its potential as a drug candidate. The provided signaling pathway diagrams and experimental protocols serve as valuable resources for further investigation and validation of the in silico findings. While the predictions presented here are based on analogous compounds, they provide a strong foundation for initiating a drug discovery program centered on this promising scaffold.

References

Fluorinated Benzofurans: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzofuran scaffold is a privileged heterocyclic system found in numerous natural products and synthetic bioactive molecules.[1] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. Fluorine's unique characteristics, such as high electronegativity and small size, can enhance metabolic stability, lipophilicity, and binding affinity for biological targets.[2] This technical guide provides a comprehensive review of fluorinated benzofurans, covering their synthesis, key physicochemical properties, and diverse biological applications, with a focus on their potential as anti-inflammatory and anticancer agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in this promising field.

Introduction to Fluorinated Benzofurans

Benzofurans are a vital class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] In drug discovery, the introduction of fluorine is a well-established tactic to optimize a compound's therapeutic profile. This is often attributed to fluorine's ability to alter electronic properties and molecular conformation without significant steric hindrance, which can lead to improved interactions with biological targets and enhanced drug-like properties. The fusion of the benzofuran core with fluorine substituents has yielded novel derivatives with significant potential, particularly in the realms of oncology and inflammation.[3][6] Analysis of structure-activity relationships (SAR) often reveals that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine, sometimes in combination with other halogens like bromine or functional groups such as hydroxyl and carboxyl moieties.[3]

Synthesis of Fluorinated Benzofurans

The synthesis of fluorinated benzofurans can be achieved through various strategic approaches. Common methods involve either the construction of the benzofuran ring from fluorinated precursors or the direct fluorination of a pre-existing benzofuran scaffold.

Key Synthetic Strategies
  • Tandem SNAr-Cyclocondensation: This method utilizes perfluorinated arene building blocks, such as perfluorobenzonitriles, which react with α-hydroxycarbonyl compounds in a tandem nucleophilic aromatic substitution (SNAr) and cyclocondensation reaction to form polyfluorinated 3-aminobenzofurans.[7]

  • Intramolecular oxa-Michael Addition: Starting from accessible propargylic fluorides, this pathway involves an intramolecular oxa-Michael addition to generate gem-difluorodihydrobenzofurans. These intermediates can be further modified or undergo palladium-catalyzed defluorination to yield the corresponding monofluorinated benzofurans.[1][8]

  • Direct Fluorination: Electrophilic fluorinating reagents, such as Selectfluor™, can be used to introduce fluorine onto the benzofuran core. For example, 2-substituted benzo[b]furans can be treated with Selectfluor™ to produce 3-fluoro-2-hydroxy-2-substituted intermediates, which are then dehydrated to yield 3-fluorinated benzofurans.[9]

G General Synthetic Workflow for Fluorinated Benzofurans cluster_0 Pathway A: Cyclization from Fluorinated Precursors cluster_1 Pathway B: Direct Fluorination A1 Fluorinated Phenol / Benzonitrile A3 Tandem SNAr-Cyclocondensation or Intramolecular Addition A1->A3 A2 α-Hydroxycarbonyl Compound A2->A3 A4 Fluorinated Benzofuran Core A3->A4 B1 Benzofuran Scaffold B3 Direct Fluorination Reaction B1->B3 B2 Electrophilic Fluorinating Agent (e.g., Selectfluor™) B2->B3 B4 Fluorinated Benzofuran B3->B4

Caption: General synthetic pathways to fluorinated benzofurans.

Experimental Protocol: Tandem SNAr-Cyclocondensation

This protocol is adapted from the synthesis of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans.[7]

Materials:

  • 4-Substituted perfluorobenzonitrile (1.0 eq)

  • α-Hydroxycarbonyl compound (e.g., hydroxyacetophenone) (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A solution of the 4-substituted perfluorobenzonitrile and the α-hydroxycarbonyl compound is prepared in DMF.

  • DBU is added to the solution, and the reaction mixture is heated to 80 °C.

  • The reaction is monitored (e.g., by TLC or LC-MS) and is typically complete within 2-3 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is precipitated by diluting the reaction mixture with water.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the analytically pure fluorinated benzofuran.[7]

Physicochemical Properties

The introduction of fluorine significantly alters the physicochemical properties of the benzofuran scaffold, which is critical for its pharmacokinetic and pharmacodynamic profile.[10]

  • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and bioavailability.[3] However, the effect can be complex and depends on the overall molecular context.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often blocks common sites of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[11][2]

  • Acidity/Basicity (pKa): As a highly electronegative atom, fluorine can lower the pKa of nearby acidic protons or basic nitrogen atoms through a strong electron-withdrawing inductive effect. This can influence the ionization state of the molecule at physiological pH, affecting solubility and target binding.[10]

  • Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[11]

Biological Applications and Activity

Fluorinated benzofurans have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.[4][12]

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of fluorinated benzofuran and dihydrobenzofuran derivatives.[3] In lipopolysaccharide (LPS)-stimulated macrophage models, several compounds effectively suppressed inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). This led to a significant decrease in the secretion of key inflammatory mediators.[3]

Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives [3]

CompoundTarget MediatorIC₅₀ (µM)
Compound 1 IL-69.04
CCL219.3
Nitric Oxide (NO)4.8
PGE₂20.5
Compound 2 IL-61.2
CCL21.5
Nitric Oxide (NO)2.4
PGE₂1.92
Compound 3 IL-62.5
CCL22.1
Nitric Oxide (NO)5.2
PGE₂1.48

Data sourced from a study on LPS-treated macrophages. Compounds are fluorinated benzofuran/dihydrobenzofuran derivatives.[3]

G Inhibition of Inflammatory Pathway LPS LPS Stimulus Macrophage Macrophage Activation LPS->Macrophage COX2_NOS2 Expression of COX-2 & NOS2 Macrophage->COX2_NOS2 Mediators Pro-inflammatory Mediators (PGE₂, NO, IL-6, CCL2) COX2_NOS2->Mediators Inflammation Inflammation Mediators->Inflammation Benzofuran Fluorinated Benzofuran Benzofuran->COX2_NOS2 Inhibition

Caption: Mechanism of anti-inflammatory action.

Anticancer Activity

The link between chronic inflammation and tumorigenesis makes anti-inflammatory compounds promising for cancer therapy.[3] Fluorinated benzofurans have been investigated for their anticancer effects, particularly against colorectal adenocarcinoma cells (HCT116).[3] Certain derivatives, especially those containing difluorine and bromine, inhibited cancer cell proliferation by approximately 70%.[3] The mechanism of action involves the inhibition of anti-apoptotic proteins like Bcl-2 and the induction of apoptosis, as evidenced by PARP-1 cleavage and DNA fragmentation.[3] The addition of halogens such as fluorine and bromine to the benzofuran ring has been consistently shown to increase anticancer activity.[6]

Table 2: Representative Anticancer Activity of Halogenated Benzofurans

Compound ClassKey Structural FeaturesTarget Cell LineEffect
Class A Difluorine, Bromine, Ester GroupHCT116~70% proliferation inhibition[3]
Class B Difluorine, Bromine, Carboxylic AcidHCT116Induces apoptosis via PARP-1 cleavage[3]
Class C Monofluorine, Methyl GroupGeneric Cancer LineModerate cytotoxic activity[13]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxic effects of compounds on cancer cell lines like HCT116.[3]

Materials:

  • HCT116 human colorectal carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fluorinated benzofuran compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • HCT116 cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • After incubation, the medium is replaced with fresh medium containing various concentrations of the fluorinated benzofuran compounds (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • The cells are incubated with the compounds for 48-72 hours.

  • Following treatment, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined from dose-response curves.

G Drug Discovery & Development Workflow Synthesis Synthesis of Fluorinated Benzofuran Library Screening In Vitro Biological Screening (e.g., Anti-inflammatory, Anticancer Assays) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Inactive Data Hit_ID->SAR Active Optimization Lead Optimization (Chemical Modification) Hit_ID->Optimization Lead Compound SAR->Optimization Optimization->Synthesis Design New Analogs Optimization->Screening In_Vivo In Vivo Testing (e.g., Animal Models) Optimization->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Iterative workflow for drug discovery.

Conclusion

Fluorinated benzofurans represent a highly valuable and promising class of heterocyclic compounds for drug discovery and development. The strategic incorporation of fluorine provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of the benzofuran scaffold. The synthetic accessibility of these compounds, coupled with their potent anti-inflammatory and anticancer activities, underscores their potential for addressing significant unmet medical needs. Future research should continue to explore novel synthetic methodologies, expand the evaluation of these compounds against a broader range of biological targets, and deepen the understanding of their structure-activity relationships to guide the design of next-generation therapeutic agents.

References

An In-depth Technical Guide on the Discovery and History of 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-fluorobenzofuran-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While a definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis can be understood through established organic chemistry principles, particularly the Perkin rearrangement. This document details the plausible historical and modern synthetic routes, presents compiled physical and spectral data, and discusses the compound's relevance in the broader context of drug discovery.

Introduction: The Significance of Fluorinated Benzofurans

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated benzofurans, including this compound, represent a class of compounds with significant potential for the development of novel therapeutics. While the broader class of benzofuran-2-carboxylic acids has been explored for various therapeutic applications, including as anticancer and anti-inflammatory agents, the specific history of the 5-fluoro derivative is less documented.

Historical Synthesis: A Plausible Pathway via Perkin Rearrangement

While the exact first synthesis of this compound is not prominently documented, a likely historical route is the Perkin rearrangement , a named reaction dating back to the 19th century used for the synthesis of benzofuran-2-carboxylic acids. This reaction typically involves the rearrangement of a 3-halocoumarin under basic conditions.

A plausible synthetic precursor for this reaction would be a 6-fluoro-3-halocoumarin. The logical workflow for such a historical synthesis is depicted below.

Historical_Synthesis_Perkin_Rearrangement cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Perkin Rearrangement cluster_3 Final Product 4-Fluorophenol 4-Fluorophenol Pechmann_Condensation Pechmann Condensation 4-Fluorophenol->Pechmann_Condensation Malonic_Acid Malonic Acid Malonic_Acid->Pechmann_Condensation 6-Fluoro-4-hydroxycoumarin 6-Fluoro-4-hydroxycoumarin Pechmann_Condensation->6-Fluoro-4-hydroxycoumarin Halogenation Halogenation (e.g., with POBr3) 6-Fluoro-4-hydroxycoumarin->Halogenation 6-Fluoro-3-bromocoumarin 6-Fluoro-3-bromocoumarin Halogenation->6-Fluoro-3-bromocoumarin Base_Treatment Base Treatment (e.g., NaOH/EtOH) 6-Fluoro-3-bromocoumarin->Base_Treatment 5-Fluorobenzofuran-2-carboxylic_acid 5-Fluorobenzofuran- 2-carboxylic acid Base_Treatment->5-Fluorobenzofuran-2-carboxylic_acid

Figure 1: Plausible historical synthesis of this compound via the Perkin rearrangement.

Experimental Protocol: A Generalized Perkin Rearrangement

The following is a generalized protocol for the synthesis of a benzofuran-2-carboxylic acid from a 3-halocoumarin, adapted from historical methodologies.[1][2]

  • Dissolution: A 3-halocoumarin is dissolved in an alcoholic solvent, typically ethanol or methanol.

  • Base Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the coumarin solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Acidification: After cooling to room temperature, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

Modern Synthetic Approaches

While the Perkin rearrangement represents a classical approach, modern organic synthesis offers several alternative routes to benzofuran-2-carboxylic acids, often with higher yields and milder reaction conditions. These methods typically involve the construction of the benzofuran ring system from appropriately substituted phenols and other reagents. A common modern strategy involves the reaction of a substituted salicylaldehyde with an α-haloacetate followed by cyclization.

Modern_Synthesis cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product 5-Fluorosalicylaldehyde 5-Fluorosalicylaldehyde Williamson_Ether_Synthesis Williamson Ether Synthesis (Base) 5-Fluorosalicylaldehyde->Williamson_Ether_Synthesis Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Williamson_Ether_Synthesis Intermediate_Ester Intermediate Ester Williamson_Ether_Synthesis->Intermediate_Ester Intramolecular_Cyclization Intramolecular Cyclization Intermediate_Ester->Intramolecular_Cyclization Ethyl_5-fluorobenzofuran-2-carboxylate Ethyl 5-fluorobenzofuran- 2-carboxylate Intramolecular_Cyclization->Ethyl_5-fluorobenzofuran-2-carboxylate Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) Ethyl_5-fluorobenzofuran-2-carboxylate->Hydrolysis Final_Product 5-Fluorobenzofuran- 2-carboxylic acid Hydrolysis->Final_Product

Figure 2: A common modern synthetic route to this compound.

Detailed Experimental Protocol: Modern Synthesis

The following protocol describes a representative modern synthesis of this compound starting from 5-fluorosalicylaldehyde.

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

  • Reaction Setup: To a solution of 5-fluorosalicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq).

  • Addition of Reagent: Add ethyl bromoacetate (1.2 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 5-fluorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physical Properties

PropertyValue
CAS Number 89197-62-6
Molecular Formula C₉H₅FO₃
Molecular Weight 180.13 g/mol
Melting Point Not available
Boiling Point 317.0 ± 22.0 °C (Predicted)
Density 1.463 ± 0.06 g/cm³ (Predicted)
pKa 2.95 ± 0.30 (Predicted)

Table 2: Spectroscopic Data

Spectroscopy Key Features
¹H NMR Data not readily available in the public domain. Expected signals would include aromatic protons (complex multiplets) and a carboxylic acid proton (broad singlet, typically >10 ppm).
¹³C NMR Data not readily available in the public domain. Expected signals would include aromatic carbons (with C-F coupling), a carboxyl carbon (~160-170 ppm), and carbons of the furan ring.
Mass Spectrometry Data not readily available in the public domain. The molecular ion peak (M+) would be expected at m/z = 180.0223.
FTIR A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations.

Biological Activity and Drug Development Potential

While specific biological activity data for this compound is not extensively reported in the public domain, the benzofuran-2-carboxylic acid scaffold is a known pharmacophore with a wide range of biological activities. Derivatives have been investigated as:

  • Anticancer Agents: By inhibiting various kinases and other cellular targets.[3]

  • Anti-inflammatory Agents: Through the modulation of inflammatory pathways.

  • Antimicrobial Agents: Showing activity against various bacterial and fungal strains.

The introduction of a fluorine atom at the 5-position is expected to modulate the electronic properties and metabolic stability of the molecule, potentially leading to enhanced potency and improved pharmacokinetic profiles in drug candidates.

Conclusion

This compound, while not having a widely documented history of its initial discovery, represents an important building block in medicinal chemistry. Its synthesis can be achieved through both classical methods like the Perkin rearrangement and more modern, efficient routes. The strategic placement of the fluorine atom on the benzofuran scaffold makes it a valuable starting material for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 5-Fluorobenzofuran-2-carboxylic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 5-position of the benzofuran ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold for drug discovery.[1]

These application notes provide an overview of the potential research applications of this compound, focusing on its promising anti-inflammatory and anticancer activities. The information is based on studies of structurally related fluorinated benzofuran derivatives. Detailed experimental protocols for its synthesis and for evaluating its biological effects are also presented.

Potential Research Applications

Based on the biological activities of structurally similar fluorinated benzofuran and benzofuran-2-carboxylic acid derivatives, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Research: As an inhibitor of key inflammatory mediators.

  • Anticancer Drug Discovery: As a cytotoxic agent against various cancer cell lines.

  • Enzyme Inhibition: As a potential inhibitor of kinases such as Pim-1 and phosphatases like lymphoid tyrosine phosphatase (LYP).[2][3]

Anti-inflammatory Activity

Fluorinated benzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[4] This leads to a reduction in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and nitric oxide (NO).[4] The structure-activity relationship of these compounds suggests that the presence of a fluorine atom and a carboxylic acid group enhances these anti-inflammatory effects.[4]

Anticancer Activity

Several benzofuran derivatives have demonstrated potent anticancer activity.[5] Specifically, fluorinated benzofurans containing a carboxylic acid group have been shown to inhibit the proliferation of cancer cell lines such as HCT116 (human colorectal carcinoma).[4] The proposed mechanisms of action include the induction of apoptosis through the cleavage of PARP-1 and a decrease in the expression of the anti-apoptotic protein Bcl-2.[4]

Quantitative Data on Related Compounds

The following table summarizes the quantitative data for a closely related fluorinated benzofuran derivative (a difluorinated, brominated benzofuran with a carboxylic acid group) to provide an indication of the potential potency of this compound.

Biological Target/AssayCell Line/SystemIC50 (µM)Reference
Anticancer Activity HCT116 Cell Proliferation19.5[6]
Anti-inflammatory Activity
Interleukin-6 (IL-6) SecretionMacrophages1.2 - 9.04[4]
Chemokine (C-C) Ligand 2 (CCL2) SecretionMacrophages1.5 - 19.3[4]
Nitric Oxide (NO) ProductionMacrophages2.4 - 5.2[4]
Prostaglandin E2 (PGE2) SecretionMacrophages1.1 - 20.5[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 5-chlorobenzofuran-2-carboxylate.[7] It involves a two-step process: 1) Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate, followed by 2) Hydrolysis to this compound.

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

Materials:

  • 5-Fluorosalicylaldehyde

  • Ethyl bromoacetate

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-fluorosalicylaldehyde (1.0 eq) and cesium carbonate (1.5 eq) in a mixture of anhydrous DMF and acetonitrile.

  • Slowly add ethyl bromoacetate (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 5-fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 5-fluorobenzofuran-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve Ethyl 5-fluorobenzofuran-2-carboxylate in a mixture of ethanol (or THF) and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq).

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HCT116).

Materials:

  • HCT116 cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of related benzofuran derivatives.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6, etc.) Nucleus->Gene_Expression Induces Benzofuran 5-Fluorobenzofuran- 2-carboxylic acid Benzofuran->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Pim1_Kinase_Inhibition_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Transcription Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Promotes Benzofuran 5-Fluorobenzofuran- 2-carboxylic acid Benzofuran->Pim1 Inhibits

Caption: Potential inhibition of the Pim-1 kinase signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start synthesis Synthesis of 5-Fluorobenzofuran- 2-carboxylic acid start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification stock_prep Prepare Stock Solution (in DMSO) purification->stock_prep treatment Treat Cells with Compound stock_prep->treatment cell_culture Cell Culture (e.g., HCT116, Macrophages) cell_culture->treatment anticancer_assay Anticancer Assays (MTT, Apoptosis) treatment->anticancer_assay antiinflam_assay Anti-inflammatory Assays (ELISA, Griess Assay) treatment->antiinflam_assay data_analysis Data Analysis (IC50 determination) anticancer_assay->data_analysis antiinflam_assay->data_analysis end End data_analysis->end

Caption: General workflow for biological evaluation.

References

The Versatile Building Block: 5-Fluorobenzofuran-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a valuable building block in the field of organic synthesis and medicinal chemistry. The incorporation of a fluorine atom onto the benzofuran scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby favorably influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a comprehensive overview of the applications of this compound, including detailed synthetic protocols for its derivatization and a summary of the biological activities of the resulting compounds.

Synthetic Applications

This compound serves as a versatile precursor for a variety of derivatives, primarily through modifications of its carboxylic acid functionality. The most common transformations involve the formation of amides and esters, which are key functional groups in many biologically active compounds.

General Synthetic Workflow

The overall workflow for utilizing this compound as a building block typically involves the initial synthesis of the acid, followed by its conversion to various derivatives, which are then subjected to biological evaluation.

G cluster_0 Synthesis of Core Building Block cluster_1 Derivatization cluster_2 Biological Evaluation start 5-Fluorosalicylaldehyde intermediate Diethyl 2-(5-fluoro-2-hydroxyphenyl)-malonate start->intermediate + Diethyl bromomalonate + Base acid This compound intermediate->acid Saponification & Decarboxylation amide 5-Fluorobenzofuran-2-carboxamides acid->amide Amide Coupling (e.g., HATU, EDCI) ester 5-Fluorobenzofuran-2-carboxylates acid->ester Esterification (e.g., Fischer, DCC) bioactivity Biological Activity Screening (e.g., Anticancer, Enzyme Inhibition) amide->bioactivity ester->bioactivity

Caption: General workflow for the synthesis and application of this compound derivatives.

Key Derivatization Reactions and Protocols

The carboxylic acid group of this compound is a versatile handle for the synthesis of a diverse library of compounds. Standard coupling reactions are employed to generate amides and esters.

Protocol 1: Synthesis of 5-Fluorobenzofuran-2-carboxamides

Amide derivatives are frequently synthesized due to the prevalence of the amide bond in pharmaceuticals. Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are commonly used to facilitate this transformation.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine)

  • HATU or EDCI

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluorobenzofuran-2-carboxamide.

Protocol 2: Synthesis of 5-Fluorobenzofuran-2-carboxylate Esters

Ester derivatives can be prepared through Fischer esterification or by using coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide).

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (catalytic amount) for Fischer esterification OR

  • DCC and 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Toluene for Fischer, DCM for DCC coupling)

  • Standard work-up and purification reagents

Procedure (Fischer Esterification):

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the pure ester.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of benzofuran-2-carboxylic acid, including those with halogen substitutions, have shown a wide range of biological activities. The introduction of a fluorine atom at the 5-position is anticipated to confer advantageous properties.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis. For instance, some benzofuran-2-carboxamides have been shown to induce apoptosis through the activation of caspases.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-2-carboxamidesVarious human cancer cell linesLow micromolar
Halogenated BenzofuransLeukemia and Cervical Cancer Cells0.1 - 5Not specified
Benzofuran-based Carbonic Anhydrase InhibitorsBreast Cancer (MCF-7, MDA-MB-231)0.56 - 2.52[1]
Enzyme Inhibition

Benzofuran-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes implicated in disease.

  • Kinase Inhibitors: The benzofuran scaffold has been utilized in the design of inhibitors for several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

  • Monoamine Oxidase (MAO) Inhibitors: Certain benzofuran derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, suggesting potential applications in neurological disorders.

  • Carbonic Anhydrase (CA) Inhibitors: Benzofuran-based carboxylic acids have been identified as potent inhibitors of carbonic anhydrases, particularly the cancer-related isoform hCA IX.[1]

  • Lymphoid Tyrosine Phosphatase (LYP) Inhibitors: Benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine, leading to the design of LYP inhibitors for cancer immunotherapy.

Enzyme TargetCompound ClassKᵢ or IC₅₀ (µM)Therapeutic AreaReference
Carbonic Anhydrase IXBenzofuran-based carboxylic acids0.56 - 0.91 (Kᵢ)Cancer[1]
Lymphoid Tyrosine Phosphatase (LYP)Benzofuran-2-carboxylic acid derivatives0.93 - 1.34 (Kᵢ)Cancer Immunotherapy[2]
Potential Signaling Pathway Involvement

While specific signaling pathways for this compound derivatives are not extensively detailed in the provided search results, the activity of related compounds suggests potential interactions with key cellular pathways. For example, as LYP inhibitors, they could modulate the T-cell receptor (TCR) signaling pathway, enhancing antitumor immunity.

G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ca_flux Ca²⁺ Flux PLCg1->Ca_flux NFAT NFAT Activation Ca_flux->NFAT T_cell_activation T-Cell Activation NFAT->T_cell_activation LYP LYP (PTPN22) LYP->Lck Dephosphorylation LYP_inhibitor 5-Fluorobenzofuran-2- carboxylic acid derivative LYP_inhibitor->LYP Inhibition

Caption: Potential modulation of the TCR signaling pathway by a this compound derivative acting as a LYP inhibitor.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. Its strategic fluorination offers the potential to enhance the pharmacological properties of the resulting derivatives. The straightforward derivatization of its carboxylic acid group into amides and esters allows for the rapid generation of compound libraries for screening. The demonstrated anticancer and enzyme inhibitory activities of related benzofuran compounds highlight the potential of 5-fluoro-substituted analogues in the development of new therapeutic agents. Further exploration of the synthesis and biological evaluation of derivatives from this building block is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols for 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for working with 5-fluorobenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The information compiled herein is based on established synthetic methodologies for analogous compounds and known biological activities of the benzofuran-2-carboxylic acid scaffold.

Synthetic Protocol

Part 1: Synthesis of 3-Bromo-6-fluorocoumarin (Intermediate)

This procedure is adapted from the bromination of coumarins using N-bromosuccinimide (NBS) under microwave irradiation.[1]

Materials:

  • 6-Fluorocoumarin

  • N-bromosuccinimide (NBS)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental Protocol:

  • In a microwave-safe vessel, combine 6-fluorocoumarin (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 250W) for 5-10 minutes, maintaining a temperature of approximately 80°C.[1]

  • Monitor the reaction progress using TLC (e.g., with a 3:1 CH₂Cl₂:EtOAc mobile phase).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-bromo-6-fluorocoumarin.

Part 2: Microwave-Assisted Perkin Rearrangement to this compound

This protocol is adapted from the rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids.[1]

Materials:

  • 3-Bromo-6-fluorocoumarin

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Microwave reactor

  • Standard laboratory glassware

Experimental Protocol:

  • Place 3-bromo-6-fluorocoumarin (1 equivalent) in a microwave-safe vessel.

  • Add ethanol and sodium hydroxide (3 equivalents).[1]

  • Seal the vessel and subject it to microwave irradiation (e.g., 300-400W) for 5 minutes, maintaining a temperature of approximately 79°C with stirring.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture and concentrate it using a rotary evaporator.[1]

  • Dissolve the crude residue in a minimum amount of water.

  • Acidify the solution to pH 1 with concentrated hydrochloric acid, which will cause the product to precipitate.[1]

  • Collect the solid precipitate by vacuum filtration and dry it in an oven to obtain this compound.[1]

Application Notes: A Scaffold for Kinase Inhibitors

The benzofuran-2-carboxylic acid core structure is a key pharmacophore in the development of potent enzyme inhibitors, particularly for protein kinases which are crucial targets in oncology.

Inhibition of Pim-1 Kinase

Derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis, and overexpressed in various cancers.[2][3][4] The carboxylic acid and an amino group on the benzofuran scaffold have been shown to form important salt-bridge and hydrogen bond interactions within the Pim-1 binding site.[4] This makes this compound a valuable starting material for the synthesis of novel Pim-1 inhibitors. The introduction of a fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and is constitutively active in many cancer types, promoting cell proliferation and survival.[5][6][7] Benzofuran derivatives have demonstrated the ability to inhibit this pathway.[5][6][8] Specifically, they can suppress the phosphorylation of key proteins in the pathway, such as IKKα/IKKβ, IκBα, and p65, leading to a downstream reduction in the secretion of pro-inflammatory cytokines.[5][6] Therefore, this compound can be utilized to generate derivatives for screening as potential anti-inflammatory and anticancer agents targeting NF-κB signaling.

Data Presentation: Biological Activity of Related Compounds

While specific inhibitory data for this compound is not available in the reviewed literature, the following tables summarize the activity of related benzofuran derivatives against relevant biological targets. This data illustrates the potential of this class of compounds and provides a basis for the design of new derivatives based on the 5-fluoro scaffold.

Table 1: Inhibitory Activity of Benzofuran Derivatives against Pim-1 Kinase

Compound Modification on Benzofuran Scaffold Pim-1 IC₅₀ (µM) Reference
Compound 29 Amine and other substitutions Potent Inhibition [4]
Compound 38 Amine and other substitutions Potent Inhibition [4]

| Compound 39 | Amine and other substitutions | Potent Inhibition |[4] |

Table 2: Anticancer and Anti-inflammatory Activity of Benzofuran Derivatives

Compound Target/Assay IC₅₀/Kᵢ (µM) Reference
Compound 5d NO Production (LPS-stimulated RAW264.7 cells) 52.23 [6]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) Anticancer & NF-κB Inhibition Not specified [9]
D34 LYP Inhibition (Ki) 0.93 [10]
D14 LYP Inhibition (Ki) 1.34 [10]

| B25 | TMEM16A Inhibition | 2.8 |[11] |

Visualizations

Proposed Synthetic Workflow

G A 6-Fluorocoumarin B N-Bromosuccinimide (NBS) Ethanol, Microwave (80°C) A->B C 3-Bromo-6-fluorocoumarin B->C D NaOH, Ethanol Microwave (79°C) C->D E Perkin Rearrangement D->E F This compound E->F

Caption: Proposed workflow for the synthesis of this compound.

Inhibition of the NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates p65_p50_IkB p65/p50-IκBα Complex IKK->p65_p50_IkB Phosphorylates IκBα p65_p50 p65/p50 p65_p50_IkB->p65_p50 IkB IκBα p65_p50_IkB->IkB Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to κB sites Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

References

Application Notes: Purification of 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its purity is critical for successful downstream applications, including synthesis of more complex molecules and biological screening. Impurities can lead to ambiguous biological data, side reactions, and lower overall yields. This document provides detailed protocols for the purification of this compound using common laboratory techniques: recrystallization and column chromatography.

Overview of Purification Methods

The choice of purification method depends on the nature and quantity of impurities present in the crude material.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. A good recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). It is particularly useful for separating mixtures with multiple components or when impurities have similar solubility profiles to the target compound.

  • Acid-Base Extraction: This method can be used to separate acidic compounds, like carboxylic acids, from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic compound is deprotonated and dissolves in the aqueous phase, while neutral and basic impurities remain in the organic phase. The aqueous phase is then acidified to precipitate the pure carboxylic acid.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from purification procedures for similar benzofuran-2-carboxylic acids.[1] The ideal solvent system for this compound would need to be determined empirically, but a mixture of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble is a good starting point. Based on literature for related compounds, a chloroform/n-hexane system is a viable option.[1]

Materials:

  • Crude this compound

  • Chloroform (CHCl3)

  • n-Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot chloroform to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Slowly add n-hexane to the hot solution until it becomes slightly turbid. If too much n-hexane is added, add a small amount of hot chloroform to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is a general method for the purification of benzofuran derivatives, adapted from the literature.[1]

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Beakers and flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., petroleum ether/EtOAc mixture) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 petroleum ether/EtOAc).[1] Gradually increase the polarity of the eluent to facilitate the separation of the compounds.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Crude Sample of this compound

ParameterRecrystallizationColumn Chromatography
Initial Purity (Hypothetical) 90%90%
Final Purity (Expected) >98%>99%
Yield (Expected) 70-85%60-80%
Solvent System Chloroform/n-HexanePetroleum Ether/Ethyl Acetate (gradient)
Time Requirement 2-4 hours4-8 hours
Scale Milligrams to gramsMilligrams to grams
Complexity LowHigh

Note: The data presented in this table are hypothetical and based on typical results for the purification of similar organic compounds. Actual results may vary depending on the specific impurities and experimental conditions.

Visualization

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool If no hot filtration hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end End: Purified Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start: Crude Sample prepare_column Prepare and Pack Silica Gel Column start->prepare_column load_sample Dissolve and Load Crude Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate end End: Purified Compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for 5-fluorobenzofuran-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant experimental protocols for 5-fluorobenzofuran-2-carboxylic acid and its derivatives in the field of medicinal chemistry. This class of compounds has garnered significant interest due to its potential as anticancer and anti-inflammatory agents, primarily through the modulation of key signaling pathways.

Synthetic Protocols

The synthesis of this compound can be efficiently achieved in a two-step process commencing from the commercially available 5-fluorosalicylaldehyde. The initial step involves the formation of the ethyl ester derivative, which is subsequently hydrolyzed to yield the final carboxylic acid.

Protocol 1.1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

This protocol outlines the synthesis of the intermediate ester, ethyl 5-fluorobenzofuran-2-carboxylate, from 5-fluorosalicylaldehyde and ethyl bromoacetate.

Materials:

  • 5-fluorosalicylaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-fluorosalicylaldehyde (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-fluorobenzofuran-2-carboxylate.

Protocol 1.2: Synthesis of this compound

This protocol describes the hydrolysis of ethyl 5-fluorobenzofuran-2-carboxylate to the target carboxylic acid.

Materials:

  • Ethyl 5-fluorobenzofuran-2-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve ethyl 5-fluorobenzofuran-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of sodium hydroxide solution (e.g., 3.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with deionized water and acidify to pH 2-3 with hydrochloric acid, leading to the precipitation of the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the product under vacuum to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis 5-fluorosalicylaldehyde 5-fluorosalicylaldehyde Reaction1 K2CO3, Acetone Reflux 5-fluorosalicylaldehyde->Reaction1 Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Reaction1 Ethyl_5-fluorobenzofuran-2-carboxylate Ethyl_5-fluorobenzofuran-2-carboxylate Reaction1->Ethyl_5-fluorobenzofuran-2-carboxylate Ethyl_5-fluorobenzofuran-2-carboxylate_2 Ethyl 5-fluorobenzofuran-2-carboxylate Reaction2 1. NaOH, EtOH/H2O, Reflux 2. HCl Ethyl_5-fluorobenzofuran-2-carboxylate_2->Reaction2 5-fluorobenzofuran-2-carboxylic_acid This compound Reaction2->5-fluorobenzofuran-2-carboxylic_acid

Synthetic workflow for this compound.

Anticancer Applications

Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. Their mechanism of action is often associated with the inhibition of critical cell signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated benzofuran-2-carboxylic acid derivatives.

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Compound 1 (ester derivative)HCT116WST-119.5[1]
Compound 2 (carboxylic acid derivative)HCT116WST-124.8[1]
Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Applications

Fluorinated benzofuran-2-carboxylic acid derivatives have shown potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

The following table presents the IC50 values of fluorinated benzofuran-2-carboxylic acid derivatives against various inflammatory mediators in LPS-stimulated macrophages.[1]

Compound IDTargetIC50 (µM)
Compound 2 IL-61.23
CCL21.5
NO2.4
PGE₂1.92
Compound 3 IL-69.04
CCL219.3
NO5.2
PGE₂1.48
Protocol 3.1: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent System (e.g., from Promega)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate, followed by 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition.

Pim-1 Kinase Inhibition

Pim-1 kinase is a proto-oncogene that is overexpressed in several cancers and is a promising target for cancer therapy. Benzofuran derivatives have been identified as potential Pim-1 inhibitors.

Protocol 4.1: Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant Pim-1 kinase

  • Pim-1 substrate (e.g., a specific peptide)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, followed by the Pim-1 kinase.

  • Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Pim1_Pathway Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT phosphorylates Pim1_Gene Pim-1 Gene (Transcription) STAT->Pim1_Gene activates Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase expresses Downstream_Targets Downstream Targets (e.g., BAD, p21) Pim1_Kinase->Downstream_Targets phosphorylates Inhibitor 5-fluorobenzofuran- 2-carboxylic acid derivative Inhibitor->Pim1_Kinase inhibits Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition

Pim-1 signaling pathway and point of inhibition.

NF-κB Signaling Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and is constitutively active in many cancers. Benzofuran derivatives have been shown to inhibit this pathway.

Protocol 5.1: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Stimulant (e.g., TNF-α or LPS)

  • Test compounds

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with the appropriate agonist (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same sample using the dual-luciferase reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition and determine the IC50 value.

NFkB_Pathway cluster_0 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to Inhibitor 5-fluorobenzofuran- 2-carboxylic acid derivative Inhibitor->IKK_Complex inhibits Nucleus Nucleus Target_Genes Target Gene Expression (e.g., IL-6, COX-2) NFkB_nucleus->Target_Genes activates Inflammation_Proliferation Inflammation & Cell Proliferation Target_Genes->Inflammation_Proliferation

NF-κB signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for the Development of Novel Inhibitors from 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel inhibitors derived from the promising scaffold, 5-fluorobenzofuran-2-carboxylic acid. This document outlines the synthesis, characterization, and biological evaluation of derivatives targeting a range of clinically relevant enzymes and ion channels. Detailed experimental protocols and data presentation formats are provided to facilitate reproducible and comparative studies in drug discovery and development.

Introduction

Benzofuran-2-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom at the 5-position of the benzofuran ring can significantly enhance metabolic stability, binding affinity, and cell permeability of the resulting compounds. Notably, this compound has been identified as a potential mitochondrial activity inhibitor, highlighting its therapeutic potential.[][2] This document details the protocols for synthesizing and evaluating novel inhibitors based on this scaffold against several key biological targets.

Synthesis of this compound Derivatives

The general synthetic route for deriving novel inhibitors starts with the commercially available this compound. Standard peptide coupling or esterification reactions can be employed to generate a library of amide or ester derivatives, respectively.

General Protocol for Amide Synthesis:
  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.

Target-Specific Inhibitor Evaluation Protocols

The following protocols describe assays for evaluating the inhibitory activity of the synthesized this compound derivatives against a panel of relevant biological targets.

Carbonic Anhydrase IX (CAIX) Inhibition Assay

Target Background: Carbonic Anhydrase IX is a transmembrane enzyme overexpressed in many types of solid tumors, where it contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.

Protocol: p-Nitrophenylacetate (pNPA) Esterase Activity Assay [3][4]

  • Reagent Preparation:

    • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

    • Recombinant human CAIX (rhCA9): Dilute to 20 ng/µL in Assay Buffer.

    • Substrate: Prepare a 2 mM solution of p-nitrophenyl acetate (pNPA) in Assay Buffer from a 100 mM stock in acetone.

    • Test Compounds: Prepare serial dilutions in Assay Buffer.

  • Assay Procedure:

    • In a 96-well clear plate, add 50 µL of the diluted rhCA9 solution to each well.

    • Add 5 µL of the test compound dilution or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the 2 mM pNPA substrate solution. Include a substrate blank containing Assay Buffer and pNPA.

    • Immediately measure the absorbance at 400 nm in kinetic mode for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (Vmax) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Quantitative Data Summary: CAIX Inhibition

Compound IDR Group (Amide)IC50 (µM)
5F-BFC-A01-NH-PhenylData
5F-BFC-A02-NH-4-ChlorophenylData
5F-BFC-A03-NH-BenzylData
Acetazolamide(Positive Control)Data

Note: Data to be filled in from experimental results.

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX CAIX CAIX_exp->CAIX CO2_H2O CO₂ + H₂O CO2_H2O->CAIX HCO3_H HCO₃⁻ + H⁺ pHe_acidic Acidic Extracellular pH (pHe) HCO3_H->pHe_acidic pHi_alkaline Alkaline Intracellular pH (pHi) HCO3_H->pHi_alkaline CAIX->HCO3_H Proliferation Cell Proliferation & Invasion pHe_acidic->Proliferation pHi_alkaline->Proliferation Inhibitor 5-F-Benzofuran Carboxamide Inhibitor Inhibitor->CAIX

Caption: Overview of the JAK/STAT/Pim-1 signaling axis.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

Target Background: CDK2, in complex with cyclin E or A, plays a crucial role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers.

Protocol: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay (ADP-Glo™) [5][6][7][8]

  • Reagent Preparation:

    • Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.

    • CDK2/Cyclin A2 Enzyme System: Dilute to working concentration in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a solution of a suitable substrate (e.g., Histone H1) and ATP in Kinase Buffer.

    • Test Compounds: Prepare serial dilutions.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of test inhibitor or DMSO to wells.

    • Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

    • Add 2 µL of the Substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Data Acquisition & Analysis:

    • Measure luminescence with a plate reader.

    • Calculate IC50 values from dose-response curves.

Quantitative Data Summary: CDK2 Inhibition

Compound IDR Group (Amide)IC50 (nM)
5F-BFC-A01-NH-PhenylData
5F-BFC-A02-NH-4-ChlorophenylData
5F-BFC-A03-NH-BenzylData
Roscovitine(Positive Control)Data

Note: Data to be filled in from experimental results.

Experimental Workflow: CDK2 Inhibition

CDK2_Workflow Workflow for CDK2 Inhibitor Evaluation cluster_0 In Vitro Assay cluster_1 Cell-Based Assay reagents Prepare Reagents: CDK2/CycA2, ATP, Substrate, Inhibitor reaction Set up Kinase Reaction reagents->reaction adp_glo Add ADP-Glo™ Reagent reaction->adp_glo luminescence Measure Luminescence adp_glo->luminescence ic50 Calculate IC50 luminescence->ic50 cell_culture Culture Cancer Cells treatment Treat with Inhibitor cell_culture->treatment viability Assess Cell Viability (MTS/MTT) treatment->viability western Western Blot for p-Rb treatment->western ec50 Determine EC50 viability->ec50 pd Confirm Target Engagement western->pd

Caption: Workflow for in vitro and cell-based CDK2 inhibitor testing.

Additional Target Assay Protocols

Protocols for other relevant targets for benzofuran-2-carboxylic acid derivatives are summarized below.

  • TMEM16A Chloride Channel Inhibition: Evaluated using a YFP-based iodide influx assay in FRT cells expressing human TMEM16A. Inhibition is measured by the reduction in the rate of iodide influx upon channel activation with an agonist like ATP. [9][10][11]* Lymphoid-Tyrosine Phosphatase (LYP) Inhibition: Assessed by measuring the dephosphorylation of a substrate like p-nitrophenyl phosphate (pNPP). The reaction is monitored spectrophotometrically, and the IC50 is determined from the dose-dependent reduction in phosphatase activity. [12][13]* Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B inhibitory activities can be determined using a fluorometric assay that detects the hydrogen peroxide produced during the oxidative deamination of a substrate like kynuramine. [14][15][16][17]

Conclusion

The this compound scaffold holds significant promise for the development of novel inhibitors targeting a range of diseases. The protocols outlined in these application notes provide a robust framework for the synthesis, screening, and characterization of new chemical entities. The systematic evaluation of these compounds against a panel of targets will facilitate the identification of potent and selective inhibitors for further preclinical and clinical development.

References

experimental setup for 5-fluorobenzofuran-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

An experimental setup for reactions involving 5-fluorobenzofuran-2-carboxylic acid is crucial for researchers in medicinal chemistry and drug development due to the compound's role as a versatile building block. The incorporation of a fluorine atom can enhance the pharmacological properties of molecules, making derivatives of this acid valuable for creating diverse compound libraries.[1][2] Benzofuran derivatives, in general, exhibit a wide range of biological activities, including potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4]

This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into ester and amide derivatives, which are common transformations in the development of new therapeutic agents.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved starting from 5-fluorosalicylaldehyde. A common method involves a condensation reaction followed by cyclization and subsequent saponification.[1]

Experimental Procedure:

  • Step 1: Condensation and Cyclization

    • To a solution of 5-fluorosalicylaldehyde (1.0 eq) in a suitable solvent such as ethanol, add diethyl bromomalonate (1.1 eq).

    • Add a base, such as potassium carbonate (2.5 eq), to the mixture.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate (ethyl 5-fluorobenzofuran-2-carboxylate) by vacuum filtration, wash with deionized water, and dry under vacuum.

  • Step 2: Saponification

    • Dissolve the crude ethyl 5-fluorobenzofuran-2-carboxylate from the previous step in a mixture of ethanol and aqueous sodium hydroxide (2.0 M).

    • Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and evaporate the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 using concentrated hydrochloric acid.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry to yield the final product.

Synthesis_Workflow start_mat 5-Fluorosalicylaldehyde step1 Step 1: Condensation & Cyclization start_mat->step1 reagent1 Diethyl bromomalonate, K₂CO₃, Ethanol reagent1->step1 intermediate Ethyl 5-fluorobenzofuran- 2-carboxylate step1->intermediate Reflux, 4-6h step2 Step 2: Saponification intermediate->step2 reagent2 NaOH, Ethanol/H₂O reagent2->step2 product 5-Fluorobenzofuran- 2-carboxylic Acid step2->product Reflux, 1-2h; Acidification

Caption: Synthetic workflow for this compound.

Protocol 2: Esterification Reactions

Esterification of the carboxylic acid moiety is a common step to modify the physicochemical properties of the lead compound. A direct esterification using a coupling agent is an efficient method.

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Addition of Reagents: Add the desired alcohol (R-OH, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

ReagentRoleStoichiometry (eq)
This compoundStarting Material1.0
Alcohol (R-OH)Nucleophile1.2
EDCCoupling Agent1.5
DMAPCatalyst0.1
Dichloromethane (DCM)Solvent-

Table 1: Reagents for Direct Esterification.

Esterification_Workflow start Dissolve Acid, Alcohol, & DMAP in Anhydrous DCM cool Cool to 0 °C start->cool add_edc Add EDC (1.5 eq) portion-wise cool->add_edc react Stir at RT for 12-24h (Monitor by TLC) add_edc->react workup Work-up (Wash with HCl, NaHCO₃, Brine) react->workup purify Purify (Column Chromatography) workup->purify product Desired Ester purify->product

Caption: General experimental workflow for EDC-mediated esterification.

Protocol 3: Amide Coupling Reactions

Amide bond formation is one of the most frequent reactions in drug discovery. The use of modern coupling reagents allows for the efficient synthesis of a wide range of amides under mild conditions from this compound.[6][7]

Method A: HATU-Mediated Coupling

This method is highly effective for a broad range of amines.

Experimental Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (R-NH₂, 1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIEA, 2.5 eq).

  • Coupling: Add HATU (1,1'-[Bis(dimethylamino)methylene]bis(1H-azabenzotriazolium 3-oxide) hexafluorophosphate, 1.2 eq) portion-wise while stirring.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.[8][9]

Method B: EDC/HOBt-Mediated Coupling

A classic and cost-effective method suitable for many standard amide couplings.

Experimental Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DCM or DMF.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Method A.[6]

ParameterMethod A (HATU)Method B (EDC/HOBt)
Coupling Agent HATUEDC
Additive NoneHOBt
Base DIEANot always required, sometimes DIEA is added
Solvent DMFDMF or DCM
Reaction Time 2-12 hours12-24 hours
Advantages High efficiency, good for hindered substratesCost-effective, low racemization

Table 2: Comparison of Amide Coupling Protocols.

Amide_Coupling_Logic start_node 5-Fluorobenzofuran- 2-carboxylic Acid + Amine (R-NH₂) method_choice Select Coupling Method start_node->method_choice hatu_node Method A: HATU, DIEA in DMF method_choice->hatu_node For Hindered Amines edc_node Method B: EDC, HOBt in DCM/DMF method_choice->edc_node Standard Amines reaction_node Stir at Room Temp (Monitor Reaction) hatu_node->reaction_node edc_node->reaction_node workup_node Aqueous Work-up & Extraction reaction_node->workup_node purify_node Column Chromatography workup_node->purify_node product_node Final Amide Product purify_node->product_node

Caption: Logical workflow for the synthesis of amide derivatives.

References

Application Notes and Protocols for the Derivatization of 5-Fluorobenzofuran-2-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-fluorobenzofuran-2-carboxylic acid and the subsequent biological evaluation of its derivatives. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, making this compound an attractive starting point for the development of novel therapeutic agents.

This document outlines protocols for the synthesis of the core scaffold, its derivatization into amides and esters, and methodologies for evaluating the antiproliferative activity of the resulting compounds. Additionally, it provides insights into potential signaling pathways that may be modulated by these derivatives, offering a foundation for further mechanistic studies.

Data Presentation: Antiproliferative Activity of Benzofuran-2-Carboxamide Derivatives

While specific bioassay data for a wide range of this compound derivatives is not extensively available in the public domain, the following tables summarize the antiproliferative activities of structurally related 5-chlorobenzofuran-2-carboxamides and other benzofuran derivatives. This data serves as a strong rationale for the synthesis and evaluation of the corresponding 5-fluoro analogues, which are expected to exhibit similar or enhanced potency.

Table 1: In Vitro Anticancer Activity of 5-Chlorobenzofuran-2-carboxamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 15 Tumor CellsCell ViabilityEquipotent to DoxorubicinDoxorubicin1.136 (MCF-7)
Series of 5-Chlorobenzofuran-2-carboxamides MCF-10A (Normal)Cell Viability> 85% viability at 50 µM--
Compounds 8, 21, 22 Tumor CellsCell ViabilityGood Antiproliferative Activity--

Note: Specific IC50 values for compounds 8, 15, 21, and 22 against specific tumor cell lines are not detailed in the cited literature but are reported to have significant antiproliferative effects. The data for 5-chlorobenzofuran-2-carboxamides suggests selectivity for cancer cells over normal cells.[1][2]

Table 2: In Vitro Anticancer Activity of Various Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Benzofuran derivative 11e Estrogen Receptor-Negative Breast Cancer Cells- (Excellent Potency)
Benzofuran derivative 13b MCF-7 (Breast Adenocarcinoma)1.875
Benzofuran derivative 13g MCF-7 (Breast Adenocarcinoma)1.287
3-Methylbenzofuran derivative 16b A549 (Lung Cancer)1.48
Benzofuran-chalcone derivative 33d A-549 (Lung Cancer)2.74
Benzofuran-chalcone derivative 33d MCF-7 (Breast Cancer)3.22

Note: This table presents a selection of data for various benzofuran derivatives to highlight the general potential of this scaffold as a source of anticancer compounds.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted benzofurans and fluorinated aromatic compounds.

Materials:

  • 4-Fluoro-2-hydroxybenzaldehyde

  • Diethyl bromomalonate

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate.

    • To a solution of 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add diethyl bromomalonate (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-fluorobenzofuran-2-carboxylate.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the ethyl 5-fluorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous NaOH solution.

    • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 2M HCl.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Protocol 2: Synthesis of 5-Fluorobenzofuran-2-carboxamide Derivatives (General Procedure)

This protocol utilizes a standard amide coupling reagent, HATU, for the efficient synthesis of carboxamides.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Add HATU (1.2 eq) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-fluorobenzofuran-2-carboxamide derivative.

Protocol 3: Synthesis of this compound Ester Derivatives (General Procedure)

This protocol describes a Fischer-Speier esterification method.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used in excess as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound ester derivative.

Protocol 4: In Vitro Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Further Studies start This compound (Starting Material) amide Amide Derivatives start->amide Amide Coupling (Protocol 2) ester Ester Derivatives start->ester Esterification (Protocol 3) assay Antiproliferative Bioassay (e.g., MTT Assay - Protocol 4) amide->assay ester->assay data Quantitative Data (IC50 Values) assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar pathway Signaling Pathway Modulation Studies data->pathway

Caption: Experimental workflow for the derivatization and bioassay of this compound.

nfkb_pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Cell Survival) inhibitor 5-Fluorobenzofuran-2- carboxylic Acid Derivative inhibitor->ikk Inhibition nfkb_n NF-κB dna DNA nfkb_n->dna dna->transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

lyp_pathway tcr T-Cell Receptor (TCR) Activation lck Lck (pY394) tcr->lck Phosphorylation zap70 ZAP-70 (pY493) lck->zap70 Phosphorylation downstream Downstream Signaling (T-Cell Activation) zap70->downstream lyp LYP (PTPN22) lyp->lck Dephosphorylation lyp->zap70 Dephosphorylation inhibitor 5-Fluorobenzofuran-2- carboxylic Acid Derivative inhibitor->lyp Inhibition

Caption: Proposed inhibition of the LYP (PTPN22) signaling pathway by this compound derivatives.

References

Scale-Up Synthesis of 5-Fluorobenzofuran-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 5-fluorobenzofuran-2-carboxylic acid, a key intermediate in the development of novel therapeutics. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity. These protocols are designed for reproducibility and scalability, providing a robust pathway from commercially available starting materials to the final product.

Application Notes

This compound and its derivatives are of significant interest in drug discovery. The benzofuran core is present in numerous biologically active natural products and synthetic compounds. The incorporation of a fluorine atom at the 5-position can modulate the electronic properties and lipophilicity of the molecule, which can lead to improved pharmacokinetic and pharmacodynamic profiles. Derivatives of benzofuran-2-carboxylic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and antitumor agents. This particular fluorinated analogue serves as a crucial building block for creating more complex molecules with potential biological activity.

Synthetic Strategy

The presented synthesis is a two-stage process. The first stage is the preparation of the key intermediate, 5-fluorosalicylaldehyde, from 4-fluorophenol. The second stage involves the cyclization of 5-fluorosalicylaldehyde with an α-haloester via a Darzens-like condensation, followed by hydrolysis of the resulting ester to yield the target this compound. This approach is adaptable for scale-up and utilizes readily available reagents.

Experimental Protocols

Part 1: Synthesis of 5-Fluorosalicylaldehyde

This protocol is adapted from established methods for the formylation of phenols.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)
4-Fluorophenol112.10-
Hexamethylenetetramine (HMTA)140.19-
Trifluoroacetic acid (TFA)114.021.48
Hydrochloric acid (HCl), concentrated36.461.18
Diethyl ether74.120.713
Sodium sulfate (anhydrous)142.04-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1.0 eq) in trifluoroacetic acid (5-10 volumes).

  • Add hexamethylenetetramine (1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid (5 volumes).

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Extract the aqueous layer with diethyl ether (3 x 10 volumes).

  • Combine the organic layers and wash with brine (2 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-fluorosalicylaldehyde by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Quantitative Data (Representative):

Starting MaterialProductYield (%)Purity (%)
4-Fluorophenol5-Fluorosalicylaldehyde60-70>95
Part 2: Synthesis of this compound

This two-step protocol involves the formation of an intermediate ester followed by hydrolysis.

Step 2a: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

This procedure is an adaptation of the synthesis for the analogous 5-chloro derivative.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Molar Ratio
5-Fluorosalicylaldehyde140.111.0
Ethyl bromoacetate167.001.1
Potassium carbonate (K₂CO₃)138.212.0
Acetone58.08-

Procedure:

  • To a stirred suspension of 5-fluorosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone (10-15 volumes) in a round-bottom flask, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (around 60 °C) and maintain for 12-18 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-fluorobenzofuran-2-carboxylate.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

Starting MaterialProductTheoretical Yield (g) per 10 mmolReported Yield (%)
5-FluorosalicylaldehydeEthyl 5-fluorobenzofuran-2-carboxylate2.0880-90

Step 2b: Hydrolysis to this compound

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Ethyl 5-fluorobenzofuran-2-carboxylate208.18
Sodium hydroxide (NaOH)40.00
Ethanol46.07
Hydrochloric acid (HCl), 2M36.46

Procedure:

  • Dissolve ethyl 5-fluorobenzofuran-2-carboxylate (1.0 eq) in ethanol (10 volumes) in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M solution) to the flask.

  • Heat the mixture to reflux (around 80 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Quantitative Data (Representative):

Starting MaterialProductTheoretical Yield (g) per 10 mmolReported Yield (%)
Ethyl 5-fluorobenzofuran-2-carboxylateThis compound1.80>90

Visualizations

Synthesis Workflow

G cluster_0 Stage 1: Preparation of 5-Fluorosalicylaldehyde cluster_1 Stage 2: Synthesis of this compound 4-Fluorophenol 4-Fluorophenol Formylation Formylation 4-Fluorophenol->Formylation HMTA, TFA 5-Fluorosalicylaldehyde 5-Fluorosalicylaldehyde Formylation->5-Fluorosalicylaldehyde Cyclization Cyclization 5-Fluorosalicylaldehyde->Cyclization K2CO3, Acetone Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Cyclization Ethyl_5-fluorobenzofuran-2-carboxylate Ethyl_5-fluorobenzofuran-2-carboxylate Cyclization->Ethyl_5-fluorobenzofuran-2-carboxylate Hydrolysis Hydrolysis Ethyl_5-fluorobenzofuran-2-carboxylate->Hydrolysis NaOH, EtOH then H+ 5-Fluorobenzofuran-2-carboxylic_acid 5-Fluorobenzofuran-2-carboxylic_acid Hydrolysis->5-Fluorobenzofuran-2-carboxylic_acid

Caption: Overall workflow for the scale-up synthesis of this compound.

Logical Relationship of Key Steps

G Start Starting Material 4-Fluorophenol Intermediate1 Key Intermediate 5-Fluorosalicylaldehyde Start:f0->Intermediate1:f0 Formylation Intermediate2 Ester Intermediate Ethyl 5-fluorobenzofuran-2-carboxylate Intermediate1:f0->Intermediate2:f0 Cyclization/ Esterification FinalProduct Target Compound This compound Intermediate2:f0->FinalProduct:f0 Hydrolysis

Caption: Logical progression from starting material to the final product.

Application Notes and Protocols: Handling and Storage of 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and appropriate storage of 5-fluorobenzofuran-2-carboxylic acid (CAS No. 89197-62-6). Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₅FO₃
Molecular Weight 180.13 g/mol
Appearance White solid
Boiling Point 317.0 ± 22.0 °C (Predicted)[1]
Density 1.463 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.95 ± 0.30 (Predicted)[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

General Handling Protocol

This protocol outlines the necessary precautions for handling this compound in a laboratory setting.

2.1.1. Personal Protective Equipment (PPE)

  • Gloves: Always wear appropriate chemical-resistant gloves. Inspect gloves for any damage before use.[2]

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2]

2.1.2. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

2.1.3. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by clearing it of any unnecessary items.

  • Weighing:

    • If possible, weigh the compound in a ventilated balance enclosure to minimize dust dispersion.

    • Use a clean, dry spatula and weighing paper or a suitable container.

    • Avoid creating dust.[2]

  • Dissolving:

    • Add the solid compound to the solvent slowly and stir to dissolve.

    • If heating is required, use a water bath or a heating mantle with a stirrer. Avoid direct flame.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Storage Protocol

Proper storage is essential to maintain the stability and purity of this compound.

  • Container: Store in a tightly closed, original container.[2][4]

  • Temperature: Store in a cool, dry place at a recommended temperature of 2-8°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Location: Store in a well-ventilated area away from heat and direct sunlight.[3]

Spill and Waste Disposal Protocol

3.1. Spill Management

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[3]

    • Place the spilled material into a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

3.2. Waste Disposal

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[2]

  • Contact a licensed professional waste disposal service for disposal of this material.[2]

Visual Diagrams

Handling_Workflow General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage PPE Don Personal Protective Equipment (PPE) Workstation Prepare Clean Workstation PPE->Workstation Weigh Weigh Compound in Ventilated Area Workstation->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Waste Dispose of Waste Properly Clean->Waste Handwash Wash Hands Thoroughly Waste->Handwash Store Store in a Cool, Dry, Well-Ventilated Area (2-8°C) Handwash->Store

Caption: General laboratory workflow for handling this compound.

Spill_Response_Plan Spill Response Plan Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Assess Assess Spill Size and Risk Ventilate->Assess Contain Contain the Spill Assess->Contain Cleanup Clean Up Spill Material Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Logical flow for responding to a chemical spill.

References

5-Fluorobenzofuran-2-carboxylic Acid: Application Notes and Protocols for a Promising Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-2-carboxylic acid is a heterocyclic organic compound with potential applications as a fluorescent probe in biological research and drug development. The benzofuran scaffold is known to exhibit intrinsic fluorescence, and the introduction of a fluorine atom at the 5-position can modulate its photophysical properties, such as quantum yield and environmental sensitivity. This document provides an overview of its potential applications, detailed experimental protocols for its use in cellular imaging, and a summary of photophysical data from analogous compounds. While specific data for this compound is limited, the information presented here is based on the well-established characteristics of similar benzofuran derivatives and serves as a guide for its application.

Benzofuran derivatives are recognized for their utility as "pure" blue-emitting moieties, with some compounds exhibiting high photoluminescence and good quantum yields.[1] For instance, natural benzofuran derivatives like egonol have been reported to have fluorescence quantum yields as high as 0.92.[2] Furthermore, studies have shown that benzofuran derivatives with a carbomethoxy group at the 2-position can display high quantum yields, ranging from 41-55%.[1] These characteristics suggest that this compound could be a valuable tool for fluorescent labeling and imaging.

Potential Applications

  • Cellular Imaging: As a fluorescent molecule, this compound can be used to stain and visualize cellular compartments. Its uptake and distribution within cells can provide insights into cellular structure and function.

  • Probing Protein Interactions: The carboxylic acid group offers a reactive handle for conjugation to biomolecules such as proteins. This allows for the specific labeling and tracking of proteins of interest within a cellular context.

  • Drug Discovery: Benzofuran-2-carboxylic acid derivatives have been explored as inhibitors of enzymes involved in cancer and inflammation, such as lymphoid tyrosine phosphatase (LYP) and NF-κB.[3][4] A fluorescent version of such an inhibitor could be a powerful tool for studying enzyme activity and for high-throughput screening of potential drug candidates.

Photophysical Data (Analogous Compounds)

Compound/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Solvent
Benzofuran-2-carboxylic acid methyl ester derivatives~320-350~370-450 (blue emission)0.41 - 0.55Various
Egonol (natural benzofuran)~330~3800.92Not specified
Unsubstituted BenzofuranNot specifiedNot specified0.63Not specified

Note: The data presented in this table is for analogous compounds and should be used as a reference. The actual photophysical properties of this compound may vary and should be experimentally determined.

Experimental Protocols

Protocol 1: General Staining of Live Cells

This protocol provides a general procedure for staining live cells with this compound. Optimization of probe concentration and incubation time may be required for different cell types.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in sterile DMSO to prepare a 1-10 mM stock solution.

  • Prepare Staining Solution: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.

  • Wash:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS to remove excess probe.

  • Imaging:

    • Add fresh pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for blue fluorescence (e.g., DAPI filter set).

G cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging stock Prepare Stock Solution (1-10 mM in DMSO) stain Prepare Staining Solution (1-10 µM in medium) stock->stain Dilute wash1 Wash cells (PBS) stain->wash1 incubate Incubate with Probe (15-60 min, 37°C) wash1->incubate wash2 Wash cells (PBS, 2-3x) incubate->wash2 image Image cells (Fluorescence Microscope) wash2->image G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, IL-1 IKK IKK Complex stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p Phosphorylated NFkB NF-κB IkBa_p->NFkB IκBα Degradation Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Probe 5-Fluorobenzofuran- 2-carboxylic acid Probe Probe->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-fluorobenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: While a single, standardized method is not universally established, common strategies involve multi-step syntheses starting from commercially available fluorinated phenols or nitroaromatic compounds. Key transformations often include the formation of the benzofuran ring system via intramolecular cyclization, followed by introduction or modification of the carboxylic acid group. One plausible approach, by analogy to the synthesis of 5-fluorofuran-2-carboxylic acid, involves the fluorodenitration of a nitro-substituted benzofuran precursor followed by hydrolysis or deprotection of a carboxylate ester.[1] Another general strategy for benzofuran synthesis that could be adapted is the palladium-catalyzed coupling of a substituted phenol with an alkyne, followed by cyclization.[2][3]

Q2: I am experiencing low yields in my cyclization step to form the benzofuran ring. What are the potential causes?

A2: Low yields in the intramolecular cyclization to form the benzofuran ring are a frequent issue. Potential causes include:

  • Inefficient Catalyst System: For palladium-catalyzed cyclizations, the choice of ligand and catalyst loading is critical. In some cases, specialized, highly active catalysts with bulky, electron-rich phosphine ligands may be required.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact yield. More forcing conditions, such as higher temperatures and longer reaction times, may be necessary but can also lead to catalyst decomposition.[4]

  • Steric Hindrance: Bulky substituents on the precursors can sterically hinder the cyclization process.

  • Side Reactions: The formation of byproducts, such as homocoupling of the alkyne in Sonogashira coupling-cyclization routes, can consume starting materials and reduce the yield of the desired product.[4]

Q3: What are the common impurities I should look out for, and how can I identify them?

A3: Common impurities can arise from incomplete reactions or side reactions. These may include:

  • Unreacted Starting Materials: Incomplete conversion of precursors is a common source of impurities.

  • Regioisomers: During fluorination, the fluorine atom may be introduced at positions other than the desired C-5 position, leading to isomeric impurities.[5]

  • Over-fluorinated Products: The use of highly reactive fluorinating agents or an excess of the reagent can lead to the introduction of more than one fluorine atom.[5]

  • Hydrolysis Products: If the synthesis involves an ester intermediate, premature hydrolysis to the carboxylic acid can occur if moisture is present.[5]

  • Polymerization Products: Furan and its derivatives can be prone to polymerization, especially in the presence of acid, resulting in the formation of dark, insoluble materials.[5]

Identification of these byproducts is typically achieved through a combination of analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the recommended methods for purifying the final this compound product?

A4: Purification of the final product is crucial to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include:

  • Crystallization: This is a highly effective method for purifying solid carboxylic acids. The choice of solvent is critical for obtaining high purity and yield.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.

  • Distillation: For volatile impurities, distillation can be an effective purification step.

  • Oxidative Purification: In some cases, impurities can be removed by treating the crude product with an oxidizing agent, followed by isolation of the purified carboxylic acid.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Fluorination Step - Moisture: Trace amounts of water can deactivate the fluorinating agent or lead to side reactions.[5]- Incorrect Temperature: Fluorination reactions can be exothermic, and improper temperature control can lead to byproduct formation.[5]- Inactive Fluorinating Agent: The fluorinating agent may have degraded over time.- Ensure all glassware is oven-dried and use anhydrous solvents and reagents.- Carefully control the reaction temperature, often by slow, portion-wise addition of the fluorinating agent at a low temperature.- Use a fresh batch of the fluorinating agent.
Incomplete Cyclization to Benzofuran - Insufficient Catalyst Activity: The palladium or copper catalyst may not be active enough for the specific substrate.- Inappropriate Base: The choice of base is crucial for the efficiency of the cyclization.- Reaction Time Too Short: The reaction may not have reached completion.- Screen different palladium catalysts and ligands. Consider using a co-catalyst like copper iodide in Sonogashira coupling-cyclization reactions.[2]- Optimize the base used in the reaction. Potassium carbonate is a common choice.[6]- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Formation of Dark, Tarry Byproducts - Polymerization of the Furan Ring: Furan derivatives can polymerize in the presence of acid or at high temperatures.[5]- Decomposition of Reagents or Products: High reaction temperatures can lead to the decomposition of sensitive compounds.- Avoid strongly acidic conditions where possible.- Optimize the reaction temperature to the lowest effective level.- Ensure an inert atmosphere to prevent oxidative decomposition.
Difficulty in Isolating the Carboxylic Acid - Product is Too Soluble in the Workup Solvent: The product may be lost during the extraction process.- Emulsion Formation During Extraction: This can make phase separation difficult.- Incomplete Hydrolysis of an Ester Precursor: If the synthesis proceeds via an ester, incomplete hydrolysis will result in a mixture of the ester and the acid.- Use a different extraction solvent or adjust the pH of the aqueous phase to decrease the solubility of the carboxylic acid.- Add brine to the aqueous layer to help break up emulsions.- Ensure the hydrolysis reaction goes to completion by monitoring with TLC or extending the reaction time.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for synthetic steps analogous to those that could be used for this compound synthesis.

Reaction StepStarting MaterialReagents and ConditionsProductYieldReference
FluorodenitrationBenzyl 5-nitrofuran-2-carboxylateKF, tetraphenylphosphonium bromide (catalyst), sulfolane, 140°C, 2hBenzyl 5-fluorofuran-2-carboxylate59%[1]
HydrogenolysisBenzyl 5-fluorofuran-2-carboxylate10% Pd/C, H₂, Methanol, Room Temperature5-Fluorofuran-2-carboxylic acidHigh Purity[7]
Benzofuran Synthesiso-Iodophenol and a terminal alkynePd(PPh₃)₂Cl₂, CuI, Triethylamine2-Substituted benzofuranGood to Excellent[2]
Fluorination of Benzofuran2-Substituted benzofuranSelectfluor™, MeCN/water3-Fluoro-2-hydroxy-2-substituted benzofuranHigh Yields[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Fluorobenzofuran-2-carboxylate (Hypothetical)

This protocol is a hypothetical adaptation based on common methods for benzofuran synthesis.

  • Sonogashira Coupling and Cyclization:

    • To a solution of 4-fluorophenol (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous and degassed triethylamine is added Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • The reaction mixture is stirred under an inert atmosphere at 80°C for 12 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield ethyl 5-fluorobenzofuran-2-carboxylate.

Protocol 2: Hydrolysis to this compound

  • Saponification:

    • Ethyl 5-fluorobenzofuran-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and 2 M aqueous sodium hydroxide (2.0 eq).

    • The mixture is heated to reflux for 2 hours.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The ethanol is removed under reduced pressure.

  • Acidification and Isolation:

    • The remaining aqueous solution is cooled in an ice bath and acidified to pH 2 with 2 M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

    • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualizations

G Synthetic Workflow for this compound cluster_0 Route A: From Fluorophenol cluster_1 Route B: From Nitrobenzofuran cluster_2 Troubleshooting Points A1 4-Fluorophenol A2 Ethyl 5-Fluorobenzofuran-2-carboxylate A1->A2 Pd-catalyzed coupling & cyclization (e.g., with ethyl propiolate) T1 Low Cyclization Yield A1->T1 A3 This compound A2->A3 Ester Hydrolysis (e.g., NaOH, H3O+) T2 Impurity Formation A2->T2 T3 Incomplete Hydrolysis A2->T3 B1 5-Nitrobenzofuran-2-carboxylic acid ester B2 This compound ester B1->B2 Fluorodenitration (e.g., KF) T4 Low Fluorination Yield B1->T4 B3 This compound B2->B3 Ester Hydrolysis or Hydrogenolysis

Caption: A logical workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Check Reagent Activity (Catalyst, Fluorinating Agent) Start->Check_Reagents Analyze_Byproducts Analyze Byproduct Formation (TLC, GC-MS, NMR) Start->Analyze_Byproducts Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Optimize_Catalyst Optimize Catalyst/Ligand System Check_Reagents->Optimize_Catalyst Modify_Workup Modify Workup/Purification Analyze_Byproducts->Modify_Workup Success Improved Yield Optimize_Catalyst->Success Optimize_Temp->Success Purify_Reagents->Success Modify_Workup->Success

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluorobenzofuran-2-carboxylic acid. The information provided is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. How should this compound be properly stored to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration is advisable. The compound should be protected from moisture, light, and strong oxidizing agents.[2][3]

2. What are the initial signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of clumping, which may suggest moisture absorption. Chemically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), where the appearance of new peaks or a decrease in the main peak's area would indicate the formation of degradation products.

3. Is this compound sensitive to pH changes?

Yes, as a carboxylic acid, its stability can be influenced by pH. In basic conditions, the carboxylate salt is formed, which may have different stability characteristics. Aromatic carboxylic acids are generally stable, but extreme pH conditions, especially when combined with high temperatures, can promote degradation reactions such as decarboxylation.[4][5]

4. Can this compound degrade under light exposure?

Benzofuran derivatives can be susceptible to photochemical reactions, such as dimerization, upon exposure to UV light.[6] Therefore, it is recommended to store the compound protected from light to prevent potential photodegradation.

Troubleshooting Guides

Issue: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound.

    • Solution: Verify the purity of your sample using a suitable analytical method like HPLC or Mass Spectrometry. If degradation is observed, use a fresh, properly stored sample. Ensure that the solvent used for dissolving the compound is free of contaminants and appropriate for the assay.

Issue: The compound is difficult to dissolve.

  • Possible Cause: The compound may have low solubility in the chosen solvent.

    • Solution: The solubility of carboxylic acids can often be increased by adjusting the pH. In slightly basic solutions, the more soluble carboxylate salt will be formed. However, be mindful of the potential for pH-related degradation. Alternatively, consider using a different solvent system.

Issue: Appearance of unknown peaks in the chromatogram during analysis.

  • Possible Cause: This could be due to the degradation of the compound, contamination of the sample or solvent, or interaction with the analytical column.

    • Solution: Conduct a forced degradation study to identify potential degradation products and their retention times.[7][8] This will help in distinguishing between degradation products and other impurities. Ensure the purity of your solvents and proper handling of the sample to avoid contamination.

Stability and Degradation Profile

ConditionStressorExpected StabilityPotential Degradation Products
Hydrolytic Acidic (e.g., 0.1 M HCl)Generally stablePotential for hydrolysis of the furan ring under harsh conditions.
Neutral (e.g., Water)StableMinimal degradation expected.
Basic (e.g., 0.1 M NaOH)Less stableFormation of the carboxylate salt; potential for decarboxylation at elevated temperatures.
Oxidative 3% H₂O₂Potentially unstableOxidation of the furan ring, leading to ring-opened products.
Thermal 80°CGenerally stableDecarboxylation at higher temperatures.[4]
Photolytic UV/Visible LightPotentially unstablePhotodimerization or other photochemical reactions.[6]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then, dissolve it in the solvent.

    • Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Data Interpretation:

    • Identify and quantify the degradation products.

    • Elucidate the degradation pathway based on the identified products.

Visualizations

Degradation_Pathway This compound This compound Oxidative Stress (H2O2) Oxidative Stress (H2O2) This compound->Oxidative Stress (H2O2) Hydrolytic Stress (Acid/Base) Hydrolytic Stress (Acid/Base) This compound->Hydrolytic Stress (Acid/Base) Thermal Stress Thermal Stress This compound->Thermal Stress Photolytic Stress Photolytic Stress This compound->Photolytic Stress Ring-opened Products Ring-opened Products Oxidative Stress (H2O2)->Ring-opened Products Hydrolyzed Products Hydrolyzed Products Hydrolytic Stress (Acid/Base)->Hydrolyzed Products Decarboxylated Product Decarboxylated Product Thermal Stress->Decarboxylated Product Photodimers Photodimers Photolytic Stress->Photodimers

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis cluster_3 Evaluation Define Stress Conditions Define Stress Conditions Prepare Samples Prepare Samples Define Stress Conditions->Prepare Samples Expose to Stressors Expose to Stressors Prepare Samples->Expose to Stressors Neutralize (if needed) Neutralize (if needed) Expose to Stressors->Neutralize (if needed) HPLC/MS Analysis HPLC/MS Analysis Neutralize (if needed)->HPLC/MS Analysis Identify Degradants Identify Degradants HPLC/MS Analysis->Identify Degradants Determine Degradation Pathway Determine Degradation Pathway Identify Degradants->Determine Degradation Pathway Assess Stability Assess Stability Determine Degradation Pathway->Assess Stability

Caption: Workflow for a forced degradation stability study.

References

characterization of 5-fluorobenzofuran-2-carboxylic acid impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 5-fluorobenzofuran-2-carboxylic acid and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in the synthesis of this compound?

A1: Based on common synthetic routes for benzofuran derivatives, potential impurities can arise from starting materials, intermediates, and side reactions. One documented synthesis method involves the reaction of 5-fluorosalicylaldehyde with diethyl bromomalonate, followed by saponification.[1] Potential impurities could include:

  • Starting Materials: Unreacted 5-fluorosalicylaldehyde and diethyl bromomalonate.

  • Intermediates: Incompletely saponified ethyl ester of this compound.

  • Side-Products: Decarboxylated byproducts or products from self-condensation of the starting materials. The aromatic amine functionality in related syntheses is noted to be susceptible to oxidation, which can lead to colored impurities.[2]

Q2: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separation and quantification.[3][4] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][5][6]

Q3: How can I troubleshoot unexpected peaks in my HPLC chromatogram?

A3: Unexpected peaks in an HPLC chromatogram can originate from various sources. A systematic approach is crucial for identification. Refer to the troubleshooting guide below for a step-by-step workflow. The first step is to determine if the peak originates from the sample, the solvent, or the HPLC system itself by running a blank injection.

Q4: Are there specific storage conditions recommended for this compound to minimize degradation?

A4: While specific stability data for this compound is not extensively published, general best practices for storing aromatic carboxylic acids should be followed. It is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential photo-degradation and oxidation.[2]

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC Analysis

This guide provides a systematic approach to identifying the source of unexpected peaks in your HPLC chromatogram.

Problem: An unknown peak is observed during the HPLC analysis of this compound.

Workflow:

G start Unexpected Peak Observed blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_present_blank Peak Present in Blank blank_injection->peak_present_blank Yes peak_absent_blank Peak Absent in Blank blank_injection->peak_absent_blank No check_solvent Check Solvent Purity & Freshness peak_present_blank->check_solvent sample_related Peak is Sample-Related peak_absent_blank->sample_related check_system Inspect HPLC System (Seals, Tubing) check_solvent->check_system change_conditions Vary Chromatographic Conditions (e.g., Gradient, Wavelength) sample_related->change_conditions lc_ms_analysis Perform LC-MS Analysis change_conditions->lc_ms_analysis nmr_isolation Isolate Impurity for NMR lc_ms_analysis->nmr_isolation identify_impurity Identify Impurity Structure nmr_isolation->identify_impurity

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Guide 2: Potential Impurity Formation Pathway

This diagram illustrates a simplified potential pathway for the formation of a common process-related impurity during the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 5-fluorosalicylaldehyde 5-fluorosalicylaldehyde intermediate_ester Intermediate Ester 5-fluorosalicylaldehyde->intermediate_ester Cyclization diethyl_bromomalonate Diethyl bromomalonate diethyl_bromomalonate->intermediate_ester target_molecule 5-fluorobenzofuran- 2-carboxylic acid intermediate_ester->target_molecule Complete Saponification impurity Residual Intermediate Ester (Impurity) intermediate_ester->impurity Incomplete Saponification

References

Technical Support Center: Synthesis of 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-fluorobenzofuran-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.

Issue 1: Low Yield of Ethyl 5-Fluorobenzofuran-2-carboxylate in the Cyclization Step

  • Question: My reaction between 5-fluorosalicylaldehyde and ethyl bromoacetate is resulting in a low yield of the desired ethyl 5-fluorobenzofuran-2-carboxylate. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this Perkin-O'Donnell-type reaction can stem from several factors. Here are some troubleshooting steps:

    • Base Selection and Stoichiometry: The choice and amount of base are critical. While potassium carbonate is commonly used, stronger bases like cesium carbonate can be more effective, leading to higher yields. Ensure the base is anhydrous, as moisture can hinder the reaction. An excess of the base is often required to neutralize the phenol and facilitate the reaction.

    • Solvent Purity: The solvent, typically DMF or acetone, must be anhydrous. The presence of water can lead to unwanted side reactions and reduce the efficiency of the base.

    • Reaction Temperature and Time: The reaction may require elevated temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For instance, a similar synthesis of ethyl 5-bromobenzofuran-2-carboxylate was heated to 120°C for 2 hours.[1]

    • Purity of Starting Materials: Ensure the 5-fluorosalicylaldehyde and ethyl bromoacetate are of high purity. Impurities can interfere with the reaction.

Issue 2: Incomplete Hydrolysis of Ethyl 5-Fluorobenzofuran-2-carboxylate

  • Question: The hydrolysis of my ethyl 5-fluorobenzofuran-2-carboxylate to the final carboxylic acid is incomplete. How can I drive the reaction to completion?

  • Answer: Incomplete hydrolysis is a common issue. Consider the following to improve the conversion:

    • Reaction Conditions: Standard hydrolysis involves refluxing the ester with a base like sodium hydroxide in a mixture of ethanol and water. Ensure a sufficient excess of the base (2-3 equivalents) is used.[2]

    • Reaction Time: Monitor the reaction by TLC to ensure all the starting ester has been consumed. Hydrolysis can sometimes require several hours at reflux.

    • Alternative Hydrolysis Conditions: If standard conditions fail, consider using a different solvent system or a stronger base. However, be cautious as harsh conditions can potentially lead to degradation of the product.

Issue 3: Formation of Impurities and Purification Challenges

  • Question: I am observing significant impurities in my final product, making purification difficult. What are the likely impurities and how can I minimize their formation and effectively purify the product?

  • Answer: Impurity formation can significantly lower the isolated yield. Here are some common impurities and purification strategies:

    • Unreacted Starting Materials: If the reaction is incomplete, you will have unreacted 5-fluorosalicylaldehyde or the intermediate ester. Optimize reaction conditions as described above to maximize conversion.

    • Side-Products from O-Alkylation: Incomplete cyclization can lead to the formation of the O-alkylated intermediate (ethyl (2-formyl-4-fluorophenoxy)acetate). Driving the cyclization to completion with appropriate heating and reaction time is crucial.

    • Purification:

      • Crystallization: The final product, this compound, is a solid and can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

      • Acid-Base Extraction: During the workup of the hydrolysis step, careful acidification is key. Acidifying the reaction mixture to a pH of 1-2 will precipitate the carboxylic acid, leaving more soluble impurities in the aqueous layer.[2] Washing the collected solid with cold water helps remove residual salts and water-soluble impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical synthetic route for this compound?

    • A1: A common and effective two-step synthesis involves the reaction of 5-fluorosalicylaldehyde with ethyl bromoacetate in the presence of a base (like potassium carbonate or cesium carbonate) to form ethyl 5-fluorobenzofuran-2-carboxylate. This is followed by the hydrolysis of the ester using a base like sodium hydroxide to yield the final this compound.

  • Q2: Are there alternative methods to synthesize benzofuran-2-carboxylic acids?

    • A2: Yes, an alternative is the microwave-assisted Perkin rearrangement of 3-halocoumarins. This method can significantly reduce reaction times and often provides high yields.[3]

  • Q3: How can I monitor the progress of the reactions?

    • A3: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the progress of both the cyclization and hydrolysis steps. By spotting the reaction mixture alongside the starting material(s), you can observe the consumption of reactants and the formation of the product.

  • Q4: What safety precautions should I take during this synthesis?

    • A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ethyl bromoacetate is a lachrymator and should be handled with care. Strong bases and acids should also be handled with caution.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Ethyl Benzofuran-2-carboxylates

Starting SalicylaldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
5-BromosalicylaldehydeCesium CarbonateDMF120259.7[1]
5-ChlorosalicylaldehydeCesium CarbonateDMF/AcetonitrileReflux4884.8[4]

Table 2: Conditions for Hydrolysis of Substituted Ethyl Benzofuran-2-carboxylates

Starting EsterBase (equiv.)SolventTemperature (°C)Time (h)Reference
Ethyl 5-chlorobenzofuran-2-carboxylateNaOH (2.0-3.0)Ethanol/WaterReflux2-4[2]
General Benzofuran-2-carboxylateNaOHEthanolNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Fluorobenzofuran-2-carboxylate

This protocol is adapted from the synthesis of the analogous 5-bromobenzofuran derivative.[1]

  • To a solution of 5-fluorosalicylaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (1.0-1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl bromoacetate (1.1-2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120°C and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield ethyl 5-fluorobenzofuran-2-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the hydrolysis of benzofuran-2-carboxylic acid esters.[2]

  • Dissolve ethyl 5-fluorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated hydrochloric acid to acidify the mixture to pH 1-2, which will cause the product to precipitate.

  • Stir the mixture in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A 5-Fluorosalicylaldehyde C Ethyl 5-Fluorobenzofuran-2-carboxylate A->C Base (e.g., Cs2CO3) Solvent (e.g., DMF) Heat B Ethyl Bromoacetate B->C Base (e.g., Cs2CO3) Solvent (e.g., DMF) Heat D This compound C->D Base (e.g., NaOH) EtOH/H2O, Reflux then H+ workup

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of Final Product issue1 Low Yield in Cyclization? start->issue1 issue2 Incomplete Hydrolysis? issue1->issue2 No solution1 Check Base & Stoichiometry Ensure Anhydrous Conditions Optimize Temp. & Time issue1->solution1 Yes solution2 Increase Base Excess Extend Reflux Time Monitor by TLC issue2->solution2 Yes purification Purification Issues? issue2->purification No solution1->issue2 solution2->purification solution3 Recrystallization Acid-Base Extraction purification->solution3 Yes end Improved Yield purification->end No solution3->end

Caption: Troubleshooting workflow for yield improvement.

References

Technical Support Center: Synthesis of 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-fluorobenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important fluorinated heterocyclic compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the multi-step synthesis of this compound. A common and plausible synthetic route starting from 4-fluorophenol is addressed below.

Synthetic Pathway Overview:

A widely applicable method for the synthesis of substituted benzofuran-2-carboxylic acids involves a three-step process:

  • O-alkylation: Reaction of a substituted phenol with an α-haloacetate or a related derivative.

  • Intramolecular Cyclization: Formation of the benzofuran ring system.

  • Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid.

A plausible route for this compound is outlined below:

Synthetic_Pathway 4-Fluorophenol 4-Fluorophenol Intermediate_A Diethyl 2-((4-fluorophenyl)oxy)malonate 4-Fluorophenol:e->Intermediate_A:w 1. Base (e.g., K2CO3) 2. Diethyl bromomalonate Diethyl_bromomalonate Diethyl_bromomalonate Intermediate_B Ethyl 5-fluorobenzofuran-2-carboxylate Intermediate_A->Intermediate_B Intramolecular Cyclization (e.g., PPA, Eaton's Reagent) Final_Product This compound Intermediate_B->Final_Product Hydrolysis (e.g., NaOH, H2O/EtOH) Troubleshooting_Workflow cluster_synthesis Synthesis of this compound Start Start Synthesis Step1 Step 1: O-alkylation Start->Step1 Check1 Check TLC for complete conversion Step1->Check1 Troubleshoot1 Troubleshoot Step 1: - Check base/reagents - Adjust temperature - Check for side products Check1->Troubleshoot1 Problem Step2 Step 2: Cyclization Check1->Step2 Successful Troubleshoot1->Step1 Check2 Check TLC for product formation Step2->Check2 Troubleshoot2 Troubleshoot Step 2: - Use stronger cyclizing agent - Adjust temperature/time - Consider alternative routes Check2->Troubleshoot2 Problem Step3 Step 3: Hydrolysis Check2->Step3 Successful Troubleshoot2->Step2 Check3 Check TLC for complete hydrolysis Step3->Check3 Troubleshoot3 Troubleshoot Step 3: - Adjust base concentration/time - Use milder conditions - Optimize workup Check3->Troubleshoot3 Problem End Final Product Check3->End Successful Troubleshoot3->Step3 Side_Reaction_Pathways cluster_alkylation O-alkylation Side Reactions cluster_cyclization Cyclization Side Reactions Phenoxide 4-Fluorophenoxide O_Alkylation Desired O-alkylation Phenoxide->O_Alkylation Desired Path C_Alkylation C-alkylation (ortho/para) Phenoxide->C_Alkylation Side Reaction Intermediate_A Diethyl 2-((4-fluorophenyl)oxy)malonate Desired_Cyclization Intramolecular Cyclization (Benzofuran formation) Intermediate_A->Desired_Cyclization Desired Path Decomposition Decomposition/ Polymerization Intermediate_A->Decomposition Side Reaction (Harsh Conditions)

Technical Support Center: Purification of 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-fluorobenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities depend on the synthetic route used. A frequent synthesis involves the reaction of 5-fluorosalicylaldehyde with diethyl bromomalonate followed by hydrolysis of the resulting ester. Potential impurities from this process include:

  • Unreacted starting materials: 5-fluorosalicylaldehyde and diethyl bromomalonate.

  • Intermediate ester: Ethyl 5-fluorobenzofuran-2-carboxylate from incomplete hydrolysis.

  • Byproducts: Small amounts of products from side reactions, such as those arising from a competing Perkin rearrangement.[1]

Q3: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point is a strong indicator of impurities. The presence of residual solvents or any of the impurities mentioned in Q2 can depress and broaden the melting point. Further purification by recrystallization or column chromatography is recommended to improve the purity and obtain a sharp melting point.

Q4: I am observing streaking or tailing of my compound on the TLC plate during analysis. What is the cause and how can I fix it?

A4: Streaking or tailing of carboxylic acids on silica gel TLC plates is a common issue caused by the interaction of the acidic proton with the slightly acidic silica gel. This can lead to a mixture of the protonated and deprotonated forms of the acid, which have different polarities. To resolve this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), should be added to the mobile phase. This ensures that the carboxylic acid remains in its less polar, protonated form, resulting in a more compact spot.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent for recrystallization is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Common Recrystallization Issues and Solutions
Problem Possible Cause(s) Troubleshooting Steps
Oiling out The compound is melting in the hot solvent before it dissolves. The solvent may be too nonpolar.- Use a higher boiling point solvent in which the compound is soluble. - Use a larger volume of the same solvent. - Employ a mixed solvent system, adding the "poor" solvent at a slightly lower temperature.
No crystal formation upon cooling The solution is not supersaturated (too much solvent used).- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (ice bath or refrigerator).
Crystals form too quickly The solution is too concentrated or cooled too rapidly, trapping impurities.- Add a small amount of additional hot solvent to the dissolved compound. - Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required for complete dissolution. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final product Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. - A second recrystallization may be necessary.
Experimental Protocol: Recrystallization of this compound

This protocol provides a general starting point for the recrystallization of this compound. Optimization may be required based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, acetic acid/water, or toluene)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on solubility tests, a mixed solvent system of ethanol and water is a good starting point. This compound is expected to be soluble in hot ethanol and less soluble in water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethanol) and heat the mixture to just below the boiling point while stirring until the solid dissolves completely.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: If the solution is not clear, add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot 'good' solvent (e.g., Ethanol) start->dissolve add_poor Add hot 'poor' solvent (e.g., Water) until cloudy dissolve->add_poor clarify Add a few drops of 'good' solvent to clarify add_poor->clarify cool Cool slowly to room temperature, then in an ice bath clarify->cool filter Filter crystals via vacuum filtration cool->filter wash Wash crystals with cold solvent filter->wash dry Dry purified crystals under vacuum wash->dry end End: Pure this compound dry->end

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For carboxylic acids, special considerations are necessary to achieve good separation.

Common Column Chromatography Issues and Solutions
Problem Possible Cause(s) Troubleshooting Steps
Streaking or tailing of the product band Interaction of the acidic proton with the silica gel.- Add a small amount (0.5-2%) of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase.
Poor separation of product from impurities Inappropriate mobile phase polarity.- Optimize the mobile phase composition by running TLCs with different solvent systems. - Use a shallower solvent gradient if using gradient elution.
Compound does not elute from the column The mobile phase is not polar enough. The compound may be strongly adsorbed or has decomposed on the silica gel.- Gradually increase the polarity of the mobile phase. - If the compound is very polar, consider using a more polar solvent system or reverse-phase chromatography. - Test the stability of the compound on a small amount of silica gel before running a large-scale column.
Cracking of the silica gel bed Improper packing of the column. Running the column dry.- Ensure the column is packed evenly as a slurry. - Never let the solvent level drop below the top of the silica gel.
Experimental Protocol: Column Chromatography of this compound

This protocol provides a general starting point for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase solvents (e.g., hexanes, ethyl acetate, acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. To prevent streaking, add 1% acetic acid to the mobile phase. A typical starting ratio could be 70:30:1 (Hexanes:Ethyl Acetate:Acetic Acid). Adjust the ratio based on TLC analysis to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Logic for Column Chromatography

Column_Chromatography_Troubleshooting start Problem Observed streaking Streaking/Tailing of Product start->streaking poor_separation Poor Separation start->poor_separation no_elution Product Does Not Elute start->no_elution add_acid Add 0.5-2% Acetic or Formic Acid to Mobile Phase streaking->add_acid optimize_mobile_phase Optimize Mobile Phase Polarity (TLC) poor_separation->optimize_mobile_phase increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_stability Check Compound Stability on Silica no_elution->check_stability

Caption: A logical workflow for troubleshooting common issues during the column chromatography of this compound.

Data Summary

The following table provides a summary of typical solvent systems that can be used as a starting point for the purification of this compound. The exact ratios and conditions will need to be optimized for each specific case.

Purification Method Solvent System (Starting Point) Key Parameters to Optimize Expected Purity
Recrystallization Ethanol / WaterSolvent ratio, Cooling rate>98%
Acetic Acid / WaterSolvent ratio, Cooling rate>98%
TolueneConcentration, Cooling rate>95%
Column Chromatography Hexanes / Ethyl Acetate / Acetic Acid (e.g., 70:30:1)Solvent gradient, Flow rate>99%
Dichloromethane / Methanol / Acetic Acid (e.g., 95:5:1)Solvent gradient, Flow rate>99%

References

catalyst selection for 5-fluorobenzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to challenges encountered during the synthesis of this important compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing the benzofuran core of this compound?

A1: The most prevalent and effective catalytic systems for benzofuran synthesis involve transition metals, primarily palladium and copper.[1][2]

  • Palladium-based catalysts are highly versatile and are often used in reactions like Sonogashira coupling followed by intramolecular cyclization.[1][3] Common examples include palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][4]

  • Copper-based catalysts offer a more cost-effective alternative to palladium.[1] They can be used for the direct oxidative annulation of phenols and alkynes or in conjunction with palladium in Sonogashira reactions.[3] Copper(I) iodide (CuI) is a frequently used copper catalyst.[1][3]

  • Iron-based catalysts are also being explored as a non-precious metal alternative, particularly for steps like C-H halogenation followed by intramolecular O-arylation.[5]

Q2: How does the fluorine substituent at the 5-position influence catalyst selection and reaction conditions?

A2: While the provided literature does not directly detail the synthesis of this compound, we can infer the effects of the fluorine substituent. The fluorine atom is a strongly electron-withdrawing group, which can impact the reactivity of the aromatic ring. This can be a consideration in catalyst and condition selection, particularly for reactions involving C-H functionalization or oxidative addition steps. The fluorine substituent can also enhance the metabolic stability of the final molecule, making it a valuable feature in pharmaceutical research.[4]

Q3: What are the typical starting materials for the synthesis of this compound?

A3: Common starting materials for benzofuran synthesis, which can be adapted for this specific molecule, include:

  • o-halophenols (specifically, a 4-fluoro-2-halophenol derivative) and terminal alkynes for palladium/copper-catalyzed Sonogashira coupling followed by cyclization.[1][3]

  • Salicylaldehydes (such as 4-fluorosalicylaldehyde) can be reacted with reagents like α-halo ketones.[3]

  • Phenols and alkynes can undergo direct oxidative annulation using copper catalysts.[3]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Solution
Inactive Catalyst Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere.[3]
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, solvent, and base. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) may be beneficial, but excessively high temperatures can lead to catalyst decomposition.[3]
Poor Reagent Quality Ensure all starting materials and solvents are pure and dry. Degas solvents to remove oxygen, which can poison palladium catalysts.[3]
Incorrect Stoichiometry Verify the stoichiometry of your reagents. An excess of the alkyne is often used in Sonogashira coupling reactions.[3]
Common Side Reactions
Side Reaction Troubleshooting Solution
Glaser Coupling (Homocoupling of Alkyne) This is a common side reaction in copper-catalyzed reactions.[3] Minimize the concentration of the copper co-catalyst or consider a copper-free Sonogashira protocol.[3] Slow addition of the alkyne to the reaction mixture can also help reduce this side reaction.[3]
Formation of Benzyne Intermediate In reactions involving diazotization of anthranilic acid derivatives, the formation of a highly reactive benzyne intermediate can lead to a complex mixture of byproducts.[6] Maintain strict control over temperature and the rate of reagent addition to minimize the decomposition of the diazonium salt.[6]
Formation of Biphenyls In Grignard syntheses, the coupling of the Grignard reagent with unreacted aryl halide can lead to biphenyl formation.[6] This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium turnings.[6]

Catalyst Selection Summary

Catalyst System Typical Reaction Advantages Considerations
Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Sonogashira coupling, Heck-type reactionsHigh versatility and efficiency[1]Higher cost, sensitivity to oxygen[3]
Palladium/Copper (e.g., (PPh₃)PdCl₂/CuI) Sonogashira coupling and cyclizationWidely used and effective for 2-substituted benzofurans[1][2]Can promote alkyne homocoupling (Glaser coupling)[3]
Copper (e.g., CuI, CuBr, CuCl) Oxidative annulation, Ullmann-type couplingCost-effective alternative to palladium[1][5]May require higher temperatures or specific ligands[2]
Iron (e.g., FeCl₃) C-H halogenation and O-arylationEarth-abundant and non-precious metal[5]May require a two-step, one-pot process[5]
Rhodium Heteroaryl exchange reactionsPotential for direct fluorination of furan precursors[7]Less commonly reported for this specific synthesis

Experimental Protocols

Representative Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This protocol is a general guideline for the synthesis of a 2-substituted benzofuran and should be optimized for the specific synthesis of this compound.

Materials:

  • A suitable o-iodophenol derivative (e.g., 4-fluoro-2-iodophenol) (1.0 mmol)

  • A terminal alkyne (e.g., propiolic acid ethyl ester) (1.2 mmol)

  • (PPh₃)PdCl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (5 mL)

  • An inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[1]

  • Stir the reaction mixture at reflux under an inert atmosphere.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Starting Materials (e.g., o-iodophenol, alkyne) reagents Prepare Reagents (Catalyst, Base, Solvent) start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup monitor Monitor Progress (TLC) setup->monitor extract Extraction monitor->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for benzofuran synthesis.

catalyst_selection start Start: Catalyst Selection versatility Is high versatility required? start->versatility cost Is cost a primary concern? pd_cu Palladium/Copper System cost->pd_cu No cu Copper-based System cost->cu Yes versatility->cost No pd Palladium-only System versatility->pd Yes copper_free Is alkyne homocoupling an issue? copper_free->pd Yes pd_cu->copper_free fe Consider Iron-based System

References

Technical Support Center: 5-Fluorobenzofuran-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-fluorobenzofuran-2-carboxylic acid. The following sections address common issues encountered during synthesis and reactions, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions involving this compound, and what are their primary uses?

A1: The choice of solvent is critical and depends on the specific reaction being performed. Common choices include:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are frequently used for amide and ester bond formation, particularly in coupling reactions (e.g., with HATU, EDC), due to their ability to dissolve the carboxylic acid and other polar reagents.

  • Ethereal Solvents (e.g., THF, 1,4-Dioxane): Often employed in organometallic reactions and as a co-solvent in coupling reactions.

  • Chlorinated Solvents (e.g., DCM, Chloroform): Useful for reactions at lower temperatures and for workup and extraction procedures.

  • Alcohols (e.g., Methanol, Ethanol): Can act as both solvent and reagent in Fischer esterifications. However, their nucleophilicity can be a drawback in other reaction types.

  • Non-polar Solvents (e.g., Toluene, Hexanes): Primarily used for purification steps like recrystallization or as a co-solvent to control reaction polarity.

Q2: I am observing poor solubility of this compound in my chosen reaction solvent. What can I do?

A2: Poor solubility is a common issue that can lead to low reaction rates and yields. Consider the following:

  • Solvent Selection: Switch to a more polar solvent like DMF or DMSO. For some reactions, a mixture of solvents can improve solubility.

  • Salt Formation: Convert the carboxylic acid to its corresponding carboxylate salt (e.g., using a non-nucleophilic base like triethylamine or DIPEA) to increase solubility in polar solvents.

  • Temperature: Gently warming the mixture can improve solubility, but be mindful of the thermal stability of your reactants and reagents.

  • Co-solvents: The addition of a small amount of a high-polarity solvent can sometimes significantly improve the solubility of the starting material.

Q3: My amidation reaction with this compound is giving low yields. What are the likely causes and solutions?

A3: Low yields in amidation reactions can stem from several factors:

  • Incomplete Activation: Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry. The activation of the carboxylic acid is often the rate-limiting step.

  • Solvent Effects: The polarity of the solvent can influence the stability of the activated intermediate. Aprotic polar solvents like DMF or NMP are generally effective for HATU-mediated couplings.

  • Base: The choice and amount of base (e.g., DIPEA, triethylamine) are crucial. The base neutralizes the acid formed and prevents the protonation of the amine.

  • Water Content: Traces of water can hydrolyze the activated ester intermediate. Ensure you are using anhydrous solvents and reagents.

Q4: I am seeing significant byproduct formation in my esterification reaction. How can I minimize this?

A4: Byproduct formation in esterification is often related to the reaction conditions and the choice of catalyst.

  • Fischer Esterification: When using an alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄), ensure the reaction goes to completion by removing water (e.g., using a Dean-Stark apparatus).

  • Coupling Reagent-Mediated Esterification: Side reactions can occur if the activated intermediate is not consumed by the alcohol. Ensure the alcohol is present in a sufficient concentration. The choice of coupling reagent and solvent can also impact byproduct formation. For instance, using Mukaiyama's reagent in a solvent like dimethyl carbonate can offer a more sustainable and selective alternative to traditional methods.

  • Purification: If byproducts are unavoidable, optimize your purification strategy. Column chromatography with a suitable solvent system is often effective.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Amidation/Esterification Coupling Reactions
Potential Cause Troubleshooting Step
Poor solubility of starting materialUse a more polar aprotic solvent like DMF or DMSO. Consider gentle heating.
Inactive coupling reagentUse a fresh batch of coupling reagent (e.g., HATU, EDC).
Insufficient activation of the carboxylic acidAllow for a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred for 15-30 minutes before adding the amine/alcohol.
Presence of waterUse anhydrous solvents and dry glassware. Run the reaction under an inert atmosphere (N₂ or Ar).
Incorrect baseUse a non-nucleophilic amine base like DIPEA or triethylamine in the appropriate stoichiometric amount.
Low reaction temperatureSome coupling reactions require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Issue 2: Complex Reaction Mixture and Difficult Purification
Potential Cause Troubleshooting Step
Side reactions due to solvent nucleophilicityAvoid using nucleophilic solvents like alcohols unless they are intended as reagents.
Decomposition of starting material or productRun the reaction at a lower temperature. Check the stability of your compounds under the reaction conditions.
Epimerization or racemization (if applicable)Use a milder coupling reagent or a non-polar solvent to minimize the formation of the oxazolone intermediate.
Inefficient workupOptimize the extraction procedure. Use a brine wash to remove water-soluble impurities. Back-extraction can be used to separate acidic or basic compounds.
Sub-optimal chromatography conditionsPerform a systematic screen of solvent systems for TLC to find the best separation conditions before attempting column chromatography.

Quantitative Data on Solvent Effects

SolventDielectric ConstantYield (%)Reaction Time (h)
N,N-Dimethylformamide (DMF)36.7~95%2
Acetonitrile (MeCN)37.5~85%4
Tetrahydrofuran (THF)7.6~70%6
Dichloromethane (DCM)9.1~60%8
Toluene2.4<10%24

Disclaimer: Data is representative and based on typical outcomes for similar benzofuran-2-carboxylic acid systems. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amidation
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by HATU (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both the solvent and reagent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_reagents Add coupling reagent (e.g., HATU) and base (e.g., DIPEA) start->add_reagents activate Stir for pre-activation (15-30 min) add_reagents->activate add_nucleophile Add amine or alcohol activate->add_nucleophile react Stir at appropriate temperature add_nucleophile->react monitor Monitor by TLC/LC-MS react->monitor quench Quench reaction and perform aqueous workup monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Isolated Product troubleshooting_low_yield start Low Yield Observed check_solubility Is the starting material fully dissolved? start->check_solubility change_solvent Use a more polar solvent (e.g., DMF) check_solubility->change_solvent No check_reagents Are coupling reagents fresh? check_solubility->check_reagents Yes change_solvent->check_reagents new_reagents Use fresh reagents check_reagents->new_reagents No check_conditions Are reaction conditions optimal (time, temp)? check_reagents->check_conditions Yes new_reagents->check_conditions optimize_conditions Increase temperature or reaction time; monitor by TLC check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

managing exothermic reactions in 5-fluorobenzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-fluorobenzofuran-2-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage exothermic reactions and other potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main exothermic steps in the synthesis of this compound?

A1: The synthesis of this compound, particularly via a Perkin-type reaction pathway, involves steps with significant exothermic potential. The primary concern is the base-catalyzed rearrangement of an intermediate, such as a 3-halo-6-fluorocoumarin, which is known to be highly exothermic. The initial condensation reaction to form the coumarin intermediate can also generate heat, especially during the addition of a base.

Q2: What are the signs of a runaway reaction?

A2: A runaway reaction is a thermally unstable process that accelerates, leading to a rapid increase in temperature and pressure. Key indicators include:

  • A sudden, uncontrolled rise in reaction temperature that outpaces the cooling system's capacity.

  • A rapid increase in pressure within the reaction vessel.

  • Vigorous boiling or unexpected gas evolution.

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected profile.

  • Failure of the reaction temperature to decrease when the addition of a reagent is stopped.

Q3: How can I prevent a thermal runaway event?

A3: Proactive measures are crucial for preventing thermal runaway. These include:

  • Controlled Reagent Addition: Add reagents, especially the base for the rearrangement step, slowly and in a controlled manner to allow for effective heat dissipation.

  • Efficient Cooling: Ensure your cooling system is adequate for the scale of your reaction. An ice bath or a cryocooler may be necessary.

  • Vigorous Stirring: Maintain efficient agitation to ensure even temperature distribution and prevent the formation of localized hot spots.

  • Accurate Temperature Monitoring: Use a calibrated thermometer placed directly in the reaction mixture to get real-time temperature readings.

  • Scale Considerations: Be extremely cautious when scaling up the reaction. A reaction that is manageable on a small scale can become dangerously exothermic at a larger scale.

Q4: What should I do if I observe a temperature excursion?

A4: If you notice an unexpected and rapid rise in temperature, immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Enhance Cooling: Increase the cooling capacity by adding more ice, dry ice, or lowering the temperature of your cooling bath.

  • Alert Personnel: Inform colleagues and a supervisor of the situation.

  • Prepare for Quenching: Have a quenching agent (e.g., a cold, weak acid for a base-catalyzed reaction) ready, but only use it if you are confident it is safe to do so and will not exacerbate the situation.

  • Evacuate if Necessary: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.

Troubleshooting Guides

Issue 1: Sudden Temperature Spike During Base Addition

Possible Cause Troubleshooting Step
Reagent addition is too fast.Immediately stop the addition and enhance cooling. Resume addition at a much slower rate once the temperature is stable and within the desired range.
Inadequate cooling.Ensure the reaction flask has good contact with the cooling bath. Use a larger or colder cooling bath.
Poor stirring.Increase the stirring rate to improve heat transfer. Ensure the stir bar or overhead stirrer is functioning correctly.
Concentrated base solution.Use a more dilute solution of the base to better control the rate of the reaction and heat generation.

Issue 2: Reaction Stalls After an Initial Exotherm

Possible Cause Troubleshooting Step
Insufficient amount of base.The initial exotherm may have consumed a portion of the base. Consider adding more base slowly, while carefully monitoring the temperature.
Poor solubility of reactants.Ensure all reactants are adequately dissolved. A co-solvent may be necessary.
Reaction temperature is too low.After the initial exotherm is controlled, the reaction may require heating to proceed to completion. Gradually increase the temperature while monitoring for any secondary exotherms.

Issue 3: Low Yield of this compound

| Possible Cause | Troubleshooting Step | | Side reactions due to high temperature. | Maintain strict temperature control throughout the reaction. High temperatures can lead to decomposition or the formation of byproducts. | | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure a sufficient reaction time is allowed after all reagents have been added. | | Loss during workup. | Optimize the extraction and purification procedures to minimize product loss. Ensure the pH is correctly adjusted during the workup to precipitate the carboxylic acid fully. |

Quantitative Data

ParameterRecommended RangeNotes
Initial Condensation Temperature 150-180 °CFor the formation of the coumarin intermediate. Requires careful monitoring.
Base Addition Temperature (Rearrangement) 0-10 °CStart at a low temperature to control the initial exotherm.
Max Temperature during Rearrangement < 40 °C (initially)Allow to warm slowly to room temperature or gently heat as needed after the initial exotherm subsides.
Rate of Base Addition Dependent on scale and cooling capacity.Start with a very slow dropwise addition and monitor the temperature closely.
Potential Adiabatic Temperature Rise Can be significant (>50 °C).[1]A key parameter to assess in a reaction calorimetry study before scaling up.

Experimental Protocols

Synthesis of this compound via Perkin-type Reaction

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety assessments for your specific laboratory conditions and scale.

Step 1: Synthesis of 6-Fluoro-3-bromocoumarin (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorosalicylaldehyde (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq) in a suitable solvent such as acetonitrile.

  • Heat the mixture to reflux (around 80°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Step 2: Rearrangement to this compound

  • CRITICAL SAFETY STEP: Prepare an efficient cooling bath (e.g., ice-water or ice-salt) and place the reaction flask containing the 6-fluoro-3-bromocoumarin (1.0 eq) in a suitable solvent (e.g., ethanol) in the bath.

  • Ensure vigorous stirring and place a calibrated thermometer directly in the reaction mixture.

  • Slowly add a solution of sodium hydroxide (2.0-3.0 eq) in water dropwise to the cooled and stirred reaction mixture. MONITOR THE TEMPERATURE CLOSELY. The addition should be slow enough to maintain the internal temperature below 10°C.

  • A noticeable exotherm is expected. If the temperature rises rapidly, immediately stop the addition and add more ice to the cooling bath.

  • After the addition is complete, continue stirring in the cooling bath for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • The reaction mixture may be gently heated to ensure complete conversion, but this should only be done after the initial exotherm has completely subsided and with careful temperature monitoring.

  • Once the reaction is complete (monitored by TLC or HPLC), cool the mixture in an ice bath.

  • Slowly and carefully acidify the reaction mixture with cold, dilute hydrochloric acid to a pH of approximately 2.

  • The product, this compound, will precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Exotherm_Troubleshooting start Temperature Excursion Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling Capacity stop_addition->enhance_cooling temp_stabilized Temperature Stabilized? enhance_cooling->temp_stabilized resume_slowly Resume Addition at a Slower Rate temp_stabilized->resume_slowly Yes investigate_cause Investigate Cause (Stirring, Cooling, Concentration) temp_stabilized->investigate_cause No resume_slowly->stop_addition emergency Follow Emergency Procedures (Evacuate if necessary) investigate_cause->emergency

Caption: Troubleshooting workflow for a temperature excursion.

Synthesis_Workflow start Start: 4-Fluorosalicylaldehyde step1 Step 1: Condensation with NBS (Formation of 6-Fluoro-3-bromocoumarin) start->step1 intermediate Intermediate: 6-Fluoro-3-bromocoumarin step1->intermediate step2 Step 2: Base-Catalyzed Rearrangement (CRITICAL: Exothermic) intermediate->step2 workup Acidic Workup and Precipitation step2->workup product Product: this compound workup->product

Caption: Synthesis workflow for this compound.

References

Technical Support Center: Synthesis of 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-fluorobenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used and reliable method is a two-step synthesis starting from 5-fluorosalicylaldehyde. The first step is the formation of an intermediate, ethyl 5-fluorobenzofuran-2-carboxylate, through a cyclization reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.[1]

Q2: I'm observing a non-polar impurity in my final product with a higher Rf value on my TLC plate. What could it be?

A2: A common non-polar impurity is the unhydrolyzed ester intermediate, ethyl 5-fluorobenzofuran-2-carboxylate. This occurs when the hydrolysis reaction does not go to completion. To address this, you can prolong the reaction time, increase the concentration of the base (e.g., NaOH or LiOH), or slightly increase the reaction temperature.

Q3: My yield is low and I suspect product degradation. What could be the cause?

A3: this compound can be susceptible to decarboxylation at elevated temperatures, leading to the formation of 5-fluorobenzofuran. This side reaction can be minimized by avoiding excessive heat during the final steps of the synthesis and purification. Decarboxylation of similar heterocyclic carboxylic acids can occur at temperatures ranging from 85-150 °C.[2]

Q4: Are there other potential byproducts I should be aware of?

A4: Besides the unhydrolyzed ester and the decarboxylation product, it is possible to have residual starting materials, such as 5-fluorosalicylaldehyde, in your crude product. Additionally, side reactions during the initial benzofuran ring formation can lead to other minor impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of the final carboxylic acid Incomplete hydrolysis of the ester intermediate.- Increase the reaction time for the hydrolysis step.- Use a higher concentration of the base.- Ensure the reaction temperature is optimal for hydrolysis without causing degradation.
Decarboxylation of the final product.- Avoid high temperatures during workup and purification.- Use milder drying conditions (e.g., vacuum oven at a lower temperature).
Presence of multiple spots on TLC of the final product A mixture of the desired product, unhydrolyzed ester, and starting materials.- Optimize the reaction conditions for each step to ensure complete conversion.- Employ careful purification techniques such as recrystallization or column chromatography.
Broad melting point of the isolated product Presence of impurities.- Purify the product further using recrystallization from an appropriate solvent system (e.g., ethanol/water).- If recrystallization is ineffective, consider column chromatography.
Difficulty in isolating the product after hydrolysis The product may be partially soluble in the aqueous layer.- Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to precipitate the carboxylic acid.- If precipitation is incomplete, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Byproduct Identification

The following table summarizes the likely byproducts and their key identifying features.

Byproduct Structure Identification Notes
Ethyl 5-fluorobenzofuran-2-carboxylate Ethyl 5-fluorobenzofuran-2-carboxylate structureHigher Rf on TLC compared to the carboxylic acid. In NMR, look for the characteristic signals of an ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The mass spectrum will show a molecular ion peak corresponding to the ester.
5-Fluorobenzofuran 5-Fluorobenzofuran structureSignificantly higher Rf on TLC due to the absence of the polar carboxylic acid group. In ¹H NMR, the proton at the 2-position will appear as a singlet or a narrowly split multiplet. The mass spectrum will show a molecular ion peak corresponding to the decarboxylated product.
5-Fluorosalicylaldehyde 5-Fluorosalicylaldehyde structureLower Rf on TLC than the ester but may be comparable to the carboxylic acid depending on the eluent. In ¹H NMR, a characteristic aldehyde proton signal will be present around 9.9 ppm, and a phenolic hydroxyl proton will also be visible.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

This procedure is adapted from a similar synthesis of a chloro-substituted analog.[1]

  • Reagent Preparation : In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluorosalicylaldehyde (1.0 eq) and cesium carbonate (1.5 eq) in a suitable solvent such as anhydrous DMF or acetonitrile.

  • Reaction Initiation : To the stirred solution, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction Conditions : Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The crude product may precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. If a precipitate does not form, extract the aqueous mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to this compound
  • Reaction Setup : Dissolve the crude ethyl 5-fluorobenzofuran-2-carboxylate from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

  • Hydrolysis : Heat the mixture to reflux (around 80 °C) for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Work-up and Isolation : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Precipitation : Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Product Collection : Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to afford this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Esterification & Cyclization cluster_step2 Step 2: Hydrolysis Start 5-Fluorosalicylaldehyde + Ethyl Bromoacetate Reaction1 Reflux in DMF/ACN with Cs2CO3 Start->Reaction1 Workup1 Aqueous Workup & Isolation Reaction1->Workup1 Intermediate Ethyl 5-fluorobenzofuran-2-carboxylate Workup1->Intermediate Reaction2 Reflux with aq. NaOH in Ethanol Intermediate->Reaction2 Workup2 Acidification (HCl) & Precipitation Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Byproducts Start Crude Product Analysis Impurity_HighRf Impurity with High Rf? Start->Impurity_HighRf Impurity_Decarb Evidence of Decarboxylation? (e.g., MS data) Impurity_HighRf->Impurity_Decarb No Byproduct_Ester Likely Unhydrolyzed Ester (Ethyl 5-fluorobenzofuran-2-carboxylate) Impurity_HighRf->Byproduct_Ester Yes Impurity_StartMat Presence of Starting Material? Impurity_Decarb->Impurity_StartMat No Byproduct_Decarb Likely Decarboxylation Product (5-Fluorobenzofuran) Impurity_Decarb->Byproduct_Decarb Yes Byproduct_StartMat Unreacted Starting Material (5-Fluorosalicylaldehyde) Impurity_StartMat->Byproduct_StartMat Yes Clean_Product Product likely pure or contains other minor impurities Impurity_StartMat->Clean_Product No

Caption: Logic diagram for troubleshooting common byproduct identification.

References

preventing degradation of 5-fluorobenzofuran-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 5-fluorobenzofuran-2-carboxylic acid during storage. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For extended storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: How sensitive is this compound to light and air?

A2: Benzofuran derivatives can be sensitive to light and air.[1] Exposure to light may lead to photodegradation, potentially causing discoloration and the formation of impurities. The presence of oxygen can promote oxidative degradation of the benzofuran ring. Therefore, it is crucial to store the compound in amber vials or light-blocking containers and to minimize its exposure to the atmosphere.

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation pathways for this compound include oxidation of the benzofuran ring, photodegradation, and decarboxylation. Oxidation can lead to ring-opening and the formation of derivatives like salicylaldehyde.[2] Photolysis of the fluorinated aromatic ring may also occur, potentially leading to defluorination or the formation of other fluorinated byproducts.[3][4] Decarboxylation, the loss of the carboxylic acid group, can be promoted by heat.[5]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR). Mass spectrometry (MS) can help in identifying potential impurities and degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., yellowing) Exposure to light and/or air leading to photodegradation or oxidation.Store the compound in an amber, airtight container, preferably under an inert atmosphere. Minimize exposure to light during handling.
Appearance of new peaks in HPLC analysis after storage Chemical degradation due to improper storage conditions (heat, light, moisture, or air).Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. Consider performing a forced degradation study to identify potential degradation products.
Decreased potency or altered biological activity Degradation of the active pharmaceutical ingredient (API).Re-evaluate the purity of the compound using a validated analytical method like HPLC. If degradation is confirmed, obtain a fresh batch of the compound and strictly adhere to recommended storage conditions.
Poor solubility compared to a fresh sample Formation of less soluble degradation products or polymers.Purify the sample if possible (e.g., by recrystallization). For future use, ensure storage conditions minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation and Stability Study

This protocol outlines a forced degradation study to identify potential degradation pathways and to assess the stability of this compound under various stress conditions. This is a crucial step in developing stable formulations and determining appropriate storage conditions.[9][10][11][12]

1. Materials and Equipment:

  • This compound

  • HPLC grade solvents (acetonitrile, water, methanol)

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

2. Stress Conditions:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is subjected to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Stress Condition Method Duration
Acid Hydrolysis 0.1 M HCl at 60 °C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C2, 6, 12, 24 hours
Oxidation 3% H₂O₂ at room temperature2, 6, 12, 24 hours
Thermal Degradation Solid and solution at 80 °C1, 3, 7 days
Photostability Solid and solution exposed to ICH Q1B light conditionsExpose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis and Data Presentation:

Samples are withdrawn at specified time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by HPLC. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound.

Table 1: Illustrative Stability Data for this compound

Stress Condition Time % Assay of Parent Compound (Illustrative) % Total Impurities (Illustrative)
Control 099.80.2
Acid Hydrolysis 24 hours98.51.5
Base Hydrolysis 24 hours92.17.9
Oxidation 24 hours85.414.6
Thermal (80 °C) 7 days96.33.7
Photostability -94.75.3
Protocol 2: HPLC-UV Method for Purity Assessment and Degradation Monitoring

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and its degradation products.[6][7][8]

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax determined by UV scan)

  • Injection Volume: 10 µL

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Prepare samples from the stability study at a similar concentration to the working standard.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Calculate the percentage purity using the area normalization method.

  • Quantify any degradation products by comparing their peak areas to that of a reference standard if available, or report as area percent.

Mandatory Visualizations

main This compound oxidative Oxidative Degradation main->oxidative O₂, Peroxides photo Photodegradation main->photo Light (UV/Vis) thermal Thermal Degradation main->thermal Heat ring_opening Ring Opening Products (e.g., Salicylaldehyde derivatives) oxidative->ring_opening defluorination Defluorinated Products photo->defluorination other_photo Other Fluorinated Byproducts photo->other_photo decarboxylation Decarboxylated Product (5-Fluorobenzofuran) thermal->decarboxylation

Caption: Potential degradation pathways for this compound.

start Start: Obtain Sample of This compound prep Prepare Solutions (e.g., 1 mg/mL) start->prep stress Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) prep->stress sample Withdraw Samples at Timed Intervals stress->sample neutralize Neutralize and Dilute Samples sample->neutralize hplc Analyze by HPLC-UV neutralize->hplc data Calculate % Degradation and Impurity Profile hplc->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of 5-fluorobenzofuran-2-carboxylic acid and Other Benzofuran Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of 5-fluorobenzofuran-2-carboxylic acid and other key benzofuran derivatives, focusing on their performance in preclinical studies. The inclusion of a fluorine atom at the 5-position is of particular interest, as halogenation is a common strategy to enhance the therapeutic potential of lead compounds.

Physicochemical Properties and Synthesis

The introduction of a fluorine atom to the benzofuran ring can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. The synthesis of this compound and its analogs often involves multi-step reaction sequences, starting from appropriately substituted phenols.

Comparative Biological Activity

This section details the comparative anticancer and anti-inflammatory activities of this compound and related benzofuran derivatives, with a focus on quantitative data from in vitro studies.

Anticancer Activity

Benzofuran derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.

A study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their potential as anticancer agents against the human colorectal adenocarcinoma cell line HCT116. While specific data for this compound is not available, a closely related difluorinated benzofuran carboxylic acid derivative (Compound 1 in the study) showed an IC50 value of 19.5 µM in a WST-1 cell proliferation assay[1]. Another study reported that various benzofuran-2-carboxamide derivatives exhibited potent cytotoxic activities against a panel of six human cancer cell lines, with IC50 values in the low micromolar range[2].

The substitution on the benzofuran ring plays a crucial role in determining the anticancer potency. For instance, a review on the structure-activity relationship of benzofuran derivatives highlighted that halogenation can significantly increase anticancer activities[3].

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Benzofuran Derivatives

Compound/DerivativeHCT116A549 (Lung)MDA-MB-231 (Breast)Reference
Difluorinated benzofuran carboxylic acid derivative19.5Not ReportedNot Reported[1]
Benzofuran-2-carboxamide derivative (example)Potent (low µM)Potent (low µM)Potent (low µM)[2]
Halogenated benzofuran derivative (general)Significant activitySignificant activitySignificant activity[3]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. Benzofuran derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

A study on fluorinated benzofuran derivatives demonstrated their ability to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages. Several of the tested compounds inhibited the production of inflammatory mediators like interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2) with IC50 values in the low micromolar range[4][5]. For instance, a difluorinated benzofuran carboxylic acid derivative showed potent inhibition of IL-6 and PGE2 production[4]. While direct data for this compound is not provided, the strong anti-inflammatory profile of its fluorinated analogs suggests its potential in this area.

Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Selected Fluorinated Benzofuran Derivatives

Compound/DerivativeIL-6 InhibitionNO InhibitionPGE2 InhibitionReference
Difluorinated benzofuran carboxylic acid derivative1.2 - 9.042.4 - 5.21.1 - 20.5[4][5]
Other fluorinated benzofuran derivatives1.2 - 9.042.4 - 5.21.1 - 20.5[4][5]

Signaling Pathways and Mechanisms of Action

The biological effects of benzofuran derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for predicting potential therapeutic applications and side effects.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Several benzofuran derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Inhibition NF-κB Signaling Pathway Inhibition by Benzofuran Derivatives cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_genes induces Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibit Tubulin_Polymerization_Inhibition Inhibition of Tubulin Polymerization by Benzofuran Derivatives Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Cell_cycle_arrest G2/M Arrest Microtubules->Cell_cycle_arrest disruption leads to Benzofuran Benzofuran Derivatives Benzofuran->Tubulin_dimers binds to Benzofuran->Microtubules inhibits polymerization Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis induces MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add benzofuran derivative seed_cells->add_compound incubate1 Incubate (e.g., 72h) add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

References

Comparative Bioactivity Analysis of 5-Fluorobenzofuran-2-Carboxylic Acid and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer and Anti-inflammatory Potential of Fluorinated Benzofuran Carboxylic Acids

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties and biological activity. This guide provides a comparative analysis of the bioactivity of 5-fluorobenzofuran-2-carboxylic acid, leveraging data from closely related fluorinated analogues, against its non-fluorinated parent compound and a chlorinated counterpart to elucidate the impact of halogen substitution on its therapeutic potential.

While direct and extensive bioactivity data for this compound is limited in publicly available literature, this guide utilizes a highly relevant analogue, a difluorinated and brominated benzofuran carboxylic acid derivative, to provide insights into the potential efficacy of fluorination. This analogue, hereafter referred to as Compound A , has been evaluated for its anti-inflammatory and anticancer properties, offering a valuable dataset for comparison. The alternatives for this comparative analysis are the parent compound, Benzofuran-2-carboxylic acid , and 5-Chlorobenzofuran-2-carboxylic acid .

Executive Summary of Bioactivity

The introduction of halogen atoms, particularly fluorine, to the benzofuran-2-carboxylic acid scaffold appears to enhance its anticancer and anti-inflammatory properties. The fluorinated analogue (Compound A) demonstrates potent inhibition of cancer cell proliferation and key inflammatory mediators. While specific data for this compound is not available, the data for Compound A suggests that fluorination is a promising strategy for augmenting the therapeutic potential of this class of compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the anti-inflammatory and anticancer activities of the selected benzofuran-2-carboxylic acid derivatives.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)
Compound A (Difluoro-bromo-benzofuran carboxylic acid)IL-6 Release InhibitionMacrophages1.2 - 9.04[1][2]
Compound A (Difluoro-bromo-benzofuran carboxylic acid)PGE2 Release InhibitionMacrophages1.1 - 20.5[1][2]
Benzofuran-2-carboxylic acid Not available--
5-Chlorobenzofuran-2-carboxylic acid Not available--

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 (µM)
Compound A (Difluoro-bromo-benzofuran carboxylic acid)HCT116 (Colon Cancer)WST-1 Assay19.5[1][2]
Benzofuran-2-carboxylic acid Not available--
5-Chlorobenzofuran-2-carboxamide Derivatives MCF-7 (Breast Cancer)MTT AssayComparable to Doxorubicin[3][4]

Note: Data for 5-Chlorobenzofuran-2-carboxamide derivatives is included to highlight the potential of halogenated benzofurans, though it is not a direct comparison with the carboxylic acid.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration 0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) ELISA

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific proteins, such as cytokines and prostaglandins, in biological samples.

  • Coating: A 96-well plate is coated with a capture antibody specific for the target protein (IL-6 or PGE2).

  • Blocking: The plate is then treated with a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants from cells treated with the test compounds are added to the wells.

  • Detection Antibody: A detection antibody, also specific for the target protein but conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of the target protein is determined by comparison to a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental procedures relevant to the bioactivity of benzofuran derivatives.

G cluster_0 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (IL-6, COX-2) Nucleus->Gene_Expression induces Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibits? G cluster_1 Cell Viability (MTT) Assay Workflow Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilizer Incubate3->Solubilize Read Measure Absorbance Solubilize->Read

References

A Comparative Analysis of 5-fluorobenzofuran-2-carboxylic acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound effects on a compound's physicochemical and pharmacological properties. This guide provides an objective comparison of 5-fluorobenzofuran-2-carboxylic acid and its parent compound, benzofuran-2-carboxylic acid. By examining their key characteristics, from fundamental physicochemical properties to their impact on critical biological pathways, this document aims to equip researchers with the data necessary to make informed decisions in drug design and development.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom at the 5-position of the benzofuran ring significantly alters the molecule's electronic properties and lipophilicity. This seemingly minor structural change can have a substantial impact on how the molecule interacts with biological systems.

PropertyThis compoundBenzofuran-2-carboxylic acid
Molecular Formula C₉H₅FO₃C₉H₆O₃
Molecular Weight 180.13 g/mol 162.14 g/mol [1]
Melting Point (°C) Not available193-196[2]
LogP ~2.5 (Predicted)2.131[2]
Water Solubility Predicted to be lower than the non-fluorinated analogPartially soluble[1][2]

Note: Predicted values are based on established principles of fluorine's effect on lipophilicity and should be confirmed experimentally.

The increased lipophilicity of the fluorinated analog, as suggested by its predicted LogP value, can lead to enhanced membrane permeability and potentially improved oral bioavailability. However, this may also be associated with decreased aqueous solubility.

Biological Activity: A Focus on Kinase and Inflammatory Pathways

Both benzofuran-2-carboxylic acid and its fluorinated derivatives have garnered significant interest for their potential as inhibitors of key cellular signaling pathways implicated in cancer and inflammation.

Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for anticancer therapies. Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase[3].

NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses[4][5][6]. Dysregulation of this pathway is linked to a variety of inflammatory diseases and cancers. Benzofuran derivatives have been shown to inhibit NF-κB transcriptional activity[7][8].

Comparative Biological Activity Data
Biological Target/AssayThis compound (Representative Data for Fluorinated Analogs)Benzofuran-2-carboxylic acid Derivatives
Pim-1 Kinase Inhibition (IC₅₀) Data not available. However, fluorination is a common strategy to enhance potency.Potent inhibition observed for various derivatives[3][9]
NF-κB Inhibition Fluorinated derivatives show significant anti-inflammatory effects by inhibiting NF-κB related pathways[10][11][12].Derivatives inhibit LPS-induced NF-κB transcriptional activity[7][8].
Antiproliferative Activity (e.g., HCT116 cancer cell line) Fluorinated benzofurans have shown anticancer activity with IC₅₀ values in the micromolar range for some derivatives[13][14][15][16].Derivatives exhibit cytotoxic activities against various cancer cell lines[7].
Anti-inflammatory Activity (e.g., NO production in macrophages) Fluorinated derivatives effectively reduce the production of inflammatory mediators[17][18][19].Derivatives show anti-inflammatory properties[10][11].

Signaling Pathway Diagrams

To visualize the points of intervention for these compounds, the following diagrams illustrate the Pim-1 kinase and NF-κB signaling pathways.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate Pim1_Gene Pim-1 Gene (Transcription) STAT->Pim1_Gene activate Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase express Substrates Downstream Substrates (e.g., BAD, p27) Pim1_Kinase->Substrates phosphorylate Proliferation Cell Proliferation & Survival Substrates->Proliferation promote Inhibitor Benzofuran-2-carboxylic Acid Derivatives Inhibitor->Pim1_Kinase inhibit

Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor bind IKK IKK Complex Receptor->IKK activate IkB IκB IKK->IkB phosphorylate NFkB NF-κB Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activate Inhibitor Benzofuran-2-carboxylic Acid Derivatives Inhibitor->IKK inhibit

Caption: NF-κB Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a standard approach for the experimental determination of LogP.

Workflow:

LogP_Workflow Start Start Dissolve Dissolve compound in pre-saturated octanol and water Start->Dissolve Shake Shake mixture to reach equilibrium Dissolve->Shake Separate Separate octanol and aqueous phases Shake->Separate Analyze Analyze concentration in each phase (e.g., UV-Vis) Separate->Analyze Calculate Calculate LogP Analyze->Calculate End End Calculate->End

Caption: Shake-Flask Method for LogP Determination.

Protocol:

  • Preparation of Pre-saturated Solvents: Shake equal volumes of n-octanol and water in a separatory funnel for 24 hours at a constant temperature. Allow the phases to separate completely.

  • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a known volume of the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated water to the octanol solution of the compound.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

Aqueous Solubility Assay

The shake-flask method is also a reliable technique for determining aqueous solubility.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

  • Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

In Vitro Pim-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Pim-1 kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a specific Pim-1 substrate peptide.

  • Compound Dilution: Prepare serial dilutions of the test compound (this compound or its analog) in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a microplate, add the Pim-1 enzyme to the reaction buffer. Then, add the test compound at various concentrations. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NF-κB Inhibition Assay (LPS-induced in Macrophages)

This cellular assay assesses the ability of a compound to inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Compound Treatment: Seed the cells in a multi-well plate and treat them with various concentrations of the test compound for a specific pre-incubation time (e.g., 1 hour).

  • Stimulation: Induce NF-κB activation by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Incubate the cells for a defined period to allow for the inflammatory response.

  • Endpoint Measurement: Measure a downstream marker of NF-κB activation. This can include:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: Quantify the levels of cytokines like TNF-α or IL-6 in the supernatant using ELISA.

    • Reporter Gene Assay: Use cells stably transfected with an NF-κB-dependent reporter gene (e.g., luciferase) and measure the reporter activity.

  • Data Analysis: Calculate the percentage of inhibition of the inflammatory response for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value.

Conclusion

The strategic fluorination of benzofuran-2-carboxylic acid presents a promising avenue for modulating its physicochemical and biological properties. The introduction of fluorine is anticipated to increase lipophilicity, which can influence pharmacokinetic parameters. Furthermore, the existing body of research on fluorinated benzofurans suggests a potential for enhanced inhibitory activity against key targets in cancer and inflammation, such as Pim-1 kinase and the NF-κB pathway. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of these two compounds, enabling researchers to further elucidate the structure-activity relationships and advance the development of novel therapeutic agents.

References

A Comparative Guide to the Biological Activities of 5-Fluorobenzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various derivatives of 5-fluorobenzofuran-2-carboxylic acid. While data on the parent compound is limited in the public domain, numerous studies have explored the potential of its analogs in oncology and inflammatory diseases. This document summarizes key findings from in vitro assays, presents detailed experimental protocols for reproducibility, and visualizes relevant biological pathways to support further research and development in this area.

I. Comparative Analysis of Biological Activities

The derivatives of this compound have demonstrated a range of biological effects, primarily as anti-inflammatory and anticancer agents. The following tables summarize the quantitative data from various studies, comparing the efficacy of different derivatives in key biological assays.

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated benzofuran derivatives have been attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Fluorinated Benzofuran Derivatives

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound 3 Monofluorinated with bromine7.9>50[1]
Compound 5 Monofluorinated>5028.1[1]
Compound 6 Monofluorinated513[1]

Table 2: Inhibition of Inflammatory Mediators by Fluorinated Benzofuran Derivatives

Compound IDModificationIL-6 IC50 (µM)CCL2 IC50 (µM)Nitric Oxide IC50 (µM)PGE2 IC50 (µM)Reference
Compound 1 Difluorinated with bromine and carboxylic acid1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[1]
Compound 2 Difluorinated with bromine and ester1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[1]
Compound 3 Monofluorinated with bromine1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[1]
Compound 5 Monofluorinated1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[1]
Compound 6 Monofluorinated1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[1]
Compound 8 Difluorinated with bromine and hydroxyl1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5[1]
Anticancer Activity

Several derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The Sulforhodamine B (SRB) assay is a common method used to determine this activity.

Table 3: Cytotoxicity of Benzofuran-2-Carboxylic Acid Amide Derivatives Against Human Cancer Cell Lines (GI50, µM)

Compound IDACHN (Renal)HCT15 (Colon)MM231 (Breast)NUGC-3 (Gastric)NCI-H23 (Lung)PC-3 (Prostate)Reference
3m ------[2]

(Note: Specific GI50 values for compound 3m were not provided in the abstract, but it was identified as the lead scaffold with outstanding anticancer activity.)[2]

Enzyme Inhibition

Beyond COX enzymes, derivatives of benzofuran-2-carboxylic acid have been investigated as inhibitors of other key enzymes implicated in disease, such as Aurora A kinase and lymphoid tyrosine phosphatase (LYP).

Table 4: Inhibition of Other Key Enzymes

Compound ClassTarget EnzymeKey FindingsReference
Quinazoline-based carboxylic acidsAurora A KinaseHalogen-substituted derivatives showed higher inhibitory activity.[3][3]
Benzofuran-2-carboxylic acid derivativesLymphoid Tyrosine Phosphatase (LYP)Identified as a potent pTyr mimic.[4][4]

II. Experimental Protocols

This section provides detailed methodologies for the key biological assays referenced in this guide to facilitate experimental replication and further investigation.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to measure drug-induced cytotoxicity and cell proliferation.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 60 minutes at 4°C to fix the cells.

  • Washing: Discard the supernatant and wash the plates five times with tap water and air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader. The optical density is proportional to the total cellular protein, which correlates with the cell number.[3]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzyme activity.

Protocol:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with the test compound at various concentrations in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Measurement of Prostaglandin Production: After a defined incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Calculation of Inhibition: Calculate the percentage of inhibition by comparing the PGE2 production in the presence of the test compound to the control (enzyme and substrate without inhibitor). IC50 values are then determined from the dose-response curves.[1]

NF-κB Transcriptional Activity Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., RAW 264.7 macrophages) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with the test compound for a specified duration.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS).

  • Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

  • Calculation of Inhibition: The reduction in reporter gene activity in the presence of the test compound indicates inhibition of NF-κB transcriptional activity.[2]

III. Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action, this section includes diagrams of key signaling pathways and a typical experimental workflow for evaluating the biological activity of these compounds.

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Leads to IκBα degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Biological Effects Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation by COX-2 COX2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization by PGE2 Synthase PGE2_Synthase PGE2 Synthase Inflammation Inflammation Pain Fever PGE2->Inflammation Mediates

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of 5-Fluorobenzofuran-2-carboxylic Acid Derivatives Cytotoxicity Cytotoxicity Assays (e.g., SRB Assay) Synthesis->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., COX, Kinase) Synthesis->Enzyme Pathway Pathway Activity Assays (e.g., NF-κB Reporter) Synthesis->Pathway Data IC50/GI50 Determination Cytotoxicity->Data Enzyme->Data Pathway->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

References

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated benzofuran derivatives, highlighting their therapeutic potential across anticancer, anti-inflammatory, and antimicrobial applications. The inclusion of fluorine atoms significantly influences the biological activity of benzofuran scaffolds, a versatile heterocyclic compound found in many natural and synthetic bioactive molecules.[1][2] This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships (SAR) at play.

The strategic incorporation of fluorine into the benzofuran nucleus can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.[1] These modifications often lead to enhanced therapeutic efficacy. This guide will delve into the nuanced effects of fluorine substitution on the anticancer, anti-inflammatory, and antimicrobial activities of benzofuran derivatives, supported by experimental data from various studies.

Anticancer Activity: Targeting Cellular Proliferation

Fluorinated benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[3][4] The addition of fluorine, often in combination with other functional groups, can significantly enhance their potency.

One study highlighted a fluorinated amiloride-benzofuran derivative as a potent urokinase-type plasminogen activator (uPA) inhibitor with an IC50 of 0.43 μM.[5] Another investigation into piperazine-based benzofuran hybrids revealed that the addition of a fluorine atom at the para position of a benzene ring was beneficial for anticancer activity, with one compound showing an IC50 value of 0.12 μM against the A549 lung cancer cell line.[5]

Comparative Anticancer Activity of Fluorinated Benzofuran Derivatives
CompoundCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Amiloride-benzofuran derivative-0.43Fluorine at position 4 of the 2-benzofuranyl group[5]
Piperazine-benzofuran hybrid (11b)A549 (Lung)0.12Keto-substituent on piperazine, fluoro at para position of benzene[5]
Piperazine-benzofuran hybrid (11b)SGC7901 (Colonic)2.75Keto-substituent on piperazine, fluoro at para position of benzene[5]
Dihydrobenzofuran neolignan analog (Compound 1)HCT116 (Colorectal)19.5Difluorine, bromine, and ester group[6]
Dihydrobenzofuran neolignan analog (Compound 2)HCT116 (Colorectal)24.8Difluorine, bromine, and carboxylic acid group[6]
3-Amidobenzofuran derivative (28g)MDA-MB-231 (Breast)3.01-[7]
3-Amidobenzofuran derivative (28g)HCT-116 (Colon)5.20-[7]
3-Amidobenzofuran derivative (28g)HT-29 (Colon)9.13-[7]
Benzofuran-chalcone derivative (32a)HePG2 (Liver)8.49 - 16.72Methyl group on thiazole scaffold[7]
Benzofuran-chalcone derivative (32a)HeLa (Cervical)6.55 - 13.14Methyl group on thiazole scaffold[7]
Benzofuran-chalcone derivative (32a)MCF-7 (Breast)4.0 - 8.99Methyl group on thiazole scaffold[7]
Signaling Pathways in Cancer Targeted by Benzofuran Derivatives

Several signaling pathways crucial for cancer cell proliferation and survival are targeted by benzofuran derivatives. These include the mTOR and RAS/RAF/MEK/ERK signaling pathways.[8][9]

mTOR_Signaling_Pathway PI3K/AKT PI3K/AKT mTOR mTOR PI3K/AKT->mTOR activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->mTOR inhibits

Figure 1: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

RAS_RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->ERK inhibits phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival

Figure 2: Benzofuran derivatives can inhibit the RAS/RAF/MEK/ERK pathway.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Fluorinated benzofurans have also demonstrated significant anti-inflammatory properties. A study on a series of fluorinated benzofuran and dihydrobenzofuran derivatives showed their ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[6][10]

Comparative Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives
CompoundInflammatory MediatorIC50 (µM)Key Structural FeaturesReference
Compound 2Interleukin-6 (IL-6)1.23 - 9.04Difluorine, bromine, and carboxylic acid group[6]
Compound 3Interleukin-6 (IL-6)1.23 - 9.04Monofluorine, bromine, and carboxylic acid group[6]
Compound 8Interleukin-6 (IL-6)1.23 - 9.04Monofluorine, ester group[6]
Compound 2Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3Difluorine, bromine, and carboxylic acid group[6]
Compound 3Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3Monofluorine, bromine, and carboxylic acid group[6]
Compound 8Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3Monofluorine, ester group[6]
Dihydrobenzofuran analogNitric Oxide (NO)2.4-[6][10]
Dihydrobenzofuran analogNitric Oxide (NO)5.2-[6][10]
Dihydrobenzofuran analogProstaglandin E2 (PGE2)1.1 - 20.5-[6][10]
Benzofuran derivative 1Nitric Oxide (NO)17.31-[11]
Benzofuran derivative 3Nitric Oxide (NO)16.5-[11]
Inflammatory Signaling Pathways

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[12]

NFkB_MAPK_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) ERK->Pro-inflammatory Cytokines (TNF-α, IL-6) JNK->Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Pro-inflammatory Cytokines (TNF-α, IL-6) IκBα IκBα IKK->IκBα phosphorylates p65 p65 IκBα->p65 releases p65->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory Mediators (NO, COX-2) Inflammatory Mediators (NO, COX-2) p65->Inflammatory Mediators (NO, COX-2) Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->ERK inhibit phosphorylation Benzofuran Derivatives->JNK inhibit phosphorylation Benzofuran Derivatives->p38 inhibit phosphorylation Benzofuran Derivatives->IKK inhibit phosphorylation Benzofuran Derivatives->IκBα inhibit phosphorylation Benzofuran Derivatives->p65 inhibit phosphorylation

Figure 3: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

Fluorinated benzofurans have also been investigated for their antimicrobial properties. The inclusion of fluorine can enhance the activity against various bacterial and fungal strains.

One study on fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles reported good antimicrobial activities, with one compound in particular displaying excellent potency.[13] Another study on benzofuran derivatives noted that compounds with two bromo substituents exhibited excellent antibacterial activity with MIC values ranging from 29.76-31.96 mmol/L.[14] While this example is not fluorinated, it highlights the importance of halogenation in general for antimicrobial activity.

Comparative Antimicrobial Activity of Fluorinated Benzofuran Derivatives
CompoundMicroorganismMIC (µg/mL)Key Structural FeaturesReference
Benzofuran derivative 1Salmonella typhimurium12.5-[11]
Benzofuran derivative 1Staphylococcus aureus12.5-[11]
Benzofuran derivative 1Escherichia coli25-[11]
Benzofuran derivative 2Staphylococcus aureus25-[11]
Benzofuran derivative 5Penicillium italicum12.5[11]
Benzofuran derivative 5Colletotrichum musae12.5-25[11]
Benzofuran derivative 6Penicillium italicum12.5[11]
Benzofuran derivative 6Colletotrichum musae12.5-25[11]
Benzofuran ketoxime 38Staphylococcus aureus0.039Cyclobutyl group[14]
Benzofuran ketoxime derivativesCandida albicans0.625-2.5Cyclobutyl group[14]

Experimental Protocols

A generalized workflow for the screening of bioactive fluorinated benzofuran derivatives is outlined below. This is followed by detailed protocols for key assays.

Experimental_Workflow Synthesis of Fluorinated Benzofuran Derivatives Synthesis of Fluorinated Benzofuran Derivatives Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Fluorinated Benzofuran Derivatives->Structural Characterization (NMR, MS) In Vitro Biological Screening In Vitro Biological Screening Structural Characterization (NMR, MS)->In Vitro Biological Screening Anticancer Assays (MTT, Cell Cycle) Anticancer Assays (MTT, Cell Cycle) In Vitro Biological Screening->Anticancer Assays (MTT, Cell Cycle) Anti-inflammatory Assays (NO, Cytokine) Anti-inflammatory Assays (NO, Cytokine) In Vitro Biological Screening->Anti-inflammatory Assays (NO, Cytokine) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) In Vitro Biological Screening->Antimicrobial Assays (MIC) SAR Analysis SAR Analysis Anticancer Assays (MTT, Cell Cycle)->SAR Analysis Anti-inflammatory Assays (NO, Cytokine)->SAR Analysis Antimicrobial Assays (MIC)->SAR Analysis Lead Compound Identification Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies SAR Analysis->Lead Compound Identification

Figure 4: General workflow for the discovery of bioactive fluorinated benzofuran derivatives.
MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[1][11]

  • Cell Culture: Macrophages are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the benzofuran derivatives, followed by stimulation with LPS to induce NO production.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured, and the percentage of NO inhibition is calculated.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[1][14]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

References

A Comparative Analysis of 5-Fluoro vs. 5-Chloro-Benzofuran-2-Carboxylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, forming the core of numerous compounds with diverse biological activities. The strategic placement of halogen substituents on this scaffold is a well-established method for modulating a molecule's physicochemical properties and pharmacological effects. This guide provides a comparative analysis of two closely related analogs: 5-fluoro-benzofuran-2-carboxylic acid and 5-chloro-benzofuran-2-carboxylic acid, offering insights for researchers and professionals in drug discovery and development.

While direct comparative studies on these two specific molecules are limited, this analysis extrapolates data from closely related compounds and established principles of medicinal chemistry to provide a valuable overview of their respective profiles.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a hydrogen atom with fluorine versus chlorine at the 5-position of the benzofuran-2-carboxylic acid backbone imparts distinct physicochemical characteristics. These differences can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Property5-Fluoro-benzofuran-2-carboxylic acid (Predicted/Inferred)5-Chloro-benzofuran-2-carboxylic acid (Predicted/Inferred)Impact on Drug Development
Molecular Weight ~180.14 g/mol ~196.59 g/mol Lower molecular weight generally correlates with better membrane permeability.
LogP (Lipophilicity) LowerHigherModulates solubility and ability to cross biological membranes. Higher lipophilicity can increase protein binding and tissue distribution but may also lead to lower aqueous solubility.
pKa (Acidity) Lower (more acidic)Higher (less acidic)Influences the ionization state at physiological pH, affecting solubility, receptor binding, and cell permeability.
Electronegativity of Halogen High (Fluorine: 3.98)Moderate (Chlorine: 3.16)Affects the electronic distribution within the molecule, potentially influencing binding interactions with target proteins. Fluorine can act as a hydrogen bond acceptor.
Van der Waals Radius of Halogen Smaller (Fluorine: 1.47 Å)Larger (Chlorine: 1.75 Å)Steric bulk can impact how the molecule fits into a binding pocket.

Note: The data presented is inferred from publicly available data for structurally related compounds, such as 5-fluoro-3-hydroxy-1-benzofuran-2-carboxylic acid and various chloro-benzofuran derivatives, due to the limited availability of experimental data for the specific parent compounds.[1][2][3][4][5][6]

Synthesis of 5-Halo-Benzofuran-2-Carboxylic Acids

The synthesis of 5-fluoro- and 5-chloro-benzofuran-2-carboxylic acid can be achieved through several established synthetic routes for benzofuran derivatives. A common and versatile approach involves the reaction of a substituted salicylaldehyde with an alpha-haloacetate followed by cyclization and hydrolysis.

cluster_0 Synthesis of 5-Halobenzofuran-2-Carboxylic Acid Start 5-Halosalicylaldehyde (X = F or Cl) Step1 O-Alkylation Start->Step1 Reagent1 Ethyl bromoacetate Reagent1->Step1 Intermediate1 Ethyl 2-((4-halo-2-formyl)phenoxy)acetate Step1->Intermediate1 Step2 Intramolecular Aldol Condensation (Cyclization) Intermediate1->Step2 Intermediate2 Ethyl 5-halobenzofuran-2-carboxylate Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 End 5-Halobenzofuran-2-carboxylic acid Step3->End

Caption: General synthetic pathway for 5-halobenzofuran-2-carboxylic acids.

Experimental Protocol: General Synthesis

Step 1: O-Alkylation A mixture of the appropriate 5-halosalicylaldehyde (1 equivalent), ethyl bromoacetate (1.1 equivalents), and a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like acetone or DMF is heated to reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography.

Step 2: Intramolecular Aldol Condensation (Cyclization) The intermediate from Step 1 is treated with a base, such as sodium ethoxide in ethanol, and heated to reflux for 2-4 hours to induce intramolecular cyclization. The reaction progress is monitored by TLC.

Step 3: Ester Hydrolysis The resulting ethyl 5-halobenzofuran-2-carboxylate is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide or potassium hydroxide in a co-solvent such as ethanol. After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Comparative Biological Activity

The introduction of a halogen at the 5-position of the benzofuran ring is known to influence the biological activity of the resulting compounds. While a direct comparison of the two title compounds is not extensively documented, we can infer potential activities based on studies of related halogenated benzofuran derivatives.[7][8][9][10][11][12][13][14][15][16][17][18][19]

Anticancer Activity

Halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8][10][11][12] The presence of a halogen atom can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a compound to its biological target.[8] Studies on various benzofuran derivatives suggest that both fluorine and chlorine substitutions can lead to potent anticancer agents.[7][8]

Hypothetical Comparative Anticancer Activity:

CompoundExpected PotencyRationale
5-Fluoro-benzofuran-2-carboxylic acidPotentially highThe high electronegativity and ability of fluorine to act as a hydrogen bond acceptor can lead to strong interactions with target enzymes or receptors.[13][14]
5-Chloro-benzofuran-2-carboxylic acidPotentially highThe larger size and polarizability of chlorine compared to fluorine can lead to different binding interactions and potentially enhanced activity, depending on the specific target.[8]
Antimicrobial Activity

Benzofuran derivatives are also known for their antimicrobial properties.[15][17][20] The inclusion of halogens can enhance this activity. The lipophilic nature of the halogenated compounds can facilitate their penetration into microbial cell membranes.

Hypothetical Comparative Antimicrobial Activity:

CompoundExpected PotencyRationale
5-Fluoro-benzofuran-2-carboxylic acidPotentially significantFluorine substitution has been shown to enhance the antimicrobial activity of various heterocyclic compounds.[13][14][21]
5-Chloro-benzofuran-2-carboxylic acidPotentially significantChloro-substituted benzofurans have also been reported to possess notable antimicrobial effects.[17]
Anti-inflammatory Activity

Certain benzofuran derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[9][15][16][18][19] Halogenation can play a role in modulating this activity.

Hypothetical Comparative Anti-inflammatory Activity:

CompoundExpected PotencyRationale
5-Fluoro-benzofuran-2-carboxylic acidPotentially activeFluorinated benzofurans have been shown to possess anti-inflammatory effects.[9]
5-Chloro-benzofuran-2-carboxylic acidPotentially activeThe electronic and steric properties of chlorine can influence the binding to the active site of inflammatory enzymes.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 5-fluoro- and 5-chloro-benzofuran-2-carboxylic acid, standardized in vitro assays are essential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24][25]

Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds (5-fluoro- and 5-chloro-benzofuran-2-carboxylic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT solution is added to each well and incubated for 4 hours, during which viable cells reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[26][27][28][29][30]

Protocol:

  • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions for the microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.[31][32][33][34][35]

Protocol:

  • The test compounds are pre-incubated with purified COX-2 enzyme.

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value is determined as the concentration of the compound that causes 50% inhibition of COX-2 activity.

Conclusion

Both 5-fluoro- and 5-chloro-benzofuran-2-carboxylic acid represent promising starting points for the development of novel therapeutic agents. The choice between a fluorine or chlorine substituent will depend on the specific therapeutic target and the desired pharmacological profile. Fluorine's unique properties, such as its high electronegativity and ability to form hydrogen bonds, may offer advantages in certain contexts, while the larger size and greater polarizability of chlorine may be more favorable for other applications.

The systematic synthesis and parallel biological evaluation of these two compounds and their derivatives using the standardized protocols outlined in this guide will be crucial for elucidating their structure-activity relationships and identifying lead candidates with optimal efficacy and safety profiles for further preclinical and clinical development.

References

A Comparative Guide to Validating the Purity of Synthesized 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous validation of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development, ensuring data integrity for subsequent biological assays.[1] This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 5-fluorobenzofuran-2-carboxylic acid, a key intermediate in the development of novel therapeutics.[2] For comparative purposes, this guide will contrast the analytical data of a synthesized batch of this compound with a commercially available, structurally related analogue, benzofuran-2-carboxylic acid.

A multi-technique approach is essential for a thorough purity assessment, as different methods provide orthogonal information regarding the identity, quantity, and nature of any impurities.[1][3] The primary analytical methods discussed include High-Performance Liquid Chromatography (HPLC) for quantitative purity, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.

Comparative Purity Analysis

The following table summarizes hypothetical, yet representative, data from the analysis of a newly synthesized batch of this compound compared to a reference standard of benzofuran-2-carboxylic acid.

Analytical TechniqueParameterSynthesized this compound (Hypothetical Data)Benzofuran-2-carboxylic Acid (Reference Standard)
High-Performance Liquid Chromatography (HPLC) Purity (Area %)99.2%≥98%
Retention Time8.9 min8.2 min
Impurity ProfilePeak at 6.5 min (0.5%), Peak at 10.1 min (0.3%)Single major peak
Mass Spectrometry (MS) [M-H]⁻ ion (m/z)179.02161.03[4]
¹H NMR Spectroscopy (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm)13.5 (br s, 1H, -COOH), 7.8-7.2 (m, 4H, Ar-H)13.4 (br s, 1H, -COOH), 7.9-7.3 (m, 5H, Ar-H)
Impurity SignalsMinor peaks at δ 3.5 and δ 1.2No significant impurities detected
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆) Key Chemical Shifts (δ, ppm)~160 (C=O), Aromatic carbons showing C-F coupling~161 (C=O), ~155, ~147, ~128, ~125, ~124, ~113, ~112[5]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established procedures for the analysis of benzofuran derivatives and related carboxylic acids.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the synthesized compound and identify the presence of any process-related impurities.[8]

  • Instrumentation: HPLC system equipped with a UV or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for impurity profiling.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile or methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Inject 10 µL of the sample solution.

    • Analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized compound and to identify potential impurities.[10][11]

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Utilize the same HPLC method as described above. The use of formic acid in the mobile phase makes it compatible with MS detection.[12]

    • Introduce the column effluent directly into the ESI source.

    • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (C₉H₅FO₃, MW: 180.13). The expected [M-H]⁻ ion would be approximately 179.02.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and to detect any proton-containing impurities.[13][14]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆. DMSO-d₆ is often suitable for carboxylic acids.[9]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process and analyze the spectra, paying close attention to chemical shifts, integration values, and coupling patterns (especially C-F coupling in the ¹³C spectrum) to confirm the structure.

    • Examine the spectra for any unexpected signals that may indicate the presence of impurities.[15]

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the general workflow for a comprehensive purity assessment of a synthesized compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Reporting start Synthesized 5-Fluorobenzofuran- 2-carboxylic Acid dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile, DMSO-d6) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC Analysis (Quantitative Purity) filter->hplc lcms LC-MS Analysis (Identity & Impurity ID) filter->lcms nmr NMR Spectroscopy (Structural Confirmation) filter->nmr data_analysis Analyze Chromatograms, Spectra, and Mass Data hplc->data_analysis lcms->data_analysis nmr->data_analysis purity_report Generate Purity Report (>95% for further studies) data_analysis->purity_report

Caption: General workflow for the purity validation of synthesized compounds.

Decision Matrix for Analytical Technique Selection

This diagram illustrates the logical process for selecting the appropriate analytical technique based on the specific requirements of the analysis.

G start Purity Validation Goal q1 Need Structural Confirmation? start->q1 q2 Need Quantitative Purity Value? q1->q2 No res_nmr Perform NMR (¹H, ¹³C) q1->res_nmr Yes q3 Need to Identify Unknown Impurities? q2->q3 No res_hplc Perform HPLC (UV/PDA) q2->res_hplc Yes res_lcms Perform LC-MS q3->res_lcms Yes end Comprehensive Purity Profile q3->end No res_nmr->q2 res_hplc->q3 res_lcms->end

Caption: Decision tree for selecting appropriate purity analysis techniques.

References

Cross-Reactivity Profile of 5-Fluorobenzofuran-2-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is crucial for assessing its specificity and potential off-target effects. This guide provides a comparative overview of the cross-reactivity of 5-fluorobenzofuran-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science.

Currently, there are no publicly available cross-reactivity studies specifically focused on this compound. The existing research primarily details its synthesis and explores the biological activities of the broader class of benzofuran derivatives.[1][2][3] This guide, therefore, draws upon data from structurally related benzofuran and fluorinated compounds to provide a predictive comparison and a framework for potential future cross-reactivity investigations.

Potential Cross-Reacting Analogs

Based on structural similarity, the following compounds would be key candidates for a cross-reactivity assessment against this compound in a competitive binding assay, such as an immunoassay. The core benzofuran scaffold and the carboxylic acid moiety are expected to be primary determinants of binding, with substitutions on the benzene ring influencing the degree of cross-reactivity.

CompoundStructural Relationship to this compoundExpected Cross-Reactivity
Benzofuran-2-carboxylic acidParent compound lacking the fluorine substituent.[4]High
5-Chlorobenzofuran-2-carboxylic acidHalogen substitution at the 5-position with a different halogen.Moderate to High
5-Bromobenzofuran-2-carboxylic acidHalogen substitution at the 5-position with a larger halogen.[5]Moderate to High
5-(4-Fluorobenzoyl)furan-2-carboxylic acidDifferent core furan ring with a fluorinated benzoyl group.[6]Low to Moderate
5-Fluorofuran-2-carboxylic acidFluorinated furan ring without the fused benzene ring.[7]Low
Other substituted benzofuran derivativesVarious substitutions on the benzofuran ring can influence binding affinity and specificity.[8][9][10]Variable

Proposed Experimental Protocol: Competitive ELISA

To quantitatively assess cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and robust method. The following protocol outlines a general procedure.

1. Reagent Preparation:

  • Coating Antigen: Conjugate this compound to a carrier protein (e.g., BSA or ovalbumin).
  • Antibody Production: Generate polyclonal or monoclonal antibodies specific to the this compound-protein conjugate.
  • Standards and Competitors: Prepare serial dilutions of this compound (standard) and potential cross-reactants (competitors).

2. ELISA Procedure:

  • Coat a 96-well microtiter plate with the coating antigen.
  • Block non-specific binding sites.
  • Add a mixture of the anti-5-fluorobenzofuran-2-carboxylic acid antibody and either the standard or a competitor compound to the wells.
  • Incubate to allow competitive binding to the antibody.
  • Wash the plate to remove unbound reagents.
  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).
  • Wash the plate.
  • Add a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).
  • Measure the signal intensity using a plate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the signal intensity against the concentration of the this compound standard.
  • Determine the concentration of each competitor that causes a 50% reduction in signal (IC50).
  • Calculate the percent cross-reactivity for each competitor using the formula: (IC50 of this compound / IC50 of competitor) x 100%

Visualizing the Cross-Reactivity Study Workflow

The logical flow of a cross-reactivity study can be visualized to better understand the relationships between the different components of the experiment.

Cross_Reactivity_Workflow cluster_Preparation Preparation Phase cluster_Assay Competitive Assay cluster_Analysis Data Analysis Target 5-Fluorobenzofuran- 2-carboxylic acid Antibody Specific Antibody Production Target->Antibody Coating_Antigen Coating Antigen (Target-Protein Conjugate) Target->Coating_Antigen Analogs Structural Analogs Competition Competitive Binding (Target/Analog vs. Antibody) Analogs->Competition Antibody->Competition Plate Microtiter Plate (Coated) Coating_Antigen->Plate Plate->Competition Detection Signal Detection Competition->Detection Standard_Curve Standard Curve Generation Detection->Standard_Curve IC50 IC50 Determination Standard_Curve->IC50 Cross_Reactivity_Calc Cross-Reactivity Calculation (%) IC50->Cross_Reactivity_Calc

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Signaling Pathway Context: Inhibition of Biological Targets

While not directly a cross-reactivity study in the immunological sense, understanding how this compound and its analogs interact with biological pathways is crucial. For instance, benzofuran derivatives have been investigated as inhibitors of various enzymes and signaling pathways. A hypothetical inhibitory pathway is depicted below.

Signaling_Pathway_Inhibition cluster_Pathway Cellular Signaling Pathway cluster_Inhibition Inhibitory Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Inhibitor 5-Fluorobenzofuran- 2-carboxylic acid (or Analog) Inhibitor->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

A Comparative Benchmarking Guide: 5-Fluorobenzofuran-2-carboxylic Acid Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-fluorobenzofuran-2-carboxylic acid against established inhibitors in key therapeutic areas where benzofuran derivatives have shown significant activity. While specific experimental data for this compound is not yet extensively available in published literature, this document serves as a benchmarking tool by outlining its potential against known inhibitors of relevant biological targets. The inclusion of detailed experimental protocols will facilitate the direct comparison of this novel compound in future studies.

The benzofuran scaffold is a well-regarded privileged structure in medicinal chemistry, with derivatives demonstrating a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a fluorine atom at the 5-position of the benzofuran ring in this compound is anticipated to enhance its metabolic stability and binding affinity to target proteins, a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.

Quantitative Data for Comparative Analysis

To provide a clear benchmark, the following tables summarize the inhibitory activities of known compounds targeting pathways and enzymes where benzofuran derivatives have been reported to be active. This allows for a direct comparison of potency for when data on this compound becomes available.

Table 1: Anticancer Activity of Benzofuran Derivatives Against Various Cancer Cell Lines

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuransCompound 3HeLa (Cervical Carcinoma)1.136[1]
Fluorinated DerivativeNot Specified0.43[1]
Benzofuran-N-Aryl Piperazine HybridsHybrid 16A549 (Lung Carcinoma)0.12[1]
Hybrid 16SGC7901 (Gastric Cancer)2.75[1]
3-Amidobenzofuran DerivativesCompound 28gMDA-MB-231 (Breast Cancer)3.01[2]
Compound 28gHCT-116 (Colon Carcinoma)5.20[2]
Oxindole-based Benzofuran HybridsCompound 22fMCF-7 (Breast Cancer)2.27[2]
Benzofuran-based Chalcone DerivativesCompound 4nHeLa (Cervical Carcinoma)3.18[3]
Compound 4gHCC1806 (Mammary Squamous Cancer)5.93[3]

Table 2: Inhibition of Lymphoid Tyrosine Phosphatase (LYP) by Known Inhibitors

InhibitorTypeKi (µM)IC50 (µM)Reference
Benzofuran-2-carboxylic acid derivative (D34)Reversible0.93-[4]
Benzofuran-2-carboxylic acid derivative (D14)Reversible1.34-[4]
I-C11 (Salicylic acid-based)Reversible, Competitive2.94.6[5]
Compound 1 (Noncompetitive)Noncompetitive-6.2[6]
6-hydroxy-benzofuran-5-carboxylic acid derivative (8b)Competitive0.1100.171[7]

Table 3: Inhibition of TMEM16A Calcium-Activated Chloride Channel

InhibitorIC50 (µM)Reference
T16Ainh-A01~1[8]
CaCCinh-A012.1[8]
Niclosamide-[9][10]
Benzbromarone-[9][10]
Ani9-[9][10]
Luteolin9.5[11]
Galangin4.5[11]
Quercetin13.7[11]
Fisetin12.0[11]

Table 4: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Benzofuran Derivative 1Salmonella typhimurium12.5[12]
Escherichia coli25[12]
Staphylococcus aureus12.5[12]
Benzofuran Ketoxime 38Staphylococcus aureus0.039[13]
Benzofuran-5-ol Derivative 20/21Various Fungi1.6 - 12.5[13]
Benzofuran Amide 6bStaphylococcus aureus6.25[14]
Escherichia coli6.25[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of this compound.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.[15]

  • Materials:

    • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

    • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound and known inhibitors in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

TMEM16A Inhibition: YFP-Based Iodide Influx Assay

This high-throughput screening assay measures the influx of iodide into cells, which quenches the fluorescence of Yellow Fluorescent Protein (YFP).[8][15]

  • Materials:

    • FRT cells stably co-expressing human TMEM16A and a halide-sensitive YFP

    • Physiological salt solution (e.g., PBS)

    • Iodide-containing solution with a TMEM16A agonist (e.g., 100 µM ATP)

    • 96-well or 384-well plates

    • Fluorescence plate reader

  • Procedure:

    • Cell Plating: Seed the TMEM16A-YFP expressing cells into the microplates and grow to confluence.

    • Compound Incubation: Wash the cells with PBS and then add the test compounds (including this compound and known inhibitors) at various concentrations. Incubate for 10-20 minutes at room temperature.

    • Assay: Place the plate in a fluorescence plate reader. Record baseline fluorescence for a few seconds.

    • Activation and Measurement: Inject the iodide/ATP solution into each well and immediately begin recording the fluorescence quenching over time.

    • Data Analysis: The rate of fluorescence decrease is proportional to the iodide influx and thus TMEM16A activity. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by LYP.

  • Materials:

    • Recombinant human LYP enzyme

    • Phosphatase substrate, e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • 96-well plates

    • Spectrophotometer or fluorescence reader

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (this compound or known inhibitors) at various concentrations, and the LYP enzyme.

    • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiation of Reaction: Add the substrate (e.g., pNPP) to initiate the enzymatic reaction.

    • Measurement: Monitor the formation of the product over time. For pNPP, this is the production of p-nitrophenol, which can be measured by absorbance at 405 nm.

    • Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value from the dose-response curve. For kinetic analysis (to determine Ki), the assay is performed with varying concentrations of both the inhibitor and the substrate.

Visualizing Pathways and Workflows

To better illustrate the context of this benchmarking guide, the following diagrams, created using the DOT language for Graphviz, depict a general experimental workflow for inhibitor screening and a simplified signaling pathway that is often a target for anticancer therapies.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., YFP Iodide Influx) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Hit_ID->Dose_Response Selectivity Selectivity Assays (e.g., against related targets) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR In_Vivo In Vivo Efficacy Models SAR->In_Vivo SAR->In_Vivo Tox Toxicology Studies In_Vivo->Tox simplified_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription Inhibitor Benzofuran Inhibitor Inhibitor->Kinase_Cascade Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

References

The Efficacy of Fluorinated Benzofuran-2-Carboxylic Acids: A Comparative In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated benzofuran-2-carboxylic acid derivatives have emerged as a promising class of compounds with potent anti-inflammatory and anticancer activities. In vitro studies consistently demonstrate their ability to inhibit key inflammatory mediators and suppress the proliferation of various cancer cell lines. While in vivo data is more limited, initial studies in animal models of inflammation support the translational potential of these compounds. This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms of action for representative fluorinated benzofuran carboxylic acids.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data from key studies on fluorinated benzofuran derivatives, providing a clear comparison of their in vitro potency.

Table 1: In Vitro Anti-Inflammatory Activity of Fluorinated Benzofuran Derivatives

Compound IDDerivative ClassTarget MediatorCell LineIC50 (µM)Citation
Compound 1Difluorinated Benzofuran Carboxylic AcidPGE2Macrophages1.92[1]
Compound 1Difluorinated Benzofuran Carboxylic AcidIL-6Macrophages>10[1]
Compound 1Difluorinated Benzofuran Carboxylic AcidCCL2Macrophages>10[1]
Compound 1Difluorinated Benzofuran Carboxylic AcidNOMacrophages>10[1]
Compound 2Difluorinated Benzofuran EthanoatePGE2Macrophages1.48[1]
Compound 3Difluorinated Benzofuran Carboxylic AcidPGE2Macrophages1.48[1]
Compound 5dPiperazine/Benzofuran HybridNORAW-264.752.23 ± 0.97[2]

Table 2: In Vitro Anticancer Activity of Fluorinated Benzofuran Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Citation
Compound 1Difluorinated Benzofuran Carboxylic AcidHCT116 (Colorectal)19.5[1]
Compound 2Difluorinated Benzofuran EthanoateHCT116 (Colorectal)24.8[1]
5-Fluoroindole-2-carboxylic acidFluoroindole Carboxylic AcidAPE1 Inhibition-10
Compound 9eBenzofuran-based Carboxylic AcidMDA-MB-231 (Breast)2.52 ± 0.39[3]

Table 3: In Vitro Carbonic Anhydrase Inhibition by Benzofuran-based Carboxylic Acids

Compound IDTarget IsoformK_I_ (µM)Citation
9bhCA IX0.91[3]
9ehCA IX0.79[3]
9fhCA IX0.56[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Anti-Inflammatory Assay (PGE₂, IL-6, CCL2, NO Production)[1]
  • Cell Culture: Macrophages are cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the fluorinated benzofuran derivatives for a specified period.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.

  • Mediator Quantification: After incubation, the cell culture supernatant is collected. The concentrations of Prostaglandin E2 (PGE₂), Interleukin-6 (IL-6), Chemokine (C-C motif) ligand 2 (CCL2), and Nitric Oxide (NO) are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits or the Griess reagent for NO.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentrations.

In Vitro Antiproliferative Assay (WST-1 Assay)[1]
  • Cell Seeding: Human colorectal adenocarcinoma cells (HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are treated with various concentrations of the test compounds for 72 hours.

  • WST-1 Reagent Addition: The WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well and incubated for a specified time. This reagent is cleaved to a soluble formazan dye by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan dye is measured using a microplate reader at a specific wavelength.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

In Vivo Air Pouch Model of Inflammation[1]
  • Air Pouch Creation: A subcutaneous air pouch is created on the dorsum of mice by injecting sterile air.

  • Induction of Inflammation: Inflammation is induced by injecting an inflammatory agent (e.g., zymosan) into the air pouch.

  • Compound Administration: The test compounds are administered to the mice, typically through an appropriate route such as oral gavage or intraperitoneal injection.

  • Exudate Collection: After a specific time, the inflammatory exudate from the air pouch is collected.

  • Analysis: The volume of the exudate and the number of infiltrating inflammatory cells (e.g., neutrophils) are quantified to assess the anti-inflammatory effect of the compound.

Visualizing the Pathways and Processes

To better understand the experimental workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cell_culture Cell Culture (e.g., Macrophages, HCT116) compound_treatment_vitro Compound Treatment cell_culture->compound_treatment_vitro stimulation Stimulation (e.g., LPS) compound_treatment_vitro->stimulation data_analysis_vitro Data Analysis (IC50 Calculation) stimulation->data_analysis_vitro animal_model Animal Model (e.g., Air Pouch) inflammation_induction Inflammation Induction animal_model->inflammation_induction compound_admin Compound Administration data_analysis_vivo Data Analysis (e.g., Exudate Analysis) compound_admin->data_analysis_vivo inflammation_induction->compound_admin

Caption: General experimental workflow for in vitro and in vivo efficacy testing.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes COX2 COX-2 Inflammatory_Genes->COX2 iNOS iNOS Inflammatory_Genes->iNOS PGE2 PGE₂ COX2->PGE2 NO NO iNOS->NO Fluorobenzofuran Fluorinated Benzofuran Derivatives Fluorobenzofuran->NFkB Inhibition Fluorobenzofuran->MAPK Inhibition

Caption: Putative anti-inflammatory signaling pathway inhibited by fluorinated benzofurans.

Conclusion

The available evidence strongly suggests that fluorinated benzofuran-2-carboxylic acid derivatives are a class of molecules with significant therapeutic potential, particularly in the fields of oncology and inflammation. The presence of the fluorine atom and the carboxylic acid moiety appears to be crucial for their biological activity.[1][4] While direct data for 5-fluorobenzofuran-2-carboxylic acid is lacking, the presented findings for structurally similar compounds provide a solid foundation for future research. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these promising derivatives and to validate their efficacy in more complex disease models.

References

A Comparative Guide to the Synthesis of 5-Fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Fluorobenzofuran-2-carboxylic acid is a valuable building block in medicinal chemistry, utilized in the development of various therapeutic agents. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Cyclization of 5-FluorosalicylaldehydeRoute 2: Sonogashira Coupling and Cyclization
Starting Materials 5-Fluorosalicylaldehyde, Ethyl Bromoacetate2-Bromo-4-fluorophenol, Ethyl Propiolate
Key Reactions O-alkylation followed by intramolecular condensationPalladium/copper-catalyzed cross-coupling followed by intramolecular cyclization
Reagents & Conditions Cesium Carbonate, DMF, 120°C; then NaOH, Ethanol/WaterPd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80°C; then NaOH, Ethanol/Water
Overall Yield ~56% (estimated)Not explicitly reported for this specific substrate
Advantages Readily available starting materials, straightforward reaction sequence.Potentially high atom economy, modular approach.
Disadvantages Use of a lachrymatory reagent (ethyl bromoacetate).Requires transition metal catalysts, potentially sensitive to reaction conditions.

Logical Workflow of Synthetic Comparison

cluster_0 Synthetic Route Comparison Start Start Route1 Route 1: Cyclization of 5-Fluorosalicylaldehyde Start->Route1 Method A Route2 Route 2: Sonogashira Coupling & Cyclization Start->Route2 Method B Analysis Analysis Route1->Analysis Route2->Analysis Conclusion Conclusion Analysis->Conclusion Optimal Route Selection

Caption: Comparative analysis workflow for synthetic routes.

Route 1: Synthesis via Cyclization of 5-Fluorosalicylaldehyde

This two-step route commences with the commercially available 5-fluorosalicylaldehyde. The first step involves an O-alkylation with ethyl bromoacetate, followed by an intramolecular condensation to form the benzofuran ring. The resulting ester is then hydrolyzed to yield the target carboxylic acid. This method is analogous to the well-established synthesis of other halogenated benzofuran-2-carboxylates.[1]

Step 1: Synthesis of Ethyl 5-Fluorobenzofuran-2-carboxylate

Experimental Protocol:

To a solution of 5-fluorosalicylaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), cesium carbonate (1.0 eq) is added, and the mixture is stirred. Ethyl bromoacetate (2.0 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 30 minutes and then heated to 120°C for 2 hours. After completion, the reaction is cooled to room temperature and poured into ice water with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and dried to afford ethyl 5-fluorobenzofuran-2-carboxylate.

Note: This protocol is adapted from the synthesis of ethyl 5-bromobenzofuran-2-carboxylate and the expected yield is approximately 60%.[1]

Step 2: Hydrolysis to this compound

Experimental Protocol:

Ethyl 5-fluorobenzofuran-2-carboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated at reflux until the reaction is complete (monitored by TLC). After cooling, the ethanol is removed under reduced pressure. The aqueous residue is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to yield this compound.

Route 2: Synthesis via Sonogashira Coupling and Cyclization

This approach utilizes a palladium and copper co-catalyzed Sonogashira cross-coupling reaction between a substituted phenol and a terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran core. This method offers a modular approach to a variety of substituted benzofurans.

Step 1: Synthesis of Ethyl 5-Fluorobenzofuran-2-carboxylate

Experimental Protocol:

A mixture of 2-bromo-4-fluorophenol (1.0 eq), ethyl propiolate (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (cat.), and copper(I) iodide (cat.) is prepared in a suitable solvent such as DMF or triethylamine under an inert atmosphere. The reaction is heated at 80°C until the starting materials are consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is purified by column chromatography to yield ethyl 5-fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis to this compound

The hydrolysis of the resulting ester would follow a similar protocol as described in Route 1.

Discussion

Route 1 offers a more traditional and straightforward approach with readily accessible starting materials. The reaction conditions are well-documented for analogous compounds, suggesting a high probability of success for the synthesis of the 5-fluoro derivative. However, the use of ethyl bromoacetate, a lachrymator, requires appropriate handling precautions.

Route 2, employing a Sonogashira coupling, represents a more modern and versatile strategy. It allows for the introduction of various substituents on the benzofuran ring by simply changing the coupling partners. While potentially offering higher atom economy, this route necessitates the use of transition metal catalysts, which may require careful optimization of reaction conditions and thorough removal from the final product, a critical consideration in pharmaceutical applications.

The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost of starting materials, available equipment, and purity requirements for the final compound. For laboratory-scale synthesis where simplicity and reliability are paramount, Route 1 may be preferred. For the development of a more flexible and potentially scalable process for a variety of analogs, Route 2 presents an attractive alternative. Further experimental validation is recommended to determine the precise yields and optimal conditions for the synthesis of this compound via both routes.

References

Safety Operating Guide

Proper Disposal of 5-fluorobenzofuran-2-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-fluorobenzofuran-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required may vary based on the physical form of the chemical and the potential for exposure.

Personal Protective Equipment (PPE)Rationale
Safety Goggles or Face Shield Protects eyes from dust particles and potential splashes.
Chemical-Resistant Gloves Prevents skin contact with the chemical.
Laboratory Coat Protects skin and personal clothing from contamination.
Respiratory Protection (e.g., N95 respirator) Recommended when handling the solid form to prevent inhalation of dust particles.

Always work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact, refer to the material safety data sheet (MSDS) for specific first-aid measures.

Disposal Workflow

The proper disposal of this compound is a multi-step process that involves careful segregation, packaging, labeling, and transfer to a certified waste disposal facility.

cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures A 1. Segregate Waste B 2. Package Waste Securely A->B C 3. Label Container Clearly B->C D 4. Store in Designated Area C->D E 5. Arrange for Pickup D->E F 6. Professional Disposal E->F

Caption: A workflow diagram illustrating the key stages of chemical waste disposal.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • It should be disposed of as a solid chemical waste .

  • Keep it separate from liquid waste, sharps, and biological waste.

2. Secure Packaging:

  • Place the solid this compound waste in a designated, leak-proof, and chemically compatible container. The original product container is often a suitable option if it is in good condition.

  • Ensure the container has a secure, screw-on lid to prevent spills.

  • Do not overfill the container; leave at least 10% headspace to accommodate for any potential expansion.

3. Clear Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The name of the principal investigator or laboratory group

4. Designated Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is used to capture any potential leaks from the primary container.

5. Arranging for Pickup:

  • Once the waste container is nearly full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your facility's EHS department or a contracted hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Professional Disposal:

  • The final and most critical step is the disposal of the chemical waste by a licensed and approved waste disposal facility.[1][2][3][4][5] These facilities are equipped to handle and treat hazardous chemicals in an environmentally responsible manner, in accordance with national and local regulations.[3]

Logical Relationship of Disposal Components

The following diagram illustrates the interconnectedness of the key elements in the safe disposal process.

cluster_0 Core Principles cluster_1 Operational Steps Safety Personnel Safety Segregation Waste Segregation Safety->Segregation Packaging Secure Packaging Safety->Packaging Labeling Clear Labeling Safety->Labeling Storage Designated Storage Safety->Storage Compliance Regulatory Compliance Compliance->Labeling Transfer Professional Transfer & Disposal Compliance->Transfer Segregation->Packaging Packaging->Labeling Labeling->Storage Storage->Transfer

Caption: The relationship between safety principles and operational disposal steps.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 5-fluorobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-fluorobenzofuran-2-carboxylic Acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzofuran derivatives and carboxylic acids.[1][2][3][4] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, which indicate risks of skin, eye, and respiratory irritation, a comprehensive PPE strategy is crucial to minimize exposure.[2][3]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][5]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn and kept fully buttoned.[1][5] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[5] For larger quantities, additional protective clothing may be necessary.
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust.[5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator for organic vapors and particulates is recommended.[5][6]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[5]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before handling the chemical.[5]

    • Have appropriate spill cleanup materials readily available. An inert absorbent material should be used for spills.[7][8]

  • Handling:

    • Avoid direct contact with the skin and eyes.[4]

    • Avoid the formation and inhalation of dust.[4][5]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][5]

    • Do not eat, drink, or smoke in the designated handling area.[2]

  • Post-Handling:

    • Decontaminate the work area and any used equipment.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]

Disposal Plan:

As a halogenated organic compound, this compound must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[7][10]

  • Waste Segregation:

    • Collect all solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) in a dedicated and clearly labeled hazardous waste container for halogenated organic waste.[5][9][10]

    • Do not mix with non-halogenated waste.[7][10]

    • Keep halogenated waste separate from acids, bases, and other incompatible waste streams.[7][11]

  • Waste Container Management:

    • The waste container must be kept closed except when adding waste.[7][9]

    • The container must be properly labeled with "Hazardous Waste" and the chemical name.[7][11]

  • Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company.

    • Do not dispose of this chemical down the drain.[8]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate Halogenated Solid Waste experiment->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_container Label Hazardous Waste Container segregate_waste->label_container store_waste Store Waste Container Securely label_container->store_waste

References

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Feasible Synthetic Routes

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5-fluorobenzofuran-2-carboxylic Acid
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5-fluorobenzofuran-2-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.